Product packaging for 4-Fluoro-DL-tryptophan(Cat. No.:CAS No. 25631-05-4)

4-Fluoro-DL-tryptophan

Cat. No.: B555196
CAS No.: 25631-05-4
M. Wt: 222,22 g/mole
InChI Key: DEBQMEYEKKWIKC-UHFFFAOYSA-N
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Description

4-Fluoro-DL-tryptophan, also known as this compound, is a useful research compound. Its molecular formula is C11H11FN2O2 and its molecular weight is 222,22 g/mole. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 529108. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11FN2O2 B555196 4-Fluoro-DL-tryptophan CAS No. 25631-05-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H11FN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBQMEYEKKWIKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30275961
Record name 4-Fluoro-DL-tryptophan
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Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

25631-17-8, 25631-05-4
Record name 4-Fluorotryptophan
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Record name 4-Fluoro-D,L-tryptophan
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Record name 4-Fluoro-DL-tryptophan
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Record name 25631-05-4
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Foundational & Exploratory

4-Fluoro-DL-tryptophan: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-DL-tryptophan is a fluorinated analog of the essential amino acid tryptophan. The strategic incorporation of a fluorine atom at the 4-position of the indole ring imparts unique chemical and physical properties, making it a valuable tool in various scientific disciplines. This technical guide provides an in-depth overview of the core chemical properties, experimental protocols, and biological applications of this compound, designed to support researchers, scientists, and professionals in the field of drug development. Its applications range from a fluorescent probe for studying protein dynamics to a metabolic tracer and a building block for novel therapeutic agents. The presence of the fluorine atom offers a sensitive handle for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, enabling detailed studies of protein structure and function in a manner that is often not possible with natural amino acids.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below, providing a consolidated resource for laboratory use.

General and Physical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₁FN₂O₂[1]
Molecular Weight 222.22 g/mol [1]
CAS Number 25631-05-4
Appearance Off-white solid[2]
Melting Point Data not available; 4,6-difluoro-DL-tryptophan melts at 259–262°C[3]
Boiling Point Data not available
Storage Conditions Store at <-15°C, protect from light
Solubility Data
SolventSolubilitySource
Water Sparingly soluble[4]
Methanol Soluble (approx. 0.1 mg/ml for 6-fluoro-DL-tryptophan)[4]
Acetic Acid (2%) Soluble (approx. 1 mg/ml for 6-fluoro-DL-tryptophan)[4]
DMSO Soluble (approx. 25 mg/ml for DL-tryptophan octyl ester)
Ethanol Soluble (approx. 1 mg/ml for DL-tryptophan octyl ester)
Spectroscopic Properties
PropertyDescriptionSource
UV-Vis Absorption Expected to be similar to tryptophan (λmax ~280 nm)
Fluorescence Non-fluorescent, making it useful for suppressing tryptophan fluorescence in proteins[5]
¹H NMR Aromatic and aliphatic protons with characteristic shifts and couplings[6]
¹³C NMR Signals corresponding to the indole ring and the amino acid backbone
¹⁹F NMR A single resonance sensitive to the chemical environment, useful as a probe[3][7]
Mass Spectrometry ESI-MS/MS can be used for identification and quantification

Experimental Protocols

Detailed methodologies for the synthesis, analysis, and biological application of this compound are provided below.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically involving the synthesis of the 4-fluoroindole precursor followed by its coupling to an amino acid side chain. A common approach is the Fischer indole synthesis.

Step 1: Synthesis of 4-Fluoroindole

A plausible method for the synthesis of 4-fluoroindole starts from 2-fluoro-6-nitrotoluene.[8]

  • Condensation: React 2-fluoro-6-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF to form (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[9]

  • Reductive Cyclization: The intermediate is then subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in an alcohol solvent like methanol or ethanol. This step reduces the nitro group to an amine and facilitates the cyclization to form 4-fluoroindole.[8]

Step 2: Fischer Indole Synthesis of this compound

  • Hydrazone Formation: React 4-fluorophenylhydrazine with a suitable keto-acid or aldehyde, such as α-ketoglutaric acid, in an acidic medium to form the corresponding hydrazone.

  • Indolization: Heat the hydrazone in the presence of an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid like ZnCl₂) to induce a[9][9]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield this compound.[9] The reaction conditions, particularly temperature and catalyst choice, are critical for achieving a good yield and may require optimization.[9]

Alternatively, enzymatic synthesis using tryptophan synthase can be employed, where 4-fluoroindole is reacted with L-serine to produce L-4-fluorotryptophan.[10]

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be used for the analysis and purification of this compound.

  • Column: A C18 stationary phase is suitable.

  • Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile, often with an acidic modifier such as acetic acid (e.g., 0.1% v/v), provides good separation.[11][12]

  • Detection: UV detection at approximately 280 nm can be used. For enantiomeric separation, a chiral stationary phase (e.g., based on teicoplanin) is required.[11][12]

  • Sample Preparation: Samples can be dissolved in the mobile phase or a compatible solvent. For biological samples, protein precipitation followed by filtration is necessary.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural characterization of this compound and for studying its interactions in biological systems.

  • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the indole ring, the α- and β-protons of the amino acid backbone, and the amine and carboxylic acid protons. Coupling between protons provides structural information.[6]

  • ¹⁹F NMR: A single resonance is expected, and its chemical shift is highly sensitive to the local environment.[3][7] This makes it an excellent probe for studying protein folding and ligand binding when this compound is incorporated into a protein.[14] Spectra can be recorded on a high-field NMR spectrometer equipped with a fluorine-observe probe.[3][15]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) are used for the accurate mass determination and structural elucidation of this compound and its metabolites. The fragmentation pattern in MS/MS can provide information about the structure of the molecule.

Incorporation into Proteins for NMR Studies

The genetic encoding of this compound allows for its site-specific incorporation into proteins, enabling detailed structural and dynamic studies by ¹⁹F NMR.[16][17][18]

  • Expression System: An E. coli strain auxotrophic for tryptophan is commonly used. This strain is grown in a minimal medium supplemented with this compound and other essential amino acids, except for tryptophan.[3]

  • Protein Expression: Protein expression is induced (e.g., with IPTG), and the cells are harvested.[3]

  • Purification: The target protein containing this compound is purified using standard chromatography techniques.

  • ¹⁹F NMR Analysis: The purified protein is then analyzed by ¹⁹F NMR to study protein conformation, dynamics, and interactions with other molecules.[14]

Biological Activity and Applications

Fluorescent Probe

While tryptophan itself is fluorescent, this compound is non-fluorescent.[5] This property is highly advantageous as it allows for the selective replacement of tryptophan residues in a protein to quench their intrinsic fluorescence. This enables the study of other fluorescent probes or chromophores within the protein without interference from tryptophan fluorescence.[5]

¹⁹F NMR Spectroscopy Probe

The fluorine atom in this compound serves as a sensitive probe for ¹⁹F NMR studies.[3][14] Because fluorine is virtually absent in biological systems, ¹⁹F NMR spectra of proteins containing this analog are free from background signals.[3] The chemical shift of the fluorine is highly sensitive to its local environment, providing valuable information on:

  • Protein folding and conformational changes.[14]

  • Ligand binding and drug screening.[14]

  • Protein-protein interactions.

Metabolic Studies

Fluorinated tryptophan analogs can be used as tracers to study tryptophan metabolism. While 4-fluorotryptophan can undergo in vivo defluorination, its metabolism can provide insights into various metabolic pathways.[19] Studies on the related 6-fluoro-DL-tryptophan have shown that it can be metabolized to fluorinated analogs of serotonin and other metabolites, suggesting that this compound could potentially be used to probe the serotonin and kynurenine pathways.[20][21]

Visualizations

The following diagrams illustrate key concepts related to the synthesis and application of this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound 2-Fluoro-6-nitrotoluene 2-Fluoro-6-nitrotoluene 4-Fluoroindole 4-Fluoroindole 2-Fluoro-6-nitrotoluene->4-Fluoroindole Condensation & Reductive Cyclization 4-Fluorophenylhydrazine 4-Fluorophenylhydrazine Hydrazone Hydrazone 4-Fluorophenylhydrazine->Hydrazone Keto-acid Keto-acid Keto-acid->Hydrazone This compound This compound Hydrazone->this compound Fischer Indole Synthesis

Caption: General workflow for the chemical synthesis of this compound.

Protein_Incorporation_Workflow cluster_incorporation Incorporation into Proteins for NMR Studies Trp-auxotrophic E. coli Trp-auxotrophic E. coli Minimal Medium + 4-F-Trp Minimal Medium + 4-F-Trp Trp-auxotrophic E. coli->Minimal Medium + 4-F-Trp Protein Expression Protein Expression Minimal Medium + 4-F-Trp->Protein Expression Cell Lysis & Purification Cell Lysis & Purification Protein Expression->Cell Lysis & Purification Fluorinated Protein Fluorinated Protein Cell Lysis & Purification->Fluorinated Protein 19F NMR Analysis 19F NMR Analysis Fluorinated Protein->19F NMR Analysis

Caption: Experimental workflow for incorporating this compound into proteins.

Tryptophan_Metabolism cluster_metabolism Potential Metabolic Pathways of 4-Fluoro-tryptophan This compound This compound Serotonin Pathway Serotonin Pathway This compound->Serotonin Pathway Kynurenine Pathway Kynurenine Pathway This compound->Kynurenine Pathway Protein Synthesis Protein Synthesis This compound->Protein Synthesis 4-Fluoro-serotonin 4-Fluoro-serotonin Serotonin Pathway->4-Fluoro-serotonin 4-Fluoro-kynurenine 4-Fluoro-kynurenine Kynurenine Pathway->4-Fluoro-kynurenine

Caption: Simplified diagram of potential metabolic fates of this compound.

References

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-DL-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 4-Fluoro-DL-tryptophan, a fluorinated analog of the essential amino acid tryptophan. The introduction of a fluorine atom into the indole ring significantly alters the molecule's physicochemical properties, making it a valuable tool in drug discovery, protein engineering, and as a probe in biochemical and biophysical studies. This document details established chemical synthesis routes, including experimental protocols and quantitative data, to serve as a practical resource for laboratory work.

Core Synthesis Strategies

The synthesis of this compound is most commonly achieved through a multi-step chemical process commencing with the synthesis of the key intermediate, 4-fluoroindole. From this precursor, the tryptophan side chain is introduced to yield the final product. The two primary routes for the synthesis of 4-fluoroindole are the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis. Subsequently, the elaboration of 4-fluoroindole to this compound is typically accomplished via the synthesis of 4-fluorogramine followed by an alkylation of a glycine equivalent and subsequent hydrolysis.

Method 1: Synthesis via the Leimgruber-Batcho Indole Synthesis and Subsequent Alkylation

This method provides a reliable and high-yielding pathway to this compound, starting from the commercially available 2-fluoro-6-nitrotoluene.

Logical Workflow for Synthesis via Leimgruber-Batcho Route

G cluster_0 Step 1: Synthesis of 4-Fluoroindole cluster_1 Step 2: Synthesis of 4-Fluorogramine cluster_2 Step 3: Synthesis of this compound 2-Fluoro-6-nitrotoluene 2-Fluoro-6-nitrotoluene Intermediate_Enamine (E)-2-(2-fluoro-6-nitrophenyl)- N,N-dimethylvinanamine 2-Fluoro-6-nitrotoluene->Intermediate_Enamine Condensation DMF-DMA N,N-Dimethylformamide dimethyl acetal (DMF-DMA) DMF-DMA->Intermediate_Enamine 4-Fluoroindole 4-Fluoroindole Intermediate_Enamine->4-Fluoroindole Reductive Cyclization (H2, Pd/C) 4-Fluoroindole_2 4-Fluoroindole 4-Fluorogramine 4-Fluorogramine 4-Fluoroindole_2->4-Fluorogramine Mannich Reaction Mannich_Reagents Formaldehyde, Dimethylamine Mannich_Reagents->4-Fluorogramine 4-Fluorogramine_2 4-Fluorogramine Alkylation_Product Diethyl 2-acetamido-2-((4-fluoro- 1H-indol-3-yl)methyl)malonate 4-Fluorogramine_2->Alkylation_Product Alkylation Glycine_Equivalent Diethyl acetamidomalonate Glycine_Equivalent->Alkylation_Product This compound This compound Alkylation_Product->this compound Hydrolysis and Decarboxylation

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Fluoroindole from 2-Fluoro-6-nitrotoluene [1]

  • Part A: Synthesis of (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine

    • To a reaction flask, add 2-fluoro-6-nitrotoluene.

    • Add 2 to 3 molar equivalents of N,N-dimethylformamide dimethyl acetal (DMF-DMA).

    • Use N,N-dimethylformamide (DMF) as the solvent.

    • Heat the mixture and stir until the condensation reaction is complete, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure to obtain the crude intermediate. A patent describing a similar reaction reported a yield of 100% for this step.

  • Part B: Reductive Cyclization to 4-Fluoroindole

    • Dissolve the crude intermediate from Part A in a suitable solvent such as methanol or ethyl acetate.

    • Add a palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

    • Subject the mixture to hydrogenation (H2 gas), often at elevated pressure, until the reduction of the nitro group and subsequent cyclization are complete (monitor by TLC).

    • After the reaction is complete, filter off the catalyst.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography or distillation to yield 4-fluoroindole.

Step 2: Synthesis of 4-Fluorogramine from 4-Fluoroindole

This procedure is based on the standard Mannich reaction for indoles.

  • Cool a solution of dimethylamine in ethanol in an ice bath.

  • Add acetic acid, followed by a solution of 4-fluoroindole in ethanol.

  • Add an aqueous solution of formaldehyde dropwise while maintaining the low temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into a solution of sodium hydroxide.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers over a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield 4-fluorogramine, which can be purified by recrystallization.

Step 3: Synthesis of this compound

This part of the synthesis involves the alkylation of diethyl acetamidomalonate with 4-fluorogramine, followed by hydrolysis and decarboxylation.

  • Part A: Alkylation

    • Prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal in ethanol.

    • To this solution, add diethyl acetamidomalonate and stir until it dissolves.

    • Add a solution of 4-fluorogramine in a suitable solvent (e.g., dioxane or DMF).

    • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and neutralize with acetic acid.

    • Remove the solvent under reduced pressure.

    • Take up the residue in water and extract with an organic solvent.

    • Dry the organic extracts, filter, and concentrate to give the crude diethyl 2-acetamido-2-((4-fluoro-1H-indol-3-yl)methyl)malonate.

  • Part B: Hydrolysis and Decarboxylation

    • Reflux the crude product from Part A with a strong base (e.g., a solution of sodium hydroxide in water and ethanol) for several hours to hydrolyze the ester and amide groups.

    • After hydrolysis, cool the reaction mixture and acidify it with a strong acid (e.g., hydrochloric acid) to a pH of around 2-3.

    • Heat the acidified solution to induce decarboxylation.

    • Cool the solution and adjust the pH to the isoelectric point of this compound (around pH 5-6) to precipitate the product.

    • Collect the solid product by filtration, wash with cold water and then ethanol, and dry under vacuum to obtain this compound.

Quantitative Data
Reaction StepStarting Material(s)Key Reagents/CatalystsProductReported Yield
1A. Condensation2-Fluoro-6-nitrotolueneDMF-DMA, DMF(E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine~100%
1B. Reductive Cyclization(E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamineH₂, Pd/C4-FluoroindoleVariable
2. Mannich Reaction4-FluoroindoleFormaldehyde, Dimethylamine4-FluorogramineGood
3A. Alkylation4-Fluorogramine, Diethyl acetamidomalonateSodium ethoxideDiethyl 2-acetamido-2-((4-fluoro-1H-indol-3-yl)methyl)malonateModerate
3B. Hydrolysis & DecarboxylationDiethyl 2-acetamido-2-((4-fluoro-1H-indol-3-yl)methyl)malonateNaOH, HClThis compoundGood

Note: Yields are indicative and can vary based on reaction scale and optimization.

Method 2: Synthesis via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles from a phenylhydrazine and a carbonyl compound under acidic conditions.

Logical Workflow for Synthesis via Fischer Indole Route

G cluster_0 Step 1: Synthesis of 4-Fluoroindole cluster_1 Step 2 & 3: Conversion to this compound Hydrazine (4-Fluorophenyl)hydrazine Hydrazone Corresponding Hydrazone Hydrazine->Hydrazone Condensation Carbonyl Pyruvic acid or Acetaldehyde derivative Carbonyl->Hydrazone 4-Fluoroindole_fis 4-Fluoroindole Hydrazone->4-Fluoroindole_fis Acid-catalyzed Cyclization 4-Fluoroindole_fis_2 4-Fluoroindole Tryptophan_Synthesis Same as Method 1, Steps 2 & 3 4-Fluoroindole_fis_2->Tryptophan_Synthesis 4-Fluoro-DL-tryptophan_fis 4-Fluoro-DL-tryptophan_fis Tryptophan_Synthesis->4-Fluoro-DL-tryptophan_fis

Caption: Workflow for the synthesis of 4-Fluoroindole via Fischer Indole Synthesis.

Experimental Protocol

Step 1: Fischer Indole Synthesis of 4-Fluoroindole [1]

  • Hydrazone Formation:

    • Dissolve (4-fluorophenyl)hydrazine and a suitable carbonyl compound (e.g., pyruvic acid, which will require a subsequent decarboxylation step, or an acetaldehyde equivalent) in a solvent like ethanol or acetic acid.

    • Heat the mixture to form the corresponding hydrazone. The reaction progress can be monitored by TLC.

  • Indolization:

    • Add an acid catalyst to the hydrazone. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, or Lewis acids like zinc chloride.

    • Heat the reaction mixture to induce the[1][1]-sigmatropic rearrangement and cyclization. The optimal temperature and time depend on the specific substrates and catalyst used.

    • After the reaction is complete, quench the reaction by pouring it onto ice water.

    • Neutralize the mixture and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the crude 4-fluoroindole by column chromatography or distillation.

Steps 2 & 3: Conversion of 4-Fluoroindole to this compound

The subsequent conversion of 4-fluoroindole to this compound follows the same two-step procedure as described in Method 1, Steps 2 and 3 .

Quantitative Data
Reaction StepStarting Material(s)Key Reagents/CatalystsProductReported Yield
1. Fischer Indole Synthesis(4-Fluorophenyl)hydrazine, Carbonyl CompoundAcid Catalyst (e.g., PPA, H₂SO₄)4-FluoroindoleLow to Moderate
2 & 3. Conversion to this compound4-FluoroindoleSee Method 1This compoundSee Method 1

Note: The Fischer indole synthesis can sometimes suffer from lower yields and the formation of regioisomeric byproducts, depending on the substrates and conditions.[1]

Conclusion

This guide has detailed two robust chemical synthesis routes for the preparation of this compound. The Leimgruber-Batcho approach, starting from 2-fluoro-6-nitrotoluene, generally offers a higher-yielding and more controlled synthesis of the 4-fluoroindole intermediate. The Fischer indole synthesis provides a more classical and direct, albeit potentially lower-yielding, route to this key precursor. The subsequent conversion of 4-fluoroindole to the target amino acid via the gramine intermediate and alkylation of diethyl acetamidomalonate is a well-established method for tryptophan analogs. Researchers and drug development professionals can utilize the provided experimental protocols and data as a foundation for the synthesis of this valuable fluorinated amino acid. Careful optimization of reaction conditions will be key to achieving high yields and purity in a laboratory setting.

References

An In-depth Technical Guide to 4-Fluoro-DL-Tryptophan: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-DL-tryptophan is a synthetic derivative of the essential amino acid tryptophan, where a hydrogen atom at the 4-position of the indole ring is replaced by a fluorine atom. This single atomic substitution imparts unique physicochemical properties that make it a valuable tool in various scientific disciplines, particularly in drug discovery, protein engineering, and neuroscience. The presence of the fluorine atom enhances the molecule's stability and can modulate its biological activity, offering researchers a powerful probe to investigate complex biological systems. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols, and key applications of this compound.

Core Physical and Chemical Properties

The introduction of a fluorine atom significantly influences the electronic properties of the indole ring, which in turn affects the molecule's overall characteristics. A summary of its core properties is presented below.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₁FN₂O₂[1][2]
Molecular Weight 222.22 g/mol [1][2]
CAS Number 25631-05-4[1][2]
Appearance Off-white solid[1]
Melting Point 259–262 °C (for 4,6-difluoro-tryptophan)[3]
Solubility Enhanced stability and solubility due to the fluorine atom. Sparingly soluble in aqueous solutions; soluble in methanol and 2% acetic acid (for 6-fluoro-DL-tryptophan).[1][4]
Storage Conditions Store at 0-8 °C, protect from light.[1]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the characterization and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR: The ¹⁹F nucleus is an excellent probe for studying molecular interactions due to its high sensitivity and the large chemical shift dispersion.

  • Chemical Shift: The isotropic ¹⁹F chemical shift of a fluorine atom at the 4-position in tryptophan is distinct from other positions.[3]

  • Relaxation Data: The longitudinal (R₁) and transverse (R₂) relaxation rates for 4-fluoro-L-tryptophan have been reported as 0.99 s⁻¹ and 1.38 s⁻¹, respectively.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups, including N-H and O-H stretching vibrations, C=O stretching of the carboxylic acid, and aromatic C-H and C=C stretching of the indole ring.

UV-Vis Spectroscopy

The UV-Vis absorption spectrum of fluorinated tryptophans is expected to be similar to that of tryptophan, with absorption maxima in the range of 210-220 nm and around 280 nm. For instance, 6-fluoro-DL-tryptophan has a reported λmax of 218 nm.[4][6]

Experimental Protocols

Synthesis of this compound

A common synthetic route to fluorinated tryptophans involves the deaminative coupling of a corresponding fluorinated gramine derivative with a glycine equivalent. The following is a generalized protocol based on the synthesis of 4,6-difluoro-tryptophan.[3]

Step 1: Synthesis of the Intermediate Adduct

  • Dissolve the starting 4-fluorogramine in a dry, inert solvent such as dichloromethane (CH₂Cl₂).

  • Add a glycine synthetic equivalent, for example, 2-benzylthio-1,5-dihydro-4H-imidazolone.

  • Cool the reaction mixture and add a coupling promoter, such as ethyl propiolate.

  • Allow the reaction to proceed at a controlled temperature (e.g., warming from -40°C to 35°C).

  • Purify the resulting intermediate adduct by column chromatography.

Step 2: Hydrolysis to this compound

  • Treat the purified adduct with a strong acid (e.g., 6 M HCl) in a suitable solvent like dioxane to open the hydantoin ring.

  • Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃).

  • Extract the product with an organic solvent.

  • Perform a final basic hydrolysis to yield the zwitterionic this compound.

Purification by Ion-Exchange Chromatography

Ion-exchange chromatography is an effective method for purifying amino acids.[3][7][8]

  • Resin Selection: Choose a suitable cation-exchange resin.

  • Sample Loading: Dissolve the crude this compound in an appropriate buffer and load it onto the equilibrated column. The positively charged amino acid will bind to the negatively charged resin.

  • Washing: Wash the column with the equilibration buffer to remove unbound impurities.

  • Elution: Elute the bound this compound by increasing the pH or the ionic strength of the buffer (e.g., using a 5% aqueous ammonia solution).[3]

  • Desalting: Remove salts from the eluted fraction using a desalting column or by lyophilization.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be assessed using reversed-phase HPLC.

  • Column: A C18 column is typically used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an acid modifier (e.g., trifluoroacetic acid) is commonly employed.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the indole ring (around 220 nm or 280 nm). Purity is typically reported as ≥97%.[1]

Signaling Pathways and Experimental Workflows

Interaction with the Serotonin Pathway

This compound is believed to interact with the serotonin metabolic pathway in a manner analogous to its parent compound, tryptophan, and other fluorinated derivatives like 6-fluoro-DL-tryptophan.[1][9] It can serve as a substrate for tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis, leading to the formation of 4-fluoro-5-hydroxytryptophan, which is then converted to 4-fluoroserotonin. This fluorinated analog can then be used as a tracer to study the dynamics of the serotonergic system.

Serotonin_Pathway This compound This compound 4-Fluoro-5-Hydroxytryptophan 4-Fluoro-5-Hydroxytryptophan This compound->4-Fluoro-5-Hydroxytryptophan Tryptophan Hydroxylase (TPH) TPH TPH 4-Fluoroserotonin 4-Fluoroserotonin 4-Fluoro-5-Hydroxytryptophan->4-Fluoroserotonin Aromatic Amino Acid Decarboxylase (AADC) AADC AADC

Metabolism of this compound in the serotonin pathway.
Experimental Workflow: ¹⁹F NMR for Protein-Ligand Binding

The unique NMR properties of the fluorine atom in this compound make it an excellent tool for studying protein-ligand interactions using ¹⁹F NMR spectroscopy. This technique can provide information on binding affinity, kinetics, and conformational changes in the protein upon ligand binding.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis prep_protein Incorporate 4-F-Trp into Protein of Interest purify_protein Purify Labeled Protein prep_protein->purify_protein titration Titrate Labeled Protein with Ligand purify_protein->titration prep_ligand Prepare Ligand Stock Solutions prep_ligand->titration acquire_spectra Acquire 1D ¹⁹F NMR Spectra at Each Titration Point titration->acquire_spectra process_spectra Process and Analyze Spectra (Chemical Shift, Linewidth) acquire_spectra->process_spectra fit_data Fit Binding Isotherm to Determine Kd process_spectra->fit_data

Workflow for protein-ligand binding studies using ¹⁹F NMR.

Applications in Research and Drug Development

  • Drug Discovery: As a building block, this compound is used in the synthesis of novel pharmaceutical compounds, particularly those targeting neurological disorders.[1]

  • Protein Engineering and Structural Biology: The incorporation of this compound into proteins allows for the study of protein structure, dynamics, and folding using ¹⁹F NMR spectroscopy. The fluorine atom serves as a sensitive, non-perturbative probe.[1][3]

  • Neuroscience Research: Its role as a precursor to 4-fluoroserotonin makes it a valuable tool for investigating the serotonergic system, with potential applications in mood disorder and depression research.[1]

  • Biochemical Research: It is used to study the role of tryptophan derivatives in protein synthesis and metabolism.[1]

  • Analytical Chemistry: this compound can be utilized as an internal standard in mass spectrometry and chromatography for the accurate analysis of tryptophan and its metabolites in biological samples.[1]

Conclusion

This compound is a versatile and powerful tool for researchers across multiple scientific disciplines. Its unique properties, stemming from the strategic placement of a fluorine atom, provide significant advantages for studying complex biological processes at the molecular level. This guide has provided a comprehensive overview of its key characteristics and methodologies, aiming to facilitate its effective use in research and development.

References

An In-depth Technical Guide to 4-fluoro-DL-tryptophan (CAS Number 25631-05-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-fluoro-DL-tryptophan, a fluorinated analog of the essential amino acid tryptophan. It is intended for researchers, scientists, and professionals in drug development who are interested in the unique properties and applications of this compound. This document covers its physicochemical properties, synthesis, and key applications in biochemical research, particularly in protein engineering, 19F NMR spectroscopy, and the study of neurotransmitter pathways. Detailed experimental protocols and visualizations of relevant biological pathways and experimental workflows are provided to facilitate its practical application in a laboratory setting.

Introduction

This compound is a synthetic derivative of tryptophan where a hydrogen atom at the 4-position of the indole ring is replaced by a fluorine atom.[1] This substitution imparts unique chemical and physical properties that make it a valuable tool in various fields of biochemical and pharmaceutical research. The presence of the fluorine atom enhances the molecule's stability and solubility, and it serves as a sensitive probe for 19F Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Its applications span from fundamental studies of protein structure and function to the development of novel therapeutics targeting neurological disorders.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

PropertyValueReference
CAS Number 25631-05-4[3]
Molecular Formula C₁₁H₁₁FN₂O₂[3]
Molecular Weight 222.22 g/mol [3]
Appearance Off-white solidChem-Impex
Melting Point 241 °CChemicalBook
Purity ≥97% (HPLC)Chem-Impex
Storage Conditions Store at 0-8 °CChem-Impex
IUPAC Name 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid[3]
Synonyms DL-2-Amino-3-(4-fluoroindolyl)propionic acid, 4-Fluorotryptophan[3]

Synthesis of this compound

Representative Synthetic Scheme:

A likely synthetic pathway would start from 4-fluoroindole. This would be converted to 4-fluorogramine, which then undergoes a deaminative coupling with a suitable glycine equivalent, followed by hydrolysis to yield this compound.

cluster_synthesis Representative Synthesis of this compound A 4-fluoroindole B 4-fluorogramine A->B Mannich reaction C Coupling Adduct B->C Coupling with glycine equivalent D This compound C->D Hydrolysis

Caption: A plausible synthetic route to this compound.

Experimental Protocol (Adapted from the synthesis of 4,6-difluoro-tryptophan): [4][5]

Step 1: Synthesis of 4-fluorogramine from 4-fluoroindole. This step typically involves a Mannich reaction with formaldehyde and dimethylamine.

Step 2: Coupling of 4-fluorogramine with a glycine equivalent.

  • Dissolve 4-fluorogramine in a suitable dry solvent (e.g., dichloromethane).

  • Add a glycine equivalent (e.g., 2-benzylthio-1,5-dihydro-4H-imidazolone) and an activating reagent (e.g., ethyl propiolate).

  • Maintain the reaction at a low temperature (e.g., -35°C) and allow it to slowly warm to room temperature.

  • Purify the resulting coupling adduct by column chromatography.

Step 3: Hydrolysis to this compound.

  • Treat the purified adduct with a strong acid (e.g., 6 M HCl) in a suitable solvent (e.g., dioxane).

  • Stir the reaction at room temperature overnight.

  • Neutralize the reaction mixture and purify the final product, this compound.

Applications in Research and Drug Development

Protein Engineering and 19F NMR Spectroscopy

This compound is a powerful tool for studying protein structure, dynamics, and interactions using 19F NMR spectroscopy.[4][6] The fluorine atom provides a sensitive NMR probe with a large chemical shift dispersion and no background signal from other atoms in the protein.[4]

Experimental Workflow for Protein Labeling and NMR Analysis:

cluster_workflow Protein Labeling and 19F NMR Workflow A Transform E. coli with expression plasmid B Grow cells in minimal media A->B C Induce protein expression and add 4-F-DL-Trp B->C D Harvest cells and lyse C->D E Purify protein D->E F 19F NMR Spectroscopy E->F

Caption: Workflow for incorporating this compound into proteins for 19F NMR studies.

Detailed Experimental Protocol for Protein Expression and Labeling: [4]

  • Transformation: Transform an appropriate E. coli strain (e.g., BL21(DE3)) with the plasmid encoding the protein of interest.

  • Cell Growth:

    • Grow the transformed cells at 37°C in M9 minimal medium supplemented with necessary antibiotics (e.g., 100 µg/L Carbenicillin), ¹⁵NH₄Cl (1 g/L) as the sole nitrogen source, and glucose (2 g/L) as the sole carbon source.

    • Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀).

  • Induction and Labeling:

    • When the OD₆₀₀ reaches 0.6–0.7, supplement the culture with glyphosate (1 g/L) to inhibit the endogenous synthesis of aromatic amino acids.

    • Add phenylalanine and tyrosine (100 mg/L each) and this compound (50 mg/L).

    • After 45 minutes, induce protein expression with 1 mM IPTG.

    • Continue to grow the culture at 18°C for an additional 16 hours.

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation (e.g., 3,500 g for 30 min at 4°C).

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., 25 mM sodium phosphate, pH 5.8, 5 mM DTT) and lyse the cells by sonication.

  • Protein Purification:

    • Clarify the lysate by centrifugation (e.g., 33,000 g for 40 min at 4°C).

    • Purify the protein using appropriate chromatography techniques, such as ion-exchange and size-exclusion chromatography.

  • 19F NMR Spectroscopy:

    • Acquire 1D ¹⁹F NMR spectra on a high-field NMR spectrometer equipped with a cryoprobe.

    • Reference the ¹⁹F chemical shifts to an external standard (e.g., trifluoroacetic acid).

Neuroscience and Serotonin Pathway Research

Fluorinated tryptophan analogs are valuable for investigating the metabolism of tryptophan and its role in neurotransmitter pathways, particularly the serotonin pathway.[1][2] While specific studies on the 4-fluoro isomer are limited, research on 6-fluoro-DL-tryptophan provides a strong framework for its potential applications.[1] It is hypothesized that this compound can be metabolized in a similar fashion to tryptophan, potentially leading to the formation of 4-fluoro-serotonin.

Tryptophan Metabolism and the Serotonin Pathway:

cluster_pathway Tryptophan Metabolism and Serotonin Synthesis Trp Tryptophan (or 4-F-DL-Tryptophan) FiveHTP 5-Hydroxytryptophan (or 4-F-5-HTP) Trp->FiveHTP Tryptophan Hydroxylase Kynurenine Kynurenine Pathway Trp->Kynurenine Serotonin Serotonin (or 4-F-Serotonin) FiveHTP->Serotonin Aromatic L-amino acid decarboxylase Melatonin Melatonin Serotonin->Melatonin

References

4-Fluoro-DL-Tryptophan: An In-Depth Technical Guide to its Stability and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-DL-tryptophan is a fluorinated analog of the essential amino acid DL-tryptophan. The strategic placement of a fluorine atom on the indole ring significantly modifies its physicochemical properties, often leading to enhanced stability and altered solubility compared to its non-fluorinated counterpart.[1][2] These characteristics make it a valuable tool in various research and development areas, including its use as a building block in the synthesis of novel pharmaceuticals, particularly for neurological disorders, and as a probe in protein engineering and metabolic studies.[1] This technical guide provides a comprehensive overview of the available data on the stability and solubility of this compound, along with detailed experimental protocols for its assessment and relevant biological pathways.

Chemical and Physical Properties

A solid understanding of the fundamental properties of this compound is essential for its effective use.

PropertyValueReference(s)
CAS Number 25631-05-4[3]
Molecular Formula C₁₁H₁₁FN₂O₂[3]
Molecular Weight 222.22 g/mol [3]
Appearance Off-white solid
Purity ≥97% (HPLC)[3]
Storage Conditions Store at <-15°C, keep container well closed, protect from light.

Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in the public domain, general observations and data from related compounds provide valuable insights. It is generally stated that the fluorine atom enhances solubility compared to tryptophan.[1][2]

For a structurally related compound, 6-fluoro-DL-tryptophan , the following solubility data has been reported:

SolventSolubility (approx.)
Methanol0.1 mg/mL[4]
Acetic Acid (2%)1 mg/mL[4]
Aqueous SolutionsSparingly soluble[4]

To enhance the aqueous solubility of sparingly soluble tryptophan analogs, it is common practice to first dissolve the compound in a minimal amount of a water-miscible organic solvent (like DMSO or ethanol) and then dilute it with the aqueous buffer of choice.

Stability Profile

Stress ConditionGeneral Observations and Potential Degradation Pathways
pH The stability of amino acids is pH-dependent.[5][6][7] Extreme pH conditions (acidic or basic) can lead to hydrolysis. For tryptophan, degradation increases with pH.[8]
Temperature Elevated temperatures can accelerate degradation.[9] For tryptophan, thermal degradation at temperatures above 140°C can lead to decarboxylation and deamination.[9] Recommended storage for this compound is at low temperatures (e.g., -20°C).
Light (Photostability) Tryptophan and its derivatives are known to be susceptible to photodegradation upon exposure to UV light.[8][10] Studies have shown that 4-fluorotryptophan is significantly more photochemically active than tryptophan itself, with a photolysis quantum yield seven times larger.[9] Therefore, protection from light is crucial.
Oxidation Tryptophan is susceptible to oxidation, which can be initiated by factors like light and heat in the presence of oxygen. The indole ring is the primary site of oxidation.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the stability and solubility of this compound. These protocols are based on standard pharmaceutical industry practices and can be adapted as needed.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in an aqueous medium.

Materials:

  • This compound

  • Purified water (or buffer of choice)

  • Glass vials with screw caps

  • Shaker or rotator set at a constant temperature (e.g., 25°C)

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.

  • Solvent Addition: Add a known volume of the aqueous solvent (e.g., 5 mL of purified water) to the vial.

  • Equilibration: Tightly cap the vial and place it on a shaker/rotator in a temperature-controlled environment (e.g., 25°C ± 0.5°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. Centrifuge the vial at a high speed (e.g., 10,000 rpm for 15 minutes) to ensure complete separation of the solid and liquid phases.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a syringe filter to remove any remaining solid particles. Accurately dilute the filtered supernatant with the solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution factor

Protocol 2: Forced Degradation Study for Stability Assessment

Forced degradation studies are conducted to identify potential degradation products and pathways and to establish the intrinsic stability of the molecule.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Water bath or oven for thermal stress

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the mixture at room temperature for a defined period. Withdraw samples at different time points and dilute for analysis.

    • Thermal Degradation: Place a solution of the compound in a temperature-controlled oven or water bath (e.g., 60°C or 80°C). Withdraw samples at various time points. For solid-state thermal stress, place the powdered compound in an oven.

    • Photodegradation: Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be kept in the dark.

  • HPLC Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method with a PDA detector. The method should be able to separate the intact drug from its degradation products.

    • Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

    • The PDA detector will help in assessing peak purity and in comparing the UV spectra of the degradants with the parent compound.

  • Data Analysis:

    • Calculate the percentage degradation of this compound under each stress condition at each time point.

    • Determine the mass balance to ensure that the decrease in the parent compound corresponds to the increase in degradation products.

Visualizations

Signaling Pathways

This compound, as an analog of tryptophan, can potentially influence metabolic pathways where tryptophan is a precursor. The two major pathways are the serotonin synthesis pathway and the kynurenine pathway.

Tryptophan_Metabolism cluster_serotonin Serotonin Pathway cluster_kynurenine Kynurenine Pathway (>95% of Tryptophan) Tryptophan Tryptophan FiveHTP 5-Hydroxytryptophan Tryptophan->FiveHTP Tryptophan Hydroxylase Tryptophan_Kyn Tryptophan Serotonin Serotonin FiveHTP->Serotonin Aromatic L-Amino Acid Decarboxylase Melatonin Melatonin Serotonin->Melatonin Kynurenine Kynurenine KynurenicAcid Kynurenic Acid Kynurenine->KynurenicAcid KAT AnthranilicAcid Anthranilic Acid Kynurenine->AnthranilicAcid ThreeHK 3-Hydroxykynurenine Kynurenine->ThreeHK KMO QuinolinicAcid Quinolinic Acid ThreeHK->QuinolinicAcid NAD NAD+ QuinolinicAcid->NAD Tryptophan_Kyn->Kynurenine IDO/TDO

Caption: Major metabolic pathways of tryptophan: the serotonin and kynurenine pathways.[11][12][13][14][15][16][17][18][19][20]

Experimental Workflows

Solubility_Workflow start Start: Excess Compound add_solvent Add Known Volume of Solvent start->add_solvent equilibrate Equilibrate (e.g., 24-48h) at Constant Temperature add_solvent->equilibrate centrifuge Centrifuge to Separate Phases equilibrate->centrifuge sample Withdraw and Filter Supernatant centrifuge->sample dilute Accurately Dilute sample->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: Workflow for the shake-flask solubility determination method.

Stability_Workflow cluster_stress Stress Conditions acid Acid Hydrolysis base Base Hydrolysis oxidation Oxidation (H₂O₂) thermal Thermal Stress photo Photostability prepare_solution Prepare Stock Solution of this compound apply_stress Apply Stress Conditions prepare_solution->apply_stress sample Sample at Time Points apply_stress->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze evaluate Evaluate Degradation and Mass Balance analyze->evaluate

Caption: General workflow for a forced degradation stability study.

Conclusion

This compound presents as a valuable molecule for research and drug development, with its fluorination suggesting enhanced stability and solubility characteristics. While comprehensive quantitative data on its stability and solubility are not widely published, this guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to conduct their own assessments. The provided information on related compounds and general principles for tryptophan analogs serves as a strong starting point for any investigation into the properties of this compound. It is imperative to handle this compound with care, particularly with respect to light exposure, to ensure its integrity throughout experimental procedures.

References

The Biological Activity of 4-Fluoro-DL-Tryptophan: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Versatile Tryptophan Analog for Protein Engineering, Mechanistic Studies, and Drug Discovery

Introduction

4-Fluoro-DL-tryptophan is a synthetic, fluorinated derivative of the essential amino acid DL-tryptophan. The substitution of a hydrogen atom with a fluorine atom at the 4-position of the indole ring imparts unique physicochemical properties that make it a powerful tool in biochemical and pharmaceutical research. While maintaining a close structural similarity to its natural counterpart, allowing for its recognition by cellular machinery, the fluorine atom introduces minimal steric perturbation but significant electronic changes. These characteristics enable its use as a probe for studying protein structure and function, as an inhibitor of specific metabolic pathways, and as a building block for novel therapeutic agents. This guide provides a comprehensive overview of the biological activities of this compound, with a focus on its mechanisms of action, applications in research, and detailed experimental considerations for its use.

Core Mechanisms of Biological Activity

The biological effects of this compound are primarily rooted in its ability to act as a mimic of tryptophan, thereby interacting with enzymes and cellular pathways that utilize the natural amino acid. Its principal mechanisms of action include incorporation into proteins and the potential inhibition of key enzymes in tryptophan metabolism.

Incorporation into Polypeptide Chains

A primary biological activity of this compound is its ability to be substituted for tryptophan during protein synthesis. This process is initiated by the enzyme tryptophanyl-tRNA synthetase, which, due to the structural similarity between the natural amino acid and its fluorinated analog, can charge tRNA with 4-fluorotryptophan. The 4-fluorotryptophanyl-tRNA then participates in ribosomal protein synthesis, leading to the production of proteins where one or more tryptophan residues are replaced by 4-fluorotryptophan.

This incorporation has been demonstrated in various organisms, most notably in auxotrophic strains of Escherichia coli and Bacillus subtilis that require an external source of tryptophan for growth.[1][2] The extent of incorporation can be substantial, with studies showing that 4-fluorotryptophan can replace up to 75% of tryptophan residues in E. coli proteins.[2] The consequences of this substitution on protein function are variable and protein-dependent, ranging from negligible effects to significant alterations in enzymatic activity.[2] This variability makes 4-fluorotryptophan a valuable tool for site-directed mutagenesis and for studying the role of specific tryptophan residues in protein folding, stability, and catalysis.

Inhibition of Tryptophan-Metabolizing Enzymes

As an analog of tryptophan, this compound can act as a competitive inhibitor of enzymes that use tryptophan as a substrate. A key target in this regard is tryptophan hydroxylase (TPH) , the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine).[3][4] TPH catalyzes the conversion of tryptophan to 5-hydroxytryptophan (5-HTP), the immediate precursor of serotonin. By competing with tryptophan for the active site of TPH, this compound can potentially reduce the rate of serotonin synthesis. This inhibitory activity is of significant interest in neuroscience and drug development for conditions associated with dysregulated serotonin signaling.[5]

There are two main isoforms of this enzyme: TPH1, which is primarily found in the periphery (e.g., the gut and pineal gland), and TPH2, which is the predominant isoform in the central nervous system.[6] The potential for this compound to differentially inhibit these isoforms is an area of ongoing research. Additionally, other fluorinated tryptophan analogs, such as 6-fluorotryptophan, have been shown to be competitive inhibitors of TPH.[6]

Beyond TPH, this compound has been described as a competitive inhibitor of other enzymes involved in protein synthesis, such as phosphatases and synthetases, and can interfere with the function of the 30S ribosomal subunit, contributing to its antibiotic properties.[7]

Quantitative Data on Biological Activity

Enzyme Organism Effect of 4-Fluorotryptophan Incorporation Relative Activity (% of Control) Reference
β-GalactosidaseEscherichia coliGlobal substitution for tryptophan60%[2]
Lactose PermeaseEscherichia coliGlobal substitution for tryptophan35%[2]
D-Lactate DehydrogenaseEscherichia coliGlobal substitution for tryptophan200%[2]

Table 1: Effects of 4-Fluorotryptophan Incorporation on Enzyme Activity.

Experimental Protocols

Protocol for Incorporation of 4-Fluorotryptophan into Proteins in E. coli

This protocol is adapted from methodologies used for the uniform labeling of proteins with fluorinated amino acids in tryptophan-auxotrophic E. coli strains.[8]

Materials:

  • Tryptophan-auxotrophic E. coli strain (e.g., a strain with a mutation in the trp operon).

  • Minimal media (e.g., M9 minimal media) supplemented with glucose and essential nutrients, lacking tryptophan.

  • This compound.

  • L-phenylalanine and L-tyrosine.

  • Glyphosate stock solution (e.g., 10 mg/mL).

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction of protein expression.

  • Lysis buffer (e.g., 25 mM sodium phosphate, pH 5.8, 5 mM DTT).

Procedure:

  • Inoculate a starter culture of the tryptophan-auxotrophic E. coli strain harboring the expression plasmid for the protein of interest in a rich medium (e.g., LB) and grow overnight.

  • The following day, inoculate a larger volume of minimal media with the starter culture to an initial OD₆₀₀ of ~0.05-0.1.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6–0.7.

  • To inhibit the endogenous synthesis of aromatic amino acids, add glyphosate to a final concentration of 1 g/L.

  • Supplement the culture with L-phenylalanine and L-tyrosine (each to a final concentration of 100 mg/L) and this compound (to a final concentration of 50 mg/L).

  • Incubate the culture for 45 minutes to allow for the uptake of the amino acids.

  • Induce protein expression by adding IPTG to a final concentration of 1 mM.

  • Reduce the temperature to 18°C and continue to grow the culture for an additional 16-18 hours.

  • Harvest the cells by centrifugation (e.g., 3,500 x g for 30 minutes at 4°C).

  • Resuspend the cell pellet in lysis buffer and proceed with standard protein purification protocols.

General Protocol for Tryptophan Hydroxylase (TPH) Activity Assay

Several methods can be employed to measure TPH activity and assess its inhibition by compounds like this compound. Below are outlines for two common approaches.

A. Continuous Fluorometric Assay [2] This assay leverages the difference in fluorescence properties between tryptophan and its product, 5-hydroxytryptophan (5-HTP).

Principle: The hydroxylation of tryptophan at the 5-position leads to a significant increase in fluorescence. The reaction is monitored in real-time by exciting the sample at 300 nm and measuring the emission at 330 nm.

Reaction Mixture:

  • Purified TPH enzyme

  • 60 µM L-tryptophan (or varying concentrations for kinetic studies)

  • 300 µM 6-methyltetrahydropterin (cofactor)

  • 25 µM ferrous ammonium sulfate

  • 7 mM DTT (to prevent inner filter effects)

  • 50 mM MES buffer, pH 7.0

  • This compound (at various concentrations for inhibition studies)

Procedure:

  • Combine all reaction components except the enzyme in a microplate well.

  • Initiate the reaction by adding the TPH enzyme.

  • Immediately begin monitoring the increase in fluorescence at 330 nm (excitation at 300 nm) over time in a microplate reader.

  • The initial rate of the reaction is proportional to the enzyme activity. For inhibition studies, compare the rates in the presence and absence of this compound.

B. HPLC-Based Assay [8] This method directly measures the formation of 5-HTP from tryptophan.

Principle: The enzymatic reaction is allowed to proceed for a set time and is then stopped. The reaction mixture is analyzed by reverse-phase HPLC with fluorescence detection to separate and quantify the 5-HTP product.

Procedure:

  • Perform the enzymatic reaction as described for the fluorometric assay.

  • After a defined incubation period (e.g., 20-30 minutes), stop the reaction by adding a quenching agent (e.g., perchloric acid).

  • Centrifuge the samples to pellet the precipitated protein.

  • Inject the supernatant onto a reverse-phase HPLC column (e.g., a C18 column).

  • Elute the components using a suitable mobile phase and detect 5-HTP by its native fluorescence (e.g., excitation at 302 nm, emission at 350 nm).

  • Quantify the amount of 5-HTP produced by comparing the peak area to a standard curve.

Protocol for ¹⁹F NMR Spectroscopy of 4-Fluorotryptophan-Labeled Proteins

Principle: The ¹⁹F nucleus is an excellent NMR probe due to its 100% natural abundance, spin ½ nature, and high sensitivity to the local chemical environment.[9] This sensitivity results in a wide chemical shift dispersion, making ¹⁹F NMR a powerful tool for studying protein structure, conformational changes, and ligand binding.[10]

Sample Preparation:

  • Express and purify the 4-fluorotryptophan-labeled protein as described above.

  • Buffer exchange the protein into a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 7.0, in 90% H₂O/10% D₂O).

  • Concentrate the protein to a suitable concentration for NMR (typically 0.1-1 mM).

NMR Data Acquisition:

  • Acquire one-dimensional ¹⁹F NMR spectra on a high-field NMR spectrometer equipped with a fluorine-capable probe.

  • Typical acquisition parameters include a spectral width appropriate for the expected chemical shift range of 4-fluorotryptophan in proteins, a recycle delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • The ¹⁹F chemical shifts are typically referenced to an external standard such as trifluoroacetic acid (TFA).

Data Analysis:

  • The resulting spectrum will show a series of peaks, each corresponding to a unique 4-fluorotryptophan residue in the protein.

  • Changes in the chemical shifts, line widths, or intensities of these peaks upon addition of a ligand, a change in temperature, or a change in pH can provide detailed information about ligand binding sites, conformational changes, and protein dynamics.

Mandatory Visualizations

Tryptophan_Metabolism cluster_0 Metabolic Fates Tryptophan Tryptophan Protein_Synthesis Protein Synthesis Tryptophan->Protein_Synthesis tRNA Synthetases Serotonin_Pathway Serotonin Pathway Tryptophan->Serotonin_Pathway Tryptophan Hydroxylase (TPH) Kynurenine_Pathway Kynurenine Pathway Tryptophan->Kynurenine_Pathway IDO/TDO

Caption: Major metabolic pathways of tryptophan in biological systems.

Mechanism_of_Action cluster_0 Cellular Processes cluster_1 Molecular Consequences This compound This compound Protein_Synthesis Protein Synthesis This compound->Protein_Synthesis Acts as Substrate Analog Serotonin_Synthesis Serotonin Synthesis This compound->Serotonin_Synthesis Acts as Competitive Inhibitor Fluorinated_Proteins Incorporation into Proteins (Altered Function) Protein_Synthesis->Fluorinated_Proteins TPH_Inhibition Inhibition of Tryptophan Hydroxylase (TPH) Serotonin_Synthesis->TPH_Inhibition

Caption: Dual mechanisms of action of this compound.

Experimental_Workflow cluster_assays Assays Start Protein Expression (E. coli with 4-F-Trp) Purification Protein Purification Start->Purification Characterization Biophysical/Biochemical Characterization Purification->Characterization NMR 19F NMR Spectroscopy Characterization->NMR Structural Probe Enzyme_Assay Enzyme Activity Assay Characterization->Enzyme_Assay Functional Analysis Mass_Spec Mass Spectrometry Characterization->Mass_Spec Verify Incorporation

Caption: Workflow for producing and analyzing 4-F-Trp labeled proteins.

Conclusion

This compound stands out as a remarkably versatile molecule for probing and manipulating biological systems. Its ability to be incorporated into proteins provides a powerful method for labeling proteins for ¹⁹F NMR studies, offering unparalleled insights into protein structure, dynamics, and interactions. Furthermore, its potential to inhibit key metabolic enzymes, such as tryptophan hydroxylase, opens avenues for the development of novel therapeutics for a range of disorders. The detailed protocols and mechanistic understanding presented in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively harness the potential of this compound in their research endeavors.

References

The Fluorinated Tryptophan Analogue: A Technical Guide to 4-Fluoro-DL-Tryptophan's Impact on Protein Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into proteins is a powerful tool for probing protein structure, function, and dynamics. Among these, fluorinated amino acids have garnered significant attention due to the unique properties of the fluorine atom. This technical guide focuses on 4-fluoro-DL-tryptophan, a fluorinated analogue of the essential amino acid tryptophan. Its integration into protein structures provides a minimally perturbative probe for in-depth biophysical and structural analysis. The presence of the fluorine atom, with its high electronegativity and unique NMR properties, offers a distinct advantage for techniques such as ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, while also influencing protein stability and function in subtle yet significant ways. This document provides a comprehensive overview of the effects of this compound on protein structure, detailed experimental protocols for its use, and quantitative data to support further research and drug development endeavors.

Incorporation of this compound into Proteins

This compound can be successfully incorporated into proteins in various expression systems, most notably in tryptophan-auxotrophic strains of Escherichia coli. The biosynthetic machinery of the cell recognizes the fluorinated analogue and incorporates it into the nascent polypeptide chain in place of tryptophan. Studies have shown that 4-fluorotryptophan can replace a significant percentage of tryptophan residues in cellular proteins, allowing for the production of proteins suitable for a range of biophysical studies. For instance, in a tryptophan-requiring strain of E. coli, replacing L-tryptophan with 4-fluorotryptophan in the medium resulted in the displacement of approximately 75% of the L-tryptophan in the total cell protein.[1] Monofluorinated tryptophans can be readily incorporated into proteins without the need for specialized strains.[2]

Effects on Protein Structure and Function

The substitution of tryptophan with 4-fluorotryptophan is generally considered a conservative modification due to the small size of the fluorine atom. However, the high electronegativity of fluorine can introduce subtle changes in the local electronic environment, which may, in turn, affect protein structure, stability, and function. The impact of this substitution is highly context-dependent and varies between different proteins.

Structural Perturbations

The introduction of a fluorine atom at the 4-position of the indole ring of tryptophan is a minimal structural perturbation.[3] The fluorine atom is only 0.15 Å larger in diameter than the hydrogen atom it replaces.[3] While local fluorination of an amino acid typically has a negligible effect on the tertiary structure of proteins, it can influence local conformation and dynamics.[4] These subtle changes can be probed using high-resolution techniques like X-ray crystallography and NMR spectroscopy.

Protein Stability and Folding

The fluorine substituent can impact the stability of a protein, either by stabilizing or destabilizing the folded state. The effect on stability is often assessed by measuring the change in the melting temperature (Tm) of the protein. The electron-withdrawing nature of the fluorine atom can alter the hydrogen bonding capacity and hydrophobic interactions of the indole side chain, thereby influencing the overall stability of the protein. While comprehensive quantitative data is dispersed across literature, thermal shift assays are a common method to evaluate these changes.[5][6][7]

Enzyme Activity

The incorporation of 4-fluorotryptophan can modulate the catalytic activity of enzymes. The extent of this modulation depends on the role of the tryptophan residue(s) in the enzyme's active site and overall structure. For some enzymes, the substitution has a minimal effect on activity, while for others, it can lead to a significant decrease or, in some cases, an increase in catalytic efficiency.

Quantitative Data on the Effects of this compound

The following tables summarize quantitative data on the effects of 4-fluorotryptophan incorporation on protein function and stability.

Enzyme/ProteinExpression System% Tryptophan ReplacementEffect on ActivityReference
β-GalactosidaseE. coli (Trp auxotroph)~75%60% of control specific activity[1]
Lactose PermeaseE. coli (Trp auxotroph)~75%35% of control activity[1]
D-Lactate DehydrogenaseE. coli (Trp auxotroph)~75%200% of control specific activity[1]

Table 1: Effects of 4-Fluorotryptophan on Enzyme Activity. This table illustrates the protein-dependent nature of the functional consequences of 4-fluorotryptophan incorporation.

ProteinMethodParameterChange upon 4-F-Trp IncorporationReference
Generic ProteinThermal Shift AssayMelting Temperature (Tm)Can be increased or decreased depending on the protein context.[5][7]
RecAThermal Shift AssayTmIncreased from 53.2°C to 57.7°C in the presence of 5 mM ATP.[5]

Table 2: Effects of 4-Fluorotryptophan on Protein Stability. This table highlights the use of thermal shift assays to quantify changes in protein stability upon ligand binding and amino acid substitution.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: Incorporation of 4-Fluorotryptophan into Proteins in E. coli

Objective: To express a protein with 4-fluorotryptophan replacing tryptophan residues.

Materials:

  • Tryptophan-auxotrophic E. coli strain (e.g., DL39(DE3)).

  • Expression vector containing the gene of interest.

  • M9 minimal media.

  • This compound.

  • Glucose (or other carbon source).

  • Ampicillin or other appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Transform the tryptophan-auxotrophic E. coli strain with the expression vector.

  • Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C.

  • Inoculate a larger volume of M9 minimal media supplemented with glucose and the antibiotic with the overnight culture.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Pellet the cells by centrifugation and wash with M9 salts to remove any remaining tryptophan.

  • Resuspend the cells in fresh M9 minimal media containing this compound (typically 50 mg/L) as the sole source of tryptophan.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.[2]

  • Incubate the culture at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance protein folding and solubility.

  • Harvest the cells by centrifugation and store the pellet at -80°C until purification.

  • Purify the 4-fluorotryptophan-labeled protein using standard chromatography techniques.

Protocol 2: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹⁹F NMR spectra of a 4-fluorotryptophan-labeled protein to study its structure and dynamics.

Materials:

  • Purified 4-fluorotryptophan-labeled protein.

  • NMR buffer (e.g., phosphate or Tris buffer, pH 7.4, containing 10% D₂O).

  • NMR spectrometer equipped with a fluorine probe.

Procedure:

  • Concentrate the purified protein to the desired concentration (typically 50-500 µM).

  • Exchange the protein into the NMR buffer using a desalting column or dialysis.

  • Transfer the protein sample to an NMR tube.

  • Acquire a one-dimensional (1D) ¹⁹F NMR spectrum. The broad chemical shift range of ¹⁹F (>400 ppm) provides high sensitivity to the local environment.[1]

  • Process the data using appropriate software. The chemical shifts of the ¹⁹F signals will provide information about the environment of each 4-fluorotryptophan residue.

  • For more detailed structural and dynamic information, two-dimensional (2D) ¹⁹F-¹⁹F or ¹H-¹⁹F correlation experiments can be performed.

Protocol 3: X-ray Crystallography

Objective: To determine the three-dimensional structure of a 4-fluorotryptophan-labeled protein at atomic resolution.

Materials:

  • Highly purified and concentrated 4-fluorotryptophan-labeled protein.

  • Crystallization screens and reagents.

  • X-ray diffraction equipment (in-house or synchrotron source).

Procedure:

  • Screen for crystallization conditions using vapor diffusion (hanging or sitting drop) or other methods. This involves mixing the protein with a variety of precipitants at different concentrations.

  • Optimize the initial crystallization hits to obtain diffraction-quality crystals.

  • Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.

  • Mount the frozen crystal on the goniometer of the X-ray diffractometer.

  • Collect a complete X-ray diffraction dataset by rotating the crystal in the X-ray beam.

  • Process the diffraction data to obtain a set of structure factor amplitudes.

  • Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing.

  • Build an atomic model of the protein into the resulting electron density map.

  • Refine the model against the experimental data to improve its accuracy. The final structure will reveal the precise location of the 4-fluorotryptophan residues and their interactions within the protein.

Protocol 4: Fluorescence Spectroscopy

Objective: To investigate the local environment and conformational changes of a protein using the fluorescence properties of 4-fluorotryptophan.

Materials:

  • Purified 4-fluorotryptophan-labeled protein.

  • Spectrofluorometer.

  • Quartz cuvette.

Procedure:

  • Prepare the protein sample in a suitable buffer at a concentration that gives an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Set the excitation wavelength. While native tryptophan is typically excited around 295 nm to minimize contributions from tyrosine, the absorption spectrum of 4-fluorotryptophan may be slightly shifted.

  • Record the fluorescence emission spectrum. The emission maximum of 4-fluorotryptophan is sensitive to the polarity of its environment.[8]

  • To study conformational changes, monitor the changes in fluorescence intensity or emission maximum upon addition of ligands, denaturants, or changes in temperature.

  • Fluorescence quenching experiments using quenchers like acrylamide or iodide can be performed to assess the solvent accessibility of the 4-fluorotryptophan residues.

Mandatory Visualizations

experimental_workflow cluster_protein_production Protein Production cluster_analysis Biophysical and Structural Analysis Gene of Interest Gene of Interest Expression Vector Expression Vector Gene of Interest->Expression Vector E. coli Transformation E. coli Transformation Expression Vector->E. coli Transformation Cell Culture Cell Culture E. coli Transformation->Cell Culture Induction with IPTG\n+ 4-F-Trp Induction with IPTG + 4-F-Trp Cell Culture->Induction with IPTG\n+ 4-F-Trp Protein Expression Protein Expression Induction with IPTG\n+ 4-F-Trp->Protein Expression Cell Harvest Cell Harvest Protein Expression->Cell Harvest Purification Purification Cell Harvest->Purification 19F NMR Spectroscopy 19F NMR Spectroscopy Purification->19F NMR Spectroscopy Structure & Dynamics X-ray Crystallography X-ray Crystallography Purification->X-ray Crystallography 3D Structure Fluorescence Spectroscopy Fluorescence Spectroscopy Purification->Fluorescence Spectroscopy Conformation Enzyme Kinetics Assay Enzyme Kinetics Assay Purification->Enzyme Kinetics Assay Function Structural Insights Structural Insights 19F NMR Spectroscopy->Structural Insights Atomic Model Atomic Model X-ray Crystallography->Atomic Model Conformational Changes Conformational Changes Fluorescence Spectroscopy->Conformational Changes Activity Assessment Activity Assessment Enzyme Kinetics Assay->Activity Assessment

Caption: Experimental workflow for the production and analysis of proteins containing this compound.

structural_effects 4-F-Trp Incorporation 4-F-Trp Incorporation Altered Electronic Environment Altered Electronic Environment 4-F-Trp Incorporation->Altered Electronic Environment Modified H-Bonding Modified H-Bonding Altered Electronic Environment->Modified H-Bonding Changes in Hydrophobicity Changes in Hydrophobicity Altered Electronic Environment->Changes in Hydrophobicity Perturbed Protein Stability Perturbed Protein Stability Modified H-Bonding->Perturbed Protein Stability Altered Folding Kinetics Altered Folding Kinetics Modified H-Bonding->Altered Folding Kinetics Modulated Enzyme Activity Modulated Enzyme Activity Modified H-Bonding->Modulated Enzyme Activity Modified Protein-Ligand Interactions Modified Protein-Ligand Interactions Modified H-Bonding->Modified Protein-Ligand Interactions Changes in Hydrophobicity->Perturbed Protein Stability Changes in Hydrophobicity->Altered Folding Kinetics Changes in Hydrophobicity->Modulated Enzyme Activity Changes in Hydrophobicity->Modified Protein-Ligand Interactions

Caption: Logical relationships of this compound incorporation and its effects on protein properties.

signaling_pathway_example cluster_membrane Cell Membrane Receptor Receptor 4F-Trp Protein Kinase 4F-Trp Protein Kinase Receptor->4F-Trp Protein Kinase Activation Ligand Ligand Ligand->Receptor Downstream Effector Downstream Effector 4F-Trp Protein Kinase->Downstream Effector Phosphorylation Cellular Response Cellular Response Downstream Effector->Cellular Response

Caption: A hypothetical signaling pathway modulated by a protein kinase containing this compound.

Conclusion

This compound serves as a valuable tool for researchers in molecular biology, biochemistry, and drug development. Its successful incorporation into proteins allows for high-resolution structural and dynamic studies, particularly through the use of ¹⁹F NMR spectroscopy. While the effects on protein stability and function are protein-specific, they provide valuable insights into the roles of individual tryptophan residues. The detailed protocols and compiled data in this guide offer a solid foundation for the application of this powerful amino acid analogue in elucidating the complexities of protein science.

References

A Technical Guide to the Biosynthetic Incorporation of 4-Fluoro-DL-Tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the principles, methodologies, and applications associated with the biosynthetic incorporation of 4-fluoro-DL-tryptophan (4F-Trp) into proteins. It is designed to serve as a technical resource for professionals engaged in protein engineering, structural biology, and drug discovery.

Introduction: The Utility of a Fluorinated Probe

The substitution of a single hydrogen atom with a fluorine atom in an amino acid offers a minimally perturbative yet powerful tool for studying protein structure and function.[1][2] 4-fluorotryptophan, in particular, serves as a valuable probe due to several key properties:

  • Minimal Steric Perturbation: The van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.2 Å), ensuring that its incorporation rarely disrupts the native protein structure.[3]

  • Sensitive NMR Probe: The fluorine-19 (¹⁹F) nucleus is 100% abundant and possesses a high gyromagnetic ratio, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. Since fluorine is absent in native biological systems, ¹⁹F NMR spectra of labeled proteins are free from background signals.[4][5]

  • Environmental Sensitivity: The ¹⁹F chemical shift is highly sensitive to the local chemical environment, providing detailed information about protein conformation, dynamics, and ligand binding events.[6][7]

  • Altered Spectroscopic Properties: 4-Fluorotryptophan is non-fluorescent at ambient temperatures, which can be advantageous for suppressing native tryptophan fluorescence to study other chromophores within or interacting with the protein.[8][9]

These characteristics make 4F-Trp a premier tool for applications ranging from fundamental studies of protein folding to fragment-based drug discovery.[10]

Mechanisms for Biosynthetic Incorporation

Two primary strategies are employed for incorporating 4F-Trp into proteins in expression hosts like Escherichia coli: global substitution and site-specific incorporation.

2.1 Global Substitution

This method involves replacing all tryptophan (Trp) residues within a protein with 4F-Trp. It is typically achieved using a tryptophan-requiring (auxotrophic) strain of E. coli.[9][11] The host cells are grown in a minimal medium containing a limited amount of tryptophan to build initial biomass. After the natural tryptophan is depleted, the culture is supplemented with 4F-Trp, and protein expression is induced. The cell's native translational machinery, specifically the tryptophanyl-tRNA synthetase (TrpRS), recognizes and utilizes 4F-Trp, leading to its incorporation at all Trp-encoding UGG codons.[1][7] Strains can be evolved to better tolerate and utilize 4F-Trp, improving incorporation efficiency.[12]

2.2 Site-Specific Incorporation

For more precise labeling, genetic code expansion techniques enable the insertion of 4F-Trp at a single, predetermined site. This approach requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is engineered to uniquely recognize 4F-Trp and a nonsense codon, typically the amber stop codon (UAG).[1][2][4] This engineered synthetase does not recognize any canonical amino acids, and the orthogonal tRNA is not recognized by any endogenous synthetases, ensuring high fidelity. When the ribosome encounters the UAG codon in the mRNA sequence, the orthogonal pair directs the incorporation of 4F-Trp. This method is crucial for studying specific residue environments in proteins with multiple native tryptophan residues.

G cluster_0 Global Substitution cluster_1 Site-Specific Incorporation GS_Start Start with Trp Auxotrophic Strain GS_Grow Grow in Trp-limited Minimal Media GS_Start->GS_Grow GS_Deplete Deplete Natural Trp GS_Grow->GS_Deplete GS_Add Add 4F-Trp to Media GS_Deplete->GS_Add GS_Induce Induce Target Protein Expression GS_Add->GS_Induce GS_Result All Trp sites are replaced with 4F-Trp GS_Induce->GS_Result SS_Start Engineer Target Gene with Amber Codon (UAG) SS_Transform Co-transform Host with Target and Orthogonal Pair (Synthetase + tRNA) SS_Start->SS_Transform SS_Grow Grow in Media with 4F-Trp SS_Transform->SS_Grow SS_Induce Induce Expression of Target and Orthogonal Pair SS_Grow->SS_Induce SS_Result 4F-Trp incorporated only at UAG site SS_Induce->SS_Result

Caption: Comparison of workflows for global vs. site-specific 4F-Trp incorporation.

Quantitative Data Summary

The incorporation of 4F-Trp can influence protein expression levels and biological activity. The extent of this effect is protein-dependent.

Table 1: Effect of Global 4F-Tryptophan Incorporation on E. coli Enzyme Activity

Enzyme % of Control Specific Activity Reference
β-Galactosidase 60% [11]
Lactose Permease 35% [11]
D-Lactate Dehydrogenase 200% [11]

Data derived from a tryptophan-requiring E. coli strain where 4-fluorotryptophan replaced approximately 75% of cellular tryptophan.[11]

Table 2: Comparison of 4F-Trp Incorporation Methodologies

Feature Global Substitution Site-Specific Incorporation
Principle Relies on Trp-auxotrophic host and native TrpRS Uses an engineered, orthogonal synthetase/tRNA pair
Specificity All Trp residues are replaced Single, user-defined site (e.g., amber codon)
Efficiency Can achieve high replacement levels (e.g., >75%)[11] Variable, depends on the efficiency of the orthogonal pair
Key Requirement Tryptophan auxotrophic expression host Validated orthogonal synthetase/tRNA pair and engineered gene
Primary Use Case Proteins with few or no Trp residues; global structural analysis Probing specific sites in proteins with multiple Trp residues

| Main Advantage | Simpler setup, no genetic engineering of translational machinery | High precision and control over label placement |

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies for the expression and analysis of 4F-Trp-labeled proteins.

4.1 Protocol 1: Global Incorporation of 4F-Trp in an E. coli Auxotroph

This protocol is adapted from methods utilizing tryptophan auxotrophs to achieve high levels of global incorporation.[9][11]

A. Materials

  • E. coli tryptophan auxotroph strain (e.g., a derivative of BL21(DE3)) harboring the expression plasmid.

  • M9 minimal medium components.

  • Glucose (sterile, 20% w/v solution).

  • MgSO₄ (sterile, 1 M solution).

  • L-Tryptophan (sterile, 10 mg/mL solution).

  • This compound (sterile, 10 mg/mL solution).

  • IPTG (isopropyl β-D-1-thiogalactopyranoside) (sterile, 1 M solution).

  • Appropriate antibiotic.

B. Methodology

  • Starter Culture: Inoculate 10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony of the expression strain. Grow overnight at 37°C with shaking.

  • Main Culture Growth: Inoculate 1 L of M9 minimal medium supplemented with 0.4% glucose, 2 mM MgSO₄, the appropriate antibiotic, and 20 µg/mL L-tryptophan using the overnight culture.

  • Growth and Depletion: Grow the main culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Cell Harvest and Wash: Pellet the cells by centrifugation (5,000 x g, 10 min, 4°C). To remove all traces of L-tryptophan, wash the cell pellet twice by resuspending in an equal volume of pre-warmed, Trp-free M9 medium and re-pelleting.[9]

  • Resuspension and Induction: Resuspend the final cell pellet in 1 L of fresh, pre-warmed M9 medium (containing glucose, MgSO₄, and antibiotic but no tryptophan).

  • Analog Addition: Add this compound to a final concentration of 50-100 mg/L. Incubate for 15-20 minutes to allow for uptake.[9]

  • Protein Expression: Induce protein expression by adding IPTG to a final concentration of 1 mM. Reduce the temperature to 18-25°C and continue to grow for an additional 12-16 hours.

  • Harvest: Harvest the cells by centrifugation (5,000 x g, 20 min, 4°C). The cell pellet can be stored at -80°C until purification.

A 1. Grow Trp-auxotroph in Trp-supplemented minimal media B 2. Harvest cells at mid-log phase (OD600 ~0.7) A->B C 3. Wash cells to remove all L-Tryptophan B->C D 4. Resuspend in Trp-free media C->D E 5. Add 4-F-Trp to the culture D->E F 6. Induce protein expression with IPTG E->F G 7. Incubate at lower temp (e.g., 18°C) for 16h F->G H 8. Harvest final cell pellet for purification G->H

Caption: Key steps in the global incorporation protocol for 4F-Trp labeling.

4.2 Protocol 2: Protein Purification and Analysis

A. Protein Purification

  • Resuspend the cell pellet from Protocol 1 in a suitable lysis buffer (e.g., 25 mM Sodium Phosphate, pH 5.8, 5 mM DTT for a His-tagged protein).[5]

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C) to remove cell debris.

  • Purify the target protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Perform further purification steps (e.g., ion exchange, size-exclusion chromatography) as needed to achieve high purity.

  • Dialyze the final protein into a suitable buffer for storage and analysis.

B. Analysis by Mass Spectrometry

  • Purpose: To confirm the incorporation of 4F-Trp and determine the efficiency of incorporation.

  • Method: Use intact protein mass spectrometry (e.g., ESI-MS). The mass of the protein will increase by 18 Da for every tryptophan residue replaced by 4-fluorotryptophan (Fluorine atomic mass ≈ 19 amu, Hydrogen ≈ 1 amu).

  • Interpretation: A heterogeneous sample may show multiple peaks corresponding to different numbers of 4F-Trp incorporations. The relative peak heights can be used to estimate incorporation efficiency.

C. Analysis by ¹⁹F NMR Spectroscopy

  • Purpose: To analyze the local environment of each incorporated 4F-Trp residue.

  • Sample Preparation: Prepare a sample of the purified, labeled protein at a concentration of 50-200 µM in an appropriate NMR buffer (e.g., PBS), including 5-10% D₂O for the field lock.

  • Data Acquisition: Record a one-dimensional (1D) ¹⁹F NMR spectrum on a spectrometer equipped with a fluorine probe.[1]

  • Interpretation: The number of distinct resonances in the spectrum corresponds to the number of conformationally unique 4F-Trp residues. The chemical shift dispersion (the range of chemical shifts) reflects the diversity of the local environments. For example, six 4-fluorotryptophan residues in hen egg white lysozyme were fully resolved and spanned a chemical shift range of 14.6 ppm.[6] Changes in these chemical shifts upon addition of a ligand can be used to map binding sites and characterize binding events.[6]

Applications in Drug Development

The biosynthetic incorporation of 4F-Trp is a powerful technique in modern drug discovery.

  • Fragment-Based Screening: ¹⁹F NMR is an exceptionally sensitive method for detecting the weak binding of small molecule fragments to a protein target. A protein labeled with 4F-Trp is screened against a library of fluorine-containing or non-fluorinated fragments. Perturbations in the ¹⁹F NMR spectrum upon fragment binding provide a direct readout of an interaction, identifying hits for further development.[10]

  • Characterizing Protein-Ligand Interactions: By monitoring changes in the ¹⁹F chemical shifts of a 4F-Trp labeled protein, researchers can identify which residues are affected by ligand binding. This information helps to map the binding site, determine binding affinity, and understand the conformational changes that occur upon binding.[6]

  • Studying Protein Dynamics: The relaxation parameters and line shapes of ¹⁹F NMR signals are sensitive to molecular motions on a wide range of timescales. This allows for the detailed study of protein dynamics at specific sites, which is critical for understanding protein function and allosteric regulation.

Challenges and Considerations

  • Toxicity: High concentrations of 4F-Trp can be toxic to expression hosts, leading to poor growth and low protein yields.[13][14] It is often necessary to carefully titrate the concentration of the analog and optimize the growth conditions. Evolving strains for tolerance can mitigate this issue.[12]

  • Incorporation Efficiency: Achieving 100% incorporation can be challenging, especially with global substitution methods. This can lead to sample heterogeneity, which complicates data analysis. Mass spectrometry is essential for quantifying the level of incorporation.[3]

  • Misincorporation: In site-specific incorporation, misincorporation of natural tryptophan at the target codon can occur. This can sometimes be suppressed by supplying additional tryptophan in the culture medium.[1] The choice and evolution of the orthogonal synthetase/tRNA pair is critical to ensure high fidelity.[15][16]

References

4-Fluoro-DL-Tryptophan: A Versatile Building Block for Synthesis in Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-DL-tryptophan is a fluorinated analog of the essential amino acid tryptophan that has emerged as a powerful and versatile building block in synthetic chemistry, with significant applications in drug discovery, chemical biology, and materials science. The strategic incorporation of a fluorine atom at the 4-position of the indole ring imparts unique physicochemical properties to the molecule, including altered electronics, lipophilicity, and metabolic stability, without dramatically increasing its steric bulk. These characteristics make this compound an invaluable tool for probing biological processes, enhancing the pharmacological profiles of bioactive molecules, and developing novel protein-based therapeutics and diagnostics.

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound. It is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key concepts and workflows.

Physicochemical Properties

The introduction of a fluorine atom, the most electronegative element, at the 4-position of the tryptophan indole ring significantly influences its electronic properties. This can alter non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition and binding events.

PropertyValueReference
Molecular FormulaC₁₁H₁₁FN₂O₂[1]
Molecular Weight222.22 g/mol [1][2]
CAS Number25631-05-4 (DL-form)[1]
AppearanceCrystalline solid[1]

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical and enzymatic routes. A common and efficient method involves the asymmetric synthesis starting from 4-fluoroindole, utilizing a chiral auxiliary to control the stereochemistry of the amino acid.

Asymmetric Synthesis via Schöllkopf Chiral Auxiliary

A robust method for the enantioselective synthesis of L-4-fluorotryptophan proceeds via the diastereoselective alkylation of a Schöllkopf chiral auxiliary.[3] This method offers high yields and excellent stereocontrol.

Experimental Protocol: Synthesis of L-4-Fluorotryptophan [3]

A detailed, step-by-step protocol for the multi-step synthesis of L-4-fluorotryptophan starting from 4-fluoroindole can be found in the literature, with each step proceeding in high yield.[3] The key transformation involves the alkylation of the Schöllkopf auxiliary with a suitable electrophile derived from 4-fluoroindole.

dot

Caption: Schöllkopf synthesis of L-4-fluorotryptophan.

Table 1: Representative Yields for the Synthesis of Fluorinated Tryptophans

Synthetic StepProductYield (%)Reference
Deaminative coupling of 4,6-difluorogramineCoupling adduct95[4]
Hydrolysis of coupling adductFluorinated hydantoin69[4]
Hydantoin ring opening and purification4,6-difluorotryptophan94[4][5]
Overall yield (3 steps)4,6-difluorotryptophan65[4][5]

Applications in Protein Science and Drug Discovery

The unique properties of this compound make it a valuable tool for a wide range of applications in protein science and drug discovery.

Probing Protein Structure and Dynamics with ¹⁹F NMR Spectroscopy

The fluorine atom in 4-fluorotryptophan serves as a sensitive and non-perturbative probe for Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a large chemical shift dispersion, making it an excellent reporter of its local environment within a protein.[4] Since proteins do not naturally contain fluorine, ¹⁹F NMR spectra of proteins labeled with 4-fluorotryptophan are free from background signals.[4]

Experimental Workflow: Protein Labeling and ¹⁹F NMR Analysis

Protein_Labeling_NMR cluster_expression Protein Expression cluster_purification Purification cluster_nmr 19F NMR Analysis Ecoli E. coli culture (Tryptophan auxotroph) Media Minimal media supplemented with This compound Ecoli->Media Induction Induce protein expression (e.g., with IPTG) Media->Induction Harvest Harvest cells Induction->Harvest Lysis Cell lysis Harvest->Lysis Purify Purify labeled protein (e.g., chromatography) Lysis->Purify NMR_acq Acquire 1D or 2D 19F NMR spectra Purify->NMR_acq Ligand_titration Titrate with ligand NMR_acq->Ligand_titration Data_analysis Analyze chemical shift perturbations, relaxation Ligand_titration->Data_analysis

Caption: Serotonin biosynthesis and signaling pathway.

Development of Novel Therapeutics

The incorporation of this compound into peptide or small molecule drug candidates can enhance their metabolic stability and cell permeability, leading to improved pharmacokinetic and pharmacodynamic properties. The fluorine atom can also modulate the binding affinity and selectivity of a drug for its target.

Table 4: Biological Activity of Compounds (Illustrative)

While specific IC₅₀ or Kᵢ values for a wide range of compounds derived from this compound are not readily available in a consolidated format, the principle is to use this building block to synthesize analogs of known inhibitors and assess their activity. The potency of an inhibitor is often expressed by its IC₅₀ (the concentration required to inhibit a biological process by 50%) or its Kᵢ (the inhibition constant). [6][7]Lower values for both IC₅₀ and Kᵢ indicate higher potency. [7]

Compound Class Target Parameter Value
Tryptophan Analogs Various Enzymes IC₅₀ / Kᵢ Dependent on specific compound and target
Peptide Mimetics Protein-Protein Interactions IC₅₀ / Kᵢ Dependent on specific compound and target

| Serotonin Receptor Ligands | Serotonin Receptors | IC₅₀ / Kᵢ | Dependent on specific compound and target |

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis, offering unique advantages for researchers in drug discovery, chemical biology, and materials science. Its ability to serve as a sensitive ¹⁹F NMR probe, to modulate fluorescence properties, and to enhance the pharmacological characteristics of bioactive molecules makes it an indispensable tool for modern scientific research. The detailed protocols and data presented in this guide are intended to facilitate the adoption and application of this powerful fluorinated amino acid in a wide range of research endeavors.

References

Probing Serotonergic Pathways: A Technical Guide to 4-Fluoro-DL-Tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of 4-fluoro-DL-tryptophan as a tool for investigating the intricacies of the serotonin (5-hydroxytryptamine, 5-HT) system. By serving as a competitive inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis, this fluorinated analog of tryptophan provides a valuable mechanism for transiently perturbing the serotonergic pathways, enabling detailed study of their dynamics and function. This document outlines the core principles of its mechanism of action, presents detailed experimental protocols for its use in preclinical research, summarizes key quantitative data on its neurochemical effects, and provides visual representations of the underlying biological and experimental workflows.

Core Principles: Mechanism of Action

This compound exerts its effects primarily through the competitive inhibition of tryptophan hydroxylase (TPH), the enzyme responsible for converting L-tryptophan to 5-hydroxytryptophan (5-HTP) in the initial step of serotonin biosynthesis. The introduction of a fluorine atom to the tryptophan molecule allows it to be recognized by TPH, yet it interferes with the catalytic process. This leads to a temporary and dose-dependent reduction in the synthesis of serotonin in the brain.

The transient nature of this inhibition allows for the study of the acute effects of reduced serotonin signaling and the subsequent recovery of the system, providing insights into serotonin turnover and homeostatic regulation. Furthermore, fluorinated tryptophan analogs can be metabolized to form fluorinated derivatives of serotonin and its metabolites, which can be traced using specific analytical techniques, offering a method to follow the metabolic fate of these compounds within the serotonergic pathways.

Data Presentation: Neurochemical Effects

Brain RegionTime Post-Administration (hours)5-HT (% of Control)5-HIAA (% of Control)Reference
Striatum1~40%Not specified[1]
3~35%~40%[1]
6~100%Not specified[1]
Cortex1~45%Not specified[1]
3~40%~60%[1]
6~100%Not specified[1]
Hippocampus1~50%Not specified[1]
3~40%~50%[1]
6~100%Not specified[1]
Hypothalamus1~55%Not specified[1]
3~40%~50%[1]
6~100%Not specified[1]

Note: This data is adapted from a study using 6-fluoro-DL-tryptophan (50-200 mg/kg i.p.) in rats and represents the maximum depletion observed.[1] The return to baseline levels for 5-HT was generally observed by 6 hours post-administration.

Experimental Protocols

The following protocols are detailed methodologies for key experiments to investigate the effects of this compound on the serotonin pathway. These are based on established techniques in neuropharmacology and have been adapted for the specific use of this compound.

In Vivo Microdialysis for Serotonin and Metabolite Monitoring

This protocol describes the use of in vivo microdialysis in rats to measure extracellular levels of serotonin and 5-HIAA in a specific brain region (e.g., the striatum) following the administration of this compound.

Materials:

  • This compound

  • Male Sprague-Dawley rats (250-300g)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 4 mm membrane)

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • Anesthetic (e.g., isoflurane)

  • HPLC system with electrochemical detection (ECD)

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant a guide cannula targeting the brain region of interest (e.g., striatum).

    • Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

    • Allow a stabilization period of at least 2 hours to achieve a stable baseline.

  • Baseline Sample Collection:

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant (e.g., perchloric acid).

    • Collect at least three stable baseline samples before drug administration.

  • Administration of this compound:

    • Dissolve this compound in a suitable vehicle (e.g., saline).

    • Administer the compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 50-200 mg/kg).

  • Post-Administration Sample Collection:

    • Continue collecting dialysate samples at the same interval for several hours (e.g., 6 hours) to monitor the changes in neurotransmitter levels.

  • Sample Analysis by HPLC-ECD:

    • Analyze the collected dialysate samples for serotonin and 5-HIAA concentrations using an HPLC-ECD system optimized for monoamine detection.

Tryptophan Hydroxylase Inhibition Assay

This protocol outlines an in vitro assay to determine the inhibitory potential and kinetics of this compound on tryptophan hydroxylase activity.

Materials:

  • This compound

  • Recombinant or purified tryptophan hydroxylase (TPH1 or TPH2)

  • L-tryptophan

  • 6-methyltetrahydropterin (6-MPH4) or tetrahydrobiopterin (BH4) as a cofactor

  • Catalase

  • Dithiothreitol (DTT)

  • Reaction buffer (e.g., MOPS or HEPES)

  • HPLC system with fluorescence or electrochemical detection

Procedure:

  • Enzyme Reaction Mixture Preparation:

    • Prepare a reaction mixture containing the reaction buffer, catalase, DTT, and the pterin cofactor.

    • Add varying concentrations of the substrate, L-tryptophan.

    • Prepare parallel sets of reaction mixtures containing a range of concentrations of this compound.

  • Initiation of Reaction:

    • Pre-incubate the reaction mixtures at 37°C.

    • Initiate the reaction by adding a known amount of tryptophan hydroxylase to each tube.

  • Incubation and Termination:

    • Incubate the reactions for a fixed period (e.g., 20 minutes) during which the reaction is linear.

    • Terminate the reaction by adding a stopping solution, such as perchloric acid.

  • Quantification of 5-HTP:

    • Centrifuge the terminated reaction mixtures to pellet the precipitated protein.

    • Analyze the supernatant for the concentration of the product, 5-hydroxytryptophan (5-HTP), using HPLC with either fluorescence or electrochemical detection.

  • Data Analysis:

    • Determine the rate of 5-HTP formation for each concentration of substrate and inhibitor.

    • Use Michaelis-Menten and Lineweaver-Burk plots to determine the kinetic parameters, including the inhibition constant (Ki), to characterize the inhibitory effect of this compound.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the use of this compound in serotonin research.

Serotonin_Synthesis_Pathway Tryptophan L-Tryptophan TPH Tryptophan Hydroxylase (TPH) Tryptophan->TPH Substrate F_Tryptophan This compound F_Tryptophan->TPH Competitive Inhibitor HTP 5-Hydroxytryptophan (5-HTP) TPH->HTP Catalysis AADC Aromatic L-Amino Acid Decarboxylase (AADC) HTP->AADC Serotonin Serotonin (5-HT) AADC->Serotonin MAO Monoamine Oxidase (MAO) Serotonin->MAO HIAA 5-Hydroxyindoleacetic Acid (5-HIAA) MAO->HIAA

Serotonin synthesis pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_microdialysis In Vivo Microdialysis cluster_analysis Sample Analysis Animal_Model Rodent Model (e.g., Rat) Surgery Stereotaxic Surgery: Guide Cannula Implantation Animal_Model->Surgery Recovery Post-Surgical Recovery (≥48 hours) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Baseline Baseline Sample Collection Probe_Insertion->Baseline Drug_Admin This compound Administration (i.p.) Baseline->Drug_Admin Post_Drug_Sampling Post-Administration Sample Collection Drug_Admin->Post_Drug_Sampling HPLC HPLC-ECD Analysis of Dialysate Samples Post_Drug_Sampling->HPLC Data_Analysis Quantification of 5-HT and 5-HIAA HPLC->Data_Analysis

Experimental workflow for in vivo microdialysis with this compound.

Logical_Relationship F_Trp_Admin Administration of This compound TPH_Inhibition Competitive Inhibition of Tryptophan Hydroxylase F_Trp_Admin->TPH_Inhibition Serotonin_Synthesis_Decrease Decreased Serotonin (5-HT) Synthesis TPH_Inhibition->Serotonin_Synthesis_Decrease Serotonin_Depletion Transient Depletion of Brain 5-HT Levels Serotonin_Synthesis_Decrease->Serotonin_Depletion HIAA_Decrease Decreased 5-HIAA Levels Serotonin_Synthesis_Decrease->HIAA_Decrease Behavioral_Changes Observable Behavioral and Physiological Effects Serotonin_Depletion->Behavioral_Changes

Logical relationship of this compound administration to neurochemical effects.

References

Methodological & Application

Application Notes & Protocols: Utilizing 4-Fluoro-DL-Tryptophan in ¹⁹F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for studying molecular structure, dynamics, and interactions. The unique properties of the fluorine-19 nucleus—100% natural abundance, a spin of ½, and high gyromagnetic ratio—make it a highly sensitive NMR probe.[1][2] Its chemical shift is exceptionally sensitive to the local electronic environment, spanning a range of over 300 ppm, which allows for the detection of subtle conformational changes in macromolecules.[1][3] Since fluorine is virtually absent in biological systems, ¹⁹F NMR offers the significant advantage of background-free spectra.[1][4][5][6][7]

4-fluoro-DL-tryptophan, an analog of the natural amino acid tryptophan, serves as an effective ¹⁹F NMR probe when incorporated into proteins. Tryptophan residues are often found at protein-protein or protein-ligand interfaces and are relatively sparse, making them valuable probes for monitoring specific molecular events.[3] The substitution of a hydrogen atom with a fluorine atom is a minimal perturbation, generally causing negligible effects on protein structure and function.[3][8] This application note provides an overview of the key applications of this compound in ¹⁹F NMR and detailed protocols for its use.

Key Applications

The versatility of this compound as a ¹⁹F NMR probe enables a range of applications in biological and pharmaceutical research:

  • Protein-Ligand Binding Studies: Monitoring changes in the ¹⁹F chemical shift of 4-fluorotryptophan upon the addition of a ligand is a direct method for characterizing binding events. These changes can be used to determine binding affinity (Kd), identify binding sites, and screen for potential drug candidates. The significant sensitivity of the fluorine nucleus allows for the detection of weak interactions that might be missed by other techniques.[8]

  • Analysis of Protein Conformational Changes: The ¹⁹F chemical shift is highly sensitive to the local environment of the fluorotryptophan residue. Changes in protein conformation, such as those induced by ligand binding, protein-protein interactions, or environmental factors (e.g., pH, temperature), can be readily detected and characterized.[2]

  • In-Cell NMR Spectroscopy: A significant advantage of ¹⁹F NMR is its applicability to complex biological environments. By expressing a protein labeled with 4-fluorotryptophan in living cells, it is possible to study its structure, function, and interactions within its native cellular context.[4][5][6][7] This provides invaluable insights that are not accessible through in vitro studies alone.

Quantitative Data Summary

The following table summarizes representative quantitative data obtained from ¹⁹F NMR studies utilizing fluorinated tryptophan analogs. This data highlights the sensitivity of the technique in quantifying molecular interactions.

Protein SystemLigand/InteractionFluorinated Amino AcidObserved ChangeQuantitative ResultReference
Zika Virus NS2B-NS3 Protease4-nitrophenyl-4-guanidinobenzoate7-Fluoro-L-tryptophanChemical Shift Perturbation & Line BroadeningSite-specific binding observed[8]
Intestinal Fatty Acid Binding Protein (G121V mutant)Protein Folding (Urea Dilution)4-Fluoro-phenylalanineTime-resolved Intensity ChangesFolding kinetics monitored in real-time[2]
Apelin Receptor (AR/APJ) SegmentApelin-36 and Apela-32 Peptides5- and 7-FluorotryptophanSite-specific Peak Intensity ChangesDifferential ligand binding modes identified[9]
Cyclophilin AN/A (Relaxation Study)4F-, 5F-, 6F-, 7F-L-TrpR₁ and R₂ Relaxation RatesCharacterization of molecular motion[10]

Experimental Protocols

Protocol 1: Biosynthetic Incorporation of this compound into Proteins in E. coli

This protocol describes a general method for labeling proteins with 4-fluorotryptophan using an E. coli expression system. The method relies on inhibiting the endogenous synthesis of aromatic amino acids and supplementing the growth media with the desired fluorinated analog.[11][12]

Materials:

  • E. coli BL21(DE3) cells harboring the expression plasmid for the protein of interest.

  • Minimal media (e.g., M9).

  • Glucose (or other carbon source).

  • Ampicillin (or other appropriate antibiotic).

  • Glyphosate.

  • This compound.

  • Phenylalanine and Tyrosine.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer (e.g., 25 mM Sodium Phosphate, pH 5.8, 5 mM DTT).[13]

Procedure:

  • Starter Culture: Inoculate 50 mL of LB medium with a single colony of E. coli cells containing the expression plasmid. Grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of minimal media with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.7.

  • Inhibition of Aromatic Amino Acid Synthesis: Add glyphosate to the culture to a final concentration of 1 g/L.[13]

  • Supplementation with Amino Acids: After 10-15 minutes, supplement the culture with phenylalanine (100 mg/L), tyrosine (100 mg/L), and this compound (50-100 mg/L).[13]

  • Induction: Allow the cells to grow for another 45 minutes, then induce protein expression by adding IPTG to a final concentration of 1 mM.[13]

  • Expression: Reduce the temperature to 18-25°C and continue to grow the culture for an additional 16-20 hours.[13]

  • Harvesting: Harvest the cells by centrifugation at 3,500 x g for 30 minutes at 4°C.[13]

  • Lysis: Resuspend the cell pellet in an appropriate volume of lysis buffer and lyse the cells by sonication.

  • Purification: Proceed with the standard purification protocol for the unlabeled protein. The incorporation efficiency can be verified by mass spectrometry.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis expression Protein Expression with 4-F-Trp purification Protein Purification expression->purification sample_prep NMR Sample Preparation purification->sample_prep nmr_acq ¹⁹F NMR Data Acquisition sample_prep->nmr_acq processing Data Processing (e.g., FT, Phasing) nmr_acq->processing analysis Spectral Analysis (Chem. Shift, Linewidth) processing->analysis interpretation Biological Interpretation (Binding, Conformation) analysis->interpretation

Protocol 2: ¹⁹F NMR Data Acquisition for Protein-Ligand Titration

This protocol outlines the steps for acquiring 1D ¹⁹F NMR spectra to monitor the interaction between a 4-fluorotryptophan-labeled protein and a small molecule ligand.

Materials:

  • Purified 4-fluorotryptophan-labeled protein in a suitable NMR buffer (e.g., 20 mM MES, pH 6.5, 150 mM NaCl).[8]

  • D₂O (for field locking).

  • Ligand stock solution of known concentration.

  • NMR spectrometer equipped with a probe tunable to the ¹⁹F frequency.

Procedure:

  • Sample Preparation: Prepare an NMR sample of the labeled protein at a concentration of 10-50 µM in the NMR buffer containing 5-10% D₂O. The final volume should be appropriate for the NMR tube being used (e.g., 500 µL for a standard 5 mm tube).

  • Spectrometer Setup:

    • Tune and match the probe to the ¹⁹F frequency (e.g., 564.6 MHz on a 600 MHz ¹H spectrometer).[7]

    • Lock the spectrometer on the D₂O signal.

    • Optimize the shim settings to achieve a narrow and symmetrical lineshape for a reference signal.

  • Acquisition of Reference Spectrum (Apo State):

    • Acquire a 1D ¹⁹F NMR spectrum of the protein in the absence of the ligand.

    • A simple pulse-acquire sequence (e.g., zg on Bruker systems) is typically sufficient.[7]

    • Typical parameters:

      • Pulse Width: Calibrated 90° pulse.

      • Spectral Width: Sufficient to cover the expected chemical shift range of fluorotryptophan (~20-30 ppm).

      • Number of Scans: 1024 to 4096, depending on protein concentration and spectrometer sensitivity.

      • Relaxation Delay (d1): 1-2 seconds.[14]

      • Acquisition Time: 0.1-0.5 seconds.

    • Record the spectrum at a constant temperature (e.g., 25°C or 37°C).[8][14]

  • Ligand Titration:

    • Add a small aliquot of the concentrated ligand stock solution to the NMR tube to achieve the first desired protein:ligand molar ratio (e.g., 1:0.5).

    • Gently mix the sample and allow it to equilibrate for a few minutes.

    • Acquire another 1D ¹⁹F NMR spectrum using the same parameters as the reference spectrum.

  • Repeat Titration Steps: Repeat step 4, incrementally increasing the ligand concentration (e.g., 1:1, 1:2, 1:5, 1:10 ratios) until saturation is observed (i.e., no further changes in the ¹⁹F spectrum).

  • Data Processing and Analysis:

    • Process all spectra uniformly (e.g., Fourier transform, phase correction, baseline correction).

    • Analyze the changes in the ¹⁹F signal's chemical shift (Δδ) and/or line width at each titration point.

    • Plot the chemical shift perturbation (Δδ) as a function of the ligand concentration. Fit the resulting binding isotherm to an appropriate binding model to determine the dissociation constant (Kd).

Protocol 3: In-Cell ¹⁹F NMR Spectroscopy

This protocol provides a method for acquiring ¹⁹F NMR spectra of a 4-fluorotryptophan-labeled protein directly within human cells, adapted from established methodologies.[4][5][6][7]

Materials:

  • Human cells (e.g., HEK293T) transiently transfected with the plasmid for the protein of interest.

  • Cell culture medium (e.g., DMEM).

  • Medium for labeling (e.g., DMEM without tryptophan).

  • This compound.

  • NMR spectrometer with a cryoprobe or a room-temperature probe suitable for ¹⁹F detection.

  • Shigemi or standard NMR tubes.

Procedure:

  • Cell Culture and Transfection: Culture and transfect human cells with the plasmid encoding the target protein according to standard protocols.

  • Medium Switch for Labeling: At an optimal post-transfection time (e.g., 24-48 hours), replace the standard growth medium with a medium lacking tryptophan but supplemented with this compound (e.g., 0.5-1.0 mM). This "medium switch" strategy encourages the cells to incorporate the fluorinated analog during protein synthesis.[4][5][6][7]

  • Cell Harvesting: After an appropriate incubation period (e.g., 16-24 hours), gently harvest the cells. This can be done by scraping or using a non-enzymatic cell dissociation solution.

  • Washing: Wash the harvested cells multiple times with a chilled buffer (e.g., PBS) to remove extracellular protein and residual medium. Centrifuge at low speed (e.g., 300 x g) between washes.[14]

  • NMR Sample Preparation:

    • After the final wash, resuspend the cell pellet in a minimal volume of NMR-compatible buffer (e.g., L-15 medium with 10% D₂O) to create a dense cell suspension.[14]

    • Gently transfer the cell suspension to a Shigemi or standard NMR tube.

  • NMR Acquisition:

    • Immediately place the sample in the NMR spectrometer pre-equilibrated to the desired temperature (typically 37°C or 310 K).[7][14]

    • Acquire 1D ¹⁹F NMR spectra using a simple pulse-acquire sequence.

    • Due to the lower concentration and higher viscosity of the in-cell environment, a larger number of scans will be required (e.g., 1024-8192 scans).

    • To check for protein leakage, a spectrum of the supernatant can be acquired after the in-cell experiment.[7]

  • Data Analysis: Process the spectra and analyze the ¹⁹F signals, which report on the protein's state within the cellular milieu. Ligands or inhibitors can be added to the cell culture before harvesting to study their effects in a cellular context.[4][6]

logical_relationship cluster_advantages Key Advantages of ¹⁹F NMR Problem ¹H/¹⁵N NMR in Cells: - Severe line broadening - Signal overlap Solution ¹⁹F NMR as a Solution Problem->Solution Overcomes limitations Adv1 Background-free spectra (¹⁹F is rare in biology) Solution->Adv1 Adv2 High sensitivity to local environment Solution->Adv2 Adv3 Simple 1D spectra are often sufficient Solution->Adv3 Outcome Enables study of: - Protein-ligand interactions - Protein-protein interactions - Conformation in native cells Adv1->Outcome Adv2->Outcome Adv3->Outcome

References

Application Notes and Protocols for Incorporating 4-Fluoro-DL-Tryptophan into Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the incorporation of the non-canonical amino acid 4-fluoro-DL-tryptophan (4-F-Trp) into proteins. Three primary methodologies are covered: residue-specific incorporation, in vivo site-specific incorporation, and cell-free site-specific incorporation. The selection of a particular method will depend on the specific research goals, such as the desired level of incorporation, site-specificity, and the nature of the target protein.

Data Presentation: Comparison of 4-F-Trp Incorporation Methods

The following table summarizes the key quantitative parameters for the three main methods of incorporating this compound into proteins. This allows for a direct comparison of their efficiency, yield, and specificity.

FeatureResidue-Specific IncorporationIn Vivo Site-Specific Incorporation (Amber Suppression)Cell-Free Site-Specific Incorporation (PURE System)
Incorporation Level High (Global substitution)High at the target siteHigh at the target site
Specificity Residue-specific (all Trp residues)Site-specific (at amber codon)Site-specific (at amber codon)
Typical Incorporation Efficiency ~75% replacement of Tryptophan[1]>95% at the target siteHigh, can be optimized by adjusting component concentrations[2]
Protein Yield Can be high, but may be reduced due to toxicity of 4-F-Trp[3]Generally lower than wild-type expressionVariable, can be high (up to mg/mL) in optimized systems[2][4]
Key Requirement Tryptophan auxotrophic host strainOrthogonal aminoacyl-tRNA synthetase/tRNA pair and a gene with an amber codonReconstituted translation machinery, orthogonal synthetase/tRNA pair, and a gene with an amber codon
Primary Application Global introduction of a probe for structural studies (e.g., 19F NMR)Precise introduction of a probe for studying structure-function relationships at a specific siteRapid prototyping, expression of toxic proteins, and precise labeling for biophysical studies

Experimental Protocols

Here, we provide detailed, step-by-step protocols for the three major methods of incorporating this compound into proteins.

Protocol 1: Residue-Specific Incorporation of 4-F-Trp in a Tryptophan Auxotrophic E. coli Strain

This method achieves global replacement of tryptophan residues with 4-F-Trp. It is particularly useful for applications requiring a high level of substitution for techniques like ¹⁹F NMR spectroscopy.[1][5]

Workflow for Residue-Specific Incorporation

cluster_prep Preparation cluster_growth Growth and Induction cluster_harvest Harvesting and Purification start Start culture Inoculate Trp- auxotroph E. coli start->culture growth1 Grow in Trp-containing minimal medium culture->growth1 harvest1 Harvest cells growth1->harvest1 wash Wash cells to remove Trp harvest1->wash resuspend Resuspend in Trp-free medium with 4-F-Trp wash->resuspend induce Induce protein expression (e.g., IPTG) resuspend->induce growth2 Continue growth induce->growth2 harvest2 Harvest cells growth2->harvest2 lysis Cell lysis harvest2->lysis purify Protein purification lysis->purify end End purify->end

Caption: Workflow for residue-specific incorporation of 4-F-Trp.

Materials:

  • Tryptophan auxotrophic E. coli strain (e.g., a strain with a mutation in the trpB gene)

  • Expression plasmid containing the gene of interest

  • M9 minimal medium supplemented with 0.4% glucose, 1 mM MgSO₄, and 0.1 mM CaCl₂

  • L-Tryptophan solution (20 mg/mL, sterile filtered)

  • This compound (4-F-Trp) solution (20 mg/mL, sterile filtered)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) solution (1 M, sterile filtered)

  • Appropriate antibiotic for plasmid selection

Procedure:

  • Starter Culture: Inoculate a single colony of the transformed tryptophan auxotrophic E. coli strain into 5 mL of M9 minimal medium supplemented with L-tryptophan (final concentration 20 µg/mL) and the appropriate antibiotic. Incubate overnight at 37°C with shaking.

  • Main Culture Growth: The next day, inoculate 500 mL of M9 minimal medium (supplemented with L-tryptophan and antibiotic) with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1. Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Cell Harvest and Wash: Pellet the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Discard the supernatant. To remove residual L-tryptophan, wash the cell pellet twice by resuspending in 50 mL of pre-warmed, tryptophan-free M9 minimal medium and centrifuging again.

  • Induction with 4-F-Trp: Resuspend the washed cell pellet in 500 mL of pre-warmed M9 minimal medium containing the appropriate antibiotic and this compound at a final concentration of 20-50 µg/mL.

  • Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance proper protein folding.

  • Harvesting and Purification: Harvest the cells by centrifugation. The subsequent protein purification protocol will depend on the specific protein and any affinity tags present. Standard chromatography techniques can be employed.

Protocol 2: In Vivo Site-Specific Incorporation of 4-F-Trp via Amber Suppression

This protocol allows for the incorporation of 4-F-Trp at a specific site within a protein, which is designated by an amber stop codon (TAG) in the gene sequence.

Workflow for In Vivo Site-Specific Incorporation

cluster_prep Preparation cluster_growth Growth and Induction cluster_harvest Harvesting and Purification start Start transform Co-transform E. coli with expression & synthetase plasmids start->transform culture Grow starter culture transform->culture main_culture Inoculate main culture culture->main_culture growth Grow to mid-log phase main_culture->growth add_4f_trp Add 4-F-Trp growth->add_4f_trp induce Induce expression of protein and synthetase add_4f_trp->induce expression Continue growth induce->expression harvest Harvest cells expression->harvest lysis Cell lysis harvest->lysis purify Protein purification lysis->purify end End purify->end cluster_prep Preparation cluster_reaction Reaction Setup cluster_synthesis Synthesis and Analysis start Start reagents Thaw PURE system reagents on ice start->reagents mix Combine Solution A and B reagents->mix add_template Add DNA template (with TAG codon) mix->add_template add_4f_trp Add 4-F-Trp add_template->add_4f_trp add_synthetase Add orthogonal synthetase/tRNA add_4f_trp->add_synthetase incubate Incubate at 37°C add_synthetase->incubate analysis Analyze protein (e.g., SDS-PAGE) incubate->analysis purify Purify protein analysis->purify end End purify->end

References

Application Notes and Protocols: 4-Fluoro-DL-tryptophan for Studying Protein Folding and Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-fluoro-DL-tryptophan and its isomers as powerful tools for investigating protein folding, dynamics, and molecular interactions. The unique properties of the fluorine atom, including its high sensitivity in Nuclear Magnetic Resonance (NMR) spectroscopy and its minimal steric perturbation, make fluorinated tryptophan analogues invaluable probes in structural biology and drug discovery.

Introduction

This compound is a non-natural amino acid that can be incorporated into proteins, effectively replacing native tryptophan residues. The introduction of a fluorine atom into the indole ring of tryptophan provides a sensitive spectroscopic probe for monitoring local environmental changes within a protein. This allows for detailed studies of protein folding pathways, conformational changes upon ligand binding, and the dynamics of protein-protein interactions. Due to the 100% natural abundance and spin-1/2 nucleus of the ¹⁹F isotope, ¹⁹F NMR spectroscopy offers a background-free window to observe protein structure and dynamics with high resolution.[1][2] Furthermore, the substitution of tryptophan with 4-fluorotryptophan, a non-fluorescent analogue, can be utilized to suppress native tryptophan fluorescence, thereby facilitating the study of other chromophores.[3][4][5]

Key Applications

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, making it an ideal probe for conformational changes, ligand binding, and protein dynamics.[1][2][6] Simple one-dimensional ¹⁹F NMR experiments can provide valuable insights into complex biological processes.[6]

  • Fluorescence Spectroscopy: While 4-fluorotryptophan itself is essentially non-fluorescent at room temperature, this property can be exploited to eliminate the fluorescence signal from specific tryptophan positions, allowing for the study of other fluorescent probes or the remaining native tryptophans in a multi-tryptophan protein.[3][4][5]

  • Protein Folding and Stability Studies: By incorporating 4-fluorotryptophan at specific sites, researchers can monitor the folding process and assess the stability of different protein domains.[1][7]

  • Ligand Binding and Drug Screening: Changes in the ¹⁹F NMR signal upon the addition of a ligand can be used to characterize binding events, determine binding affinities, and screen for potential drug candidates.[1][8][9]

  • Investigating Protein-Protein Interactions: The interface of a protein-protein interaction can be probed by introducing 4-fluorotryptophan at key residues and observing changes in the ¹⁹F NMR spectrum upon complex formation.

Data Presentation

Table 1: Effects of Fluorotryptophan Incorporation on Protein Activity
ProteinFluorotryptophan IsomerIncorporation LevelResulting Specific Activity (% of Control)Reference
β-galactosidase4-fluorotryptophan~75% replacement of L-tryptophan60%[10]
β-galactosidase5-fluorotryptophan50-60% replacement of L-tryptophan10%[10]
β-galactosidase6-fluorotryptophan50-60% replacement of L-tryptophan10%[10]
Lactose permease4-fluorotryptophan~75% replacement of L-tryptophan35%[10]
Lactose permease5-fluorotryptophan50-60% replacement of L-tryptophan<10%[10]
Lactose permease6-fluorotryptophan50-60% replacement of L-tryptophan35%[10]
D-Lactate dehydrogenase4-fluorotryptophan~75% replacement of L-tryptophan200%[10]
D-Lactate dehydrogenase5-fluorotryptophan50-60% replacement of L-tryptophan50%[10]
D-Lactate dehydrogenase6-fluorotryptophan50-60% replacement of L-tryptophan50%[10]
Table 2: ¹⁹F NMR Chemical Shifts of Fluorotryptophan in Different Environments
Fluorotryptophan IsomerProtein/SolventCondition¹⁹F Chemical Shift (ppm)Reference
4-fluoro-tryptophanCA-CTDMonomer-43.7[1]
4-fluoro-tryptophanCA-CTDDimerNot specified[1]
6-fluoro-tryptophanCA-CTDMonomerNot specified[1]
6-fluoro-tryptophanCA-CTDDimer-41.5[1]
4,6-difluoro-tryptophanCA-CTD--41.5 and -43.5[1]
4F-DL-tryptophanCrystallineSolid-state NMRIsotropic shift similar to solution[11]
6F-DL-tryptophanCrystallineSolid-state NMRIsotropic shift similar to solution[11]
7F-DL-tryptophanCrystallineSolid-state NMRDifference of 3.1 ppm from solution[11]

Experimental Protocols

Protocol 1: Incorporation of this compound into Proteins in E. coli

This protocol describes a general method for expressing proteins containing this compound in a tryptophan-requiring E. coli strain.

Workflow for Protein Expression with this compound

G cluster_prep Preparation cluster_expression Expression cluster_harvest Harvesting & Lysis cluster_purification Purification A Transform E. coli (Tryptophan Auxotroph) B Grow Starter Culture in Rich Medium A->B C Inoculate Minimal Medium B->C D Grow to OD600 ~0.6-0.8 C->D E Induce with IPTG D->E F Supplement with This compound D->F G Incubate (e.g., 16-20h, 18°C) E->G F->E Simultaneously or shortly before induction H Harvest Cells (Centrifugation) G->H I Lyse Cells (e.g., Sonication) H->I J Clarify Lysate (Centrifugation) I->J K Purify Protein (e.g., Affinity Chromatography) J->K L Analyze Purity (SDS-PAGE) K->L

Caption: Workflow for expressing proteins with this compound.

Materials:

  • Tryptophan-requiring E. coli strain (e.g., a derivative of BL21(DE3))

  • Expression plasmid containing the gene of interest

  • Rich medium (e.g., LB broth)

  • M9 minimal medium supplemented with necessary nutrients (except tryptophan)

  • This compound

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Antibiotics as required

Procedure:

  • Transformation: Transform the tryptophan-requiring E. coli strain with the expression plasmid.

  • Starter Culture: Inoculate a single colony into 5-10 mL of rich medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of M9 minimal medium with the overnight starter culture to an initial OD₆₀₀ of ~0.05-0.1.

  • Growth: Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction and Labeling:

    • Add this compound to a final concentration of 50-100 mg/L.[1]

    • Immediately induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.[1]

  • Expression: Reduce the temperature to 18-25°C and continue to incubate for 16-20 hours.[1]

  • Harvesting: Harvest the cells by centrifugation at 4,000-6,000 x g for 15-20 minutes at 4°C.

  • Cell Lysis and Purification: Resuspend the cell pellet in a suitable lysis buffer and proceed with cell lysis (e.g., sonication, French press). Purify the protein of interest using standard chromatography techniques.

Protocol 2: ¹⁹F NMR Spectroscopy of Fluorine-Labeled Proteins

This protocol provides a general guideline for acquiring ¹⁹F NMR spectra of proteins labeled with 4-fluorotryptophan.

Experimental Workflow for ¹⁹F NMR Spectroscopy

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis A Prepare Labeled Protein Sample B Transfer to NMR Tube A->B C Set up NMR Spectrometer B->C D Acquire 1D ¹⁹F Spectrum C->D E Process Data (FT, Phasing, Baseline Correction) D->E F Analyze Spectrum E->F

Caption: General workflow for ¹⁹F NMR spectroscopy of labeled proteins.

Materials:

  • Purified protein containing 4-fluorotryptophan

  • NMR buffer (e.g., phosphate or Tris buffer, pH 7.0-8.0, containing 5-10% D₂O)

  • NMR spectrometer equipped with a fluorine probe

Procedure:

  • Sample Preparation:

    • Concentrate the purified, labeled protein to the desired concentration (typically 10 µM to 1 mM).[2]

    • Exchange the protein into the final NMR buffer.

  • NMR Experiment:

    • Transfer the sample to an appropriate NMR tube.

    • Tune and match the ¹⁹F probe.

    • Acquire a one-dimensional ¹⁹F NMR spectrum. Typical parameters include a spectral width of ~200 ppm, a sufficient number of scans for adequate signal-to-noise, and a recycle delay of 1-2 seconds.

  • Data Processing and Analysis:

    • Process the raw data using appropriate software (e.g., TopSpin, NMRPipe). This includes Fourier transformation, phasing, and baseline correction.

    • Analyze the chemical shifts, line widths, and intensities of the ¹⁹F signals to obtain information about the protein's structure, dynamics, and interactions.

Protocol 3: Fluorescence Spectroscopy for Studying Protein Folding

This protocol outlines the use of 4-fluorotryptophan as a tool to suppress native tryptophan fluorescence to study the folding of a protein containing another fluorescent probe.

Logical Relationship in Fluorescence Quenching Experiment

G cluster_protein Protein System cluster_modification Modification Strategy cluster_result Experimental Outcome cluster_application Application A Protein with Native Tryptophan(s) and another Fluorophore B Replace Native Tryptophan with 4-Fluorotryptophan A->B C Native Tryptophan Fluorescence is Quenched B->C D Fluorescence of the other Fluorophore is Isolated C->D E Monitor Folding by Observing the Isolated Fluorophore's Signal D->E

References

Application Notes and Protocols for Site-Specific Incorporation of 4-Fluoro-DL-Tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the site-specific incorporation of the non-canonical amino acid 4-fluoro-DL-tryptophan (4-F-Trp) into proteins expressed in Escherichia coli. This technique allows for the precise replacement of a specific tryptophan residue with a fluorinated analog, enabling advanced biophysical studies, such as ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, without significantly perturbing the protein's structure and function.[1][2][3][4]

Introduction

The substitution of a single hydrogen atom with fluorine in a protein provides a powerful tool for investigating protein structure, dynamics, and interactions.[3][4] The ¹⁹F nucleus is an excellent NMR probe due to its 100% natural abundance, high gyromagnetic ratio, and the absence of background signals in biological systems.[5] 4-fluorotryptophan is structurally similar to tryptophan, and its incorporation is often well-tolerated by the cellular machinery, allowing for the production of functional, site-specifically labeled proteins.[1][6]

This document outlines the materials, experimental protocols, and data analysis methods for the efficient site-specific incorporation of 4-F-Trp using the amber stop codon (UAG) suppression methodology in E. coli.

Principle of the Method

The site-specific incorporation of 4-F-Trp is achieved through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair. This engineered aaRS specifically recognizes and charges the suppressor tRNA (tRNA CUA) with 4-F-Trp. The charged tRNA then recognizes the amber stop codon (UAG), which has been introduced at the desired tryptophan codon position in the gene of interest, leading to the insertion of 4-F-Trp into the growing polypeptide chain.

G cluster_0 Genetic Machinery cluster_1 Cellular Environment (E. coli) pEVOL_Plasmid pEVOL Plasmid (aaRS & tRNA) aaRS_tRNA Orthogonal aaRS/tRNA Pair pEVOL_Plasmid->aaRS_tRNA Expresses Target_Plasmid Target Protein Plasmid (with UAG codon) mRNA mRNA with UAG codon Target_Plasmid->mRNA Transcription 4FTrp This compound (in media) 4FTrp->aaRS_tRNA Charged onto tRNA Ribosome Ribosome Labeled_Protein Protein with 4-F-Trp Ribosome->Labeled_Protein Translation aaRS_tRNA->Ribosome mRNA->Ribosome

Caption: Workflow for site-specific incorporation of 4-F-Trp.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the site-specific incorporation of 4-F-Trp into a model protein (e.g., Green Fluorescent Protein - GFP) expressed in E. coli BL21(DE3) cells.

Parameter Value Notes
Expression System E. coli BL21(DE3)Co-transformed with pEVOL-4FTrp and pET-Target(UAG)
Growth Medium M9 Minimal MediumSupplemented with 4-F-Trp
Induction 0.5 mM IPTG18°C for 16 hours
Purification Method Ni-NTA Affinity ChromatographyFor His-tagged proteins
Table 1: General Experimental Conditions
Protein Yield (mg/L of culture) Incorporation Efficiency (%)
GFP (with 4-F-Trp)5 - 10> 95%
Control (WT GFP)15 - 20N/A
Table 2: Protein Yield and Incorporation Efficiency
Analysis Method Parameter Measured Typical Result
SDS-PAGEProtein Purity> 95% pure after Ni-NTA
Mass Spectrometry (ESI-MS)Mass ConfirmationObserved mass matches calculated mass of 4-F-Trp containing protein
¹⁹F NMR SpectroscopyFluorine SignalSingle resonance corresponding to the incorporated 4-F-Trp
Table 3: Protein Analysis and Characterization

Experimental Protocols

Plasmid Preparation and Transformation
  • Site-Directed Mutagenesis: Introduce an amber stop codon (TAG) at the desired tryptophan codon position in the target gene cloned into an expression vector (e.g., pET vector with a His-tag). Verify the mutation by DNA sequencing.

  • Co-transformation: Transform chemically competent E. coli BL21(DE3) cells with the target protein plasmid and the pEVOL plasmid encoding the engineered tryptophanyl-tRNA synthetase and its cognate tRNA for 4-F-Trp. Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids (e.g., ampicillin for pET and chloramphenicol for pEVOL). Incubate overnight at 37°C.

G Start Start SDM Site-Directed Mutagenesis (Introduce UAG) Start->SDM Sequencing Verify by Sequencing SDM->Sequencing Co_transformation Co-transform E. coli (Target + pEVOL) Sequencing->Co_transformation Plating Plate on selective media Co_transformation->Plating Incubation Incubate at 37°C Plating->Incubation End Colonies for Expression Incubation->End

Caption: Plasmid preparation and transformation workflow.

Protein Expression
  • Starter Culture: Inoculate a single colony from the transformation plate into 10 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of M9 minimal medium supplemented with 0.4% glucose, 2 mM MgSO₄, 0.1 mM CaCl₂, appropriate antibiotics, and 1 mM this compound with the overnight starter culture.

  • Growth: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[7]

  • Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.[7][8]

  • Expression: Continue to grow the culture at 18°C for 16-20 hours with shaking.[5]

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

Protein Purification (for His-tagged proteins)
  • Cell Lysis: Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris. Collect the supernatant.

  • Ni-NTA Chromatography:

    • Equilibrate a Ni-NTA column with 5 column volumes of lysis buffer.

    • Load the clarified supernatant onto the column.[9][10]

    • Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elute the protein with 5 column volumes of elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).[9]

  • Buffer Exchange: Exchange the buffer of the purified protein into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.

  • Analysis: Analyze the purified protein by SDS-PAGE for purity and confirm the incorporation of 4-F-Trp by mass spectrometry.

G Start Start: Purified Protein SDS_PAGE SDS-PAGE Start->SDS_PAGE Mass_Spec Mass Spectrometry (ESI-MS) Start->Mass_Spec NMR ¹⁹F NMR Spectroscopy Start->NMR Purity Assess Purity SDS_PAGE->Purity Incorporation Confirm Incorporation Mass_Spec->Incorporation Structure_Dynamics Analyze Structure & Dynamics NMR->Structure_Dynamics End Characterized Protein Purity->End Incorporation->End Structure_Dynamics->End

Caption: Protein analysis and characterization workflow.

Mass Spectrometry Analysis
  • Sample Preparation: Prepare the purified protein sample at a concentration of approximately 1 mg/mL in a suitable buffer for electrospray ionization mass spectrometry (ESI-MS).

  • Analysis: Analyze the sample using a high-resolution mass spectrometer.

  • Data Interpretation: Compare the observed molecular weight with the theoretical molecular weight of the protein containing one 4-F-Trp residue. The mass difference between a tryptophan and a 4-fluorotryptophan residue is +18.008 Da. The absence of a peak corresponding to the wild-type protein confirms high incorporation efficiency.[11][12]

Troubleshooting

Problem Possible Cause Solution
Low protein yield Toxicity of 4-F-Trp or the expressed protein.Lower the induction temperature (e.g., 16°C) and IPTG concentration (e.g., 0.1 mM). Optimize the concentration of 4-F-Trp in the medium.
No or low incorporation Inefficient amber suppression.Verify the sequence of the plasmids. Use a different orthogonal aaRS/tRNA pair. Ensure the freshness and quality of 4-F-Trp.
Protein in inclusion bodies Misfolded protein.Lower the expression temperature and induction time. Use a different E. coli strain (e.g., Rosetta(DE3)).
Contamination with wild-type protein Leaky expression or inefficient suppression.Ensure tight regulation of the expression vector. Increase the concentration of 4-F-Trp in the medium.

These protocols and notes should serve as a valuable resource for researchers aiming to utilize the power of site-specific non-canonical amino acid incorporation for advanced protein engineering and analysis.

References

Application Notes and Protocols: 4-fluoro-DL-tryptophan as a Fluorescent and NMR Probe in Medical Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-fluoro-DL-tryptophan is a fluorinated analog of the essential amino acid tryptophan. Its unique spectroscopic properties make it a valuable tool in medical research, particularly as a probe for studying protein structure, dynamics, and interactions. The fluorine atom provides a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a technique that offers high sensitivity and no background signal in biological systems.[1][2] While native tryptophan is fluorescent, 4-fluorotryptophan is essentially non-fluorescent, a characteristic that can be exploited to suppress background fluorescence and facilitate the study of other chromophores within a protein or in its environment.[3] This document provides detailed application notes and experimental protocols for the use of this compound in various research contexts.

Key Applications:
  • ¹⁹F NMR Spectroscopy: Site-specific incorporation of 4-fluorotryptophan into proteins allows for the study of protein conformation, dynamics, and ligand binding.[1][2] The ¹⁹F NMR signal is highly sensitive to the local chemical environment, providing detailed information about structural changes.

  • Fluorescence Quenching Studies: By replacing native tryptophan residues with the non-fluorescent 4-fluorotryptophan, the intrinsic fluorescence of a protein can be selectively silenced.[3] This enables the study of other fluorescent probes or ligands without interference from tryptophan emission.

  • Enzyme Kinetics and Mechanistic Studies: The introduction of 4-fluorotryptophan can subtly alter the electronic properties of the indole ring, providing a means to probe the role of specific tryptophan residues in enzyme catalysis and substrate binding.[4]

  • Cellular Imaging and In Vivo Studies: Radio-labeled [¹⁸F]4-fluorotryptophan can be used as a tracer in Positron Emission Tomography (PET) to image tryptophan uptake and metabolism in vivo, with applications in oncology and neuroscience.[5][6]

Data Presentation

Table 1: Effects of 4-Fluorotryptophan Incorporation on Enzyme Activity in E. coli
Enzyme% of Control Specific ActivityReference
β-galactosidase60%[7]
Lactose permease35%[7]
D-Lactate dehydrogenase200%[7]
Table 2: Properties of 4-Fluorotryptophan
PropertyValueReference
Molecular FormulaC₁₁H₁₁FN₂O₂[8]
Molecular Weight222.22 g/mol [8]
Absorption Maximum (λ_max)~280 nm[9]
Emission Maximum (λ_em)Non-fluorescent[3]

Experimental Protocols

Protocol 1: Biosynthetic Incorporation of 4-Fluorotryptophan into Proteins in E. coli

This protocol describes a method for expressing a protein of interest in E. coli with 4-fluorotryptophan replacing native tryptophan residues. This method utilizes a tryptophan-auxotrophic strain and glyphosate to inhibit endogenous tryptophan synthesis.

Materials:

  • Tryptophan-requiring E. coli strain (e.g., a strain with a mutation in the trp operon).

  • Expression plasmid containing the gene of interest.

  • M9 minimal medium.

  • Glucose (2 g/L).

  • ¹⁵NH₄Cl (1 g/L, for NMR studies).

  • Carbenicillin (100 µg/L) or other appropriate antibiotic.

  • This compound (50 mg/L).

  • Phenylalanine (100 mg/L).

  • Tyrosine (100 mg/L).

  • Glyphosate (1 g/L).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Transform the tryptophan-auxotrophic E. coli strain with the expression plasmid.

  • Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C.

  • Inoculate a larger volume of M9 minimal medium containing the antibiotic with the overnight culture.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.7.[1]

  • Add glyphosate to the culture to inhibit the shikimate pathway, thereby blocking the synthesis of aromatic amino acids.[1][10]

  • Supplement the culture with this compound, phenylalanine, and tyrosine.[1]

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[10]

  • Incubate the culture at a reduced temperature (e.g., 18-25°C) overnight to enhance protein folding and yield.

  • Harvest the cells by centrifugation.

  • Purify the 4-fluorotryptophan-labeled protein using standard chromatography techniques appropriate for the protein of interest.

Workflow for Biosynthetic Labeling:

G cluster_growth Cell Growth cluster_induction Induction & Labeling cluster_expression Protein Expression cluster_purification Purification start Inoculate Trp-auxotrophic E. coli growth Grow in M9 minimal media to OD600 0.6-0.7 start->growth add_glyphosate Add Glyphosate growth->add_glyphosate add_amino_acids Add 4-F-Trp, Phe, Tyr add_glyphosate->add_amino_acids induce Induce with IPTG add_amino_acids->induce expression Overnight expression at 18-25°C induce->expression harvest Harvest cells expression->harvest purify Purify labeled protein harvest->purify G cluster_wt Wild-Type Protein cluster_4f 4-F-Trp Labeled Protein WT_Protein WT Protein (Trp present) Trp_Fluorescence Tryptophan Fluorescence WT_Protein->Trp_Fluorescence Binding_WT Binding WT_Protein->Binding_WT Excitation_WT Excitation (~295 nm) Excitation_WT->WT_Protein Quenching_FRET Quenching/FRET Trp_Fluorescence->Quenching_FRET Interference Ligand Fluorescent Ligand Ligand->Binding_WT Binding_WT->Quenching_FRET FTrp_Protein 4-F-Trp Protein (Trp absent) Binding_4F Binding FTrp_Protein->Binding_4F Excitation_Ligand Excitation (Ligand λ_ex) Ligand_2 Fluorescent Ligand Excitation_Ligand->Ligand_2 Ligand_Fluorescence Ligand Fluorescence Quenching_Direct Direct Quenching Ligand_Fluorescence->Quenching_Direct Signal Ligand_2->Ligand_Fluorescence Ligand_2->Binding_4F Binding_4F->Quenching_Direct G Apo_Protein Apo Protein (4-F-Trp labeled) Bound_Protein Protein-Ligand Complex Apo_Protein->Bound_Protein + Ligand Apo_Spectrum 1D ¹⁹F NMR Spectrum: Single peak at δ₁ Apo_Protein->Apo_Spectrum Ligand Ligand Ligand->Bound_Protein Conformational_Change Conformational Change & Altered Chemical Environment Bound_Protein->Conformational_Change Data_Interpretation Determine Kd, Analyze Dynamics Apo_Spectrum->Data_Interpretation Bound_Spectrum 1D ¹⁹F NMR Spectrum: Peak shifts to δ₂ Bound_Spectrum->Data_Interpretation Conformational_Change->Bound_Spectrum

References

Applications of 4-Fluoro-DL-Tryptophan in Protein Engineering: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-DL-tryptophan, a synthetic analog of the canonical amino acid tryptophan, has emerged as a powerful tool in protein engineering and drug discovery. The strategic substitution of a hydrogen atom with a fluorine atom on the indole ring of tryptophan offers unique physicochemical properties that can be exploited for detailed biochemical and biophysical studies. This document provides an in-depth overview of the applications of this compound, complete with detailed experimental protocols and data presentation, to guide researchers in leveraging this versatile molecule.

The primary application of this compound lies in its use as a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] The fluorine atom provides a unique spectroscopic window, free from the background signals that complicate traditional proton NMR in complex biological systems.[1][4] This allows for the precise monitoring of local environmental changes within a protein, making it an invaluable tool for studying protein structure, dynamics, folding, and interactions with ligands.[1][4][5]

Beyond NMR, this compound has been utilized to investigate protein stability and folding. While generally considered a conservative substitution, the introduction of the electronegative fluorine atom can induce subtle, site-specific perturbations that provide insights into the forces governing protein architecture.[6] Furthermore, this analog can serve as a precursor in the biosynthesis of novel secondary metabolites, opening avenues for the creation of new bioactive compounds.[7][8]

Core Applications

¹⁹F NMR Spectroscopy: A Precise Probe for Protein Analysis

The incorporation of 4-fluorotryptophan into proteins allows for the use of ¹⁹F NMR spectroscopy to gain high-resolution information about the local environment of the tryptophan residue.[1][9] The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to changes in its surroundings, making it an ideal reporter for:

  • Protein Structure and Conformational Changes: The ¹⁹F chemical shift can distinguish between different conformational states of a protein, such as monomeric and dimeric forms.[1][2][9]

  • Ligand Binding: Changes in the ¹⁹F NMR spectrum upon the addition of a ligand can provide information on binding affinity, kinetics (fast, intermediate, or slow exchange), and the specific residues involved in the interaction.[4]

  • Protein Dynamics: ¹⁹F NMR relaxation studies can provide insights into the motion of the tryptophan side chain and the overall protein dynamics.[10]

The following table summarizes representative ¹⁹F chemical shift data for 4-fluorotryptophan incorporated into the C-terminal domain of the HIV-1 capsid protein (CA-CTD).

SpeciesChemical Shift (ppm)Reference
4-F-Trp CA-CTD (Monomer)-43.7[1]
4-F-Trp CA-CTD (Dimer)-41.5[1]

Note: Chemical shifts are referenced to trifluoroacetic acid.[1]

Probing Protein Stability and Folding

The substitution of tryptophan with 4-fluorotryptophan is often considered minimally perturbing to the overall protein structure.[5][11] However, the introduction of the fluorine atom can have subtle, position-dependent effects on protein stability. These effects can be harnessed to understand the contributions of individual residues to the overall stability of a protein. For instance, studies on transthyretin have shown that the position of the fluorine substitution on the indole ring can influence the rate of aggregation.[6]

Biosynthesis of Novel Compounds

This compound can be utilized by the cellular machinery as a building block for the synthesis of secondary metabolites that are derived from tryptophan.[7] This opens up possibilities for creating fluorinated versions of natural products with potentially altered biological activities. For example, it can be used to probe the role of tryptophan-derived secondary metabolism in plant defense responses.[7]

Experimental Protocols

Protocol 1: Incorporation of 4-Fluorotryptophan into a Target Protein in E. coli

This protocol describes a general method for expressing a protein with 4-fluorotryptophan in a tryptophan-auxotrophic E. coli strain.

Materials:

  • E. coli BL21(DE3) cells transformed with a plasmid encoding the protein of interest.

  • M9 minimal medium.

  • Carbenicillin (or other appropriate antibiotic).

  • ¹⁵NH₄Cl (for isotopic labeling if desired).

  • Glucose.

  • Glyphosate.

  • Phenylalanine and Tyrosine.

  • This compound.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 25 mM sodium phosphate, pH 5.8, 5 mM DTT).[1]

Procedure:

  • Culture Growth: Grow the transformed E. coli cells at 37°C in M9 minimal medium supplemented with the appropriate antibiotic, 1 g/L ¹⁵NH₄Cl (if desired), and 2 g/L glucose.[1]

  • Induction Preparation: Monitor the optical density at 600 nm (OD₆₀₀). When the OD₆₀₀ reaches 0.6–0.7, supplement the culture with 1 g/L of glyphosate.[1]

  • Amino Acid Supplementation: Add 100 mg/L each of phenylalanine and tyrosine, and 50 mg/L of this compound to the culture.[1]

  • Induction: After 45 minutes of incubation with the supplemented amino acids, induce protein expression by adding IPTG to a final concentration of 1 mM.[1]

  • Protein Expression: Reduce the temperature to 18°C and continue the culture for an additional 16 hours.[1]

  • Cell Harvest: Harvest the cells by centrifugation at 3,500 g for 30 minutes at 4°C.[1]

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.[1]

  • Protein Purification: Purify the fluorinated protein using a standard protocol established for the unlabeled protein.

experimental_workflow cluster_growth Cell Growth cluster_induction Induction cluster_expression Protein Expression & Harvest cluster_purification Purification Start Culture Start Culture Monitor OD600 Monitor OD600 Start Culture->Monitor OD600 Add Glyphosate Add Glyphosate Monitor OD600->Add Glyphosate OD600 = 0.6-0.7 Add Amino Acids Add Amino Acids Add Glyphosate->Add Amino Acids Add IPTG Add IPTG Add Amino Acids->Add IPTG Incubate at 18C Incubate at 18C Add IPTG->Incubate at 18C Harvest Cells Harvest Cells Incubate at 18C->Harvest Cells Lyse Cells Lyse Cells Harvest Cells->Lyse Cells Purify Protein Purify Protein Lyse Cells->Purify Protein Fluorinated Protein Fluorinated Protein Purify Protein->Fluorinated Protein

Caption: Workflow for the biosynthetic incorporation of 4-fluorotryptophan.

Protocol 2: ¹⁹F NMR Spectroscopy of a Fluorinated Protein

This protocol outlines the general steps for acquiring a ¹⁹F NMR spectrum of a protein containing 4-fluorotryptophan.

Materials:

  • Purified protein containing 4-fluorotryptophan.

  • NMR buffer (e.g., aqueous buffer compatible with the protein).

  • NMR spectrometer equipped with a fluorine probe.

  • Trifluoroacetic acid (TFA) for chemical shift referencing.

Procedure:

  • Sample Preparation: Prepare the protein sample at a suitable concentration (e.g., 10 µM) in the desired NMR buffer.[1]

  • Spectrometer Setup: Tune and match the ¹⁹F probe on the NMR spectrometer.

  • Data Acquisition: Record the ¹⁹F NMR spectrum at a constant temperature (e.g., 298 K).[1] A typical 1D ¹⁹F experiment might use a spectral width of 50 ppm and a recycle delay of 5 s.[1] The carrier frequency should be set appropriately (e.g., -123 ppm).[1]

  • Referencing: Reference the ¹⁹F chemical shifts to an external standard of trifluoroacetic acid.[1]

  • Data Processing: Process the acquired data using appropriate software (e.g., Bruker Topspin).

nmr_logic cluster_protein_states Protein States cluster_nmr_spectra 19F NMR Spectra cluster_analysis Analysis Unbound Protein Unbound Protein Ligand-Bound Protein Ligand-Bound Protein Unbound Protein->Ligand-Bound Protein + Ligand Spectrum A Spectrum A Unbound Protein->Spectrum A Spectrum B Spectrum B Ligand-Bound Protein->Spectrum B Chemical Shift Perturbation Chemical Shift Perturbation Spectrum A->Chemical Shift Perturbation Spectrum B->Chemical Shift Perturbation

Caption: Logic of using ¹⁹F NMR to study protein-ligand interactions.

Conclusion

This compound is a powerful and versatile tool for protein engineers, structural biologists, and drug discovery scientists. Its unique properties, particularly as a ¹⁹F NMR probe, provide unparalleled insights into the intricacies of protein structure, function, and interactions. The protocols and data presented here serve as a comprehensive guide for researchers looking to incorporate this valuable amino acid analog into their experimental repertoire. The continued development of methods for site-specific incorporation and advanced NMR techniques will undoubtedly expand the applications of this compound in the future.

References

Application Notes and Protocols: Metabolic Labeling of Proteins with 4-Fluoro-DL-Tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Metabolic labeling is a powerful technique for introducing non-canonical amino acids (ncAAs) into proteins in vivo, enabling the study of protein structure, function, and dynamics in ways not possible with canonical amino acids alone.[1] 4-Fluoro-DL-tryptophan (4F-Trp) is a fluorinated analog of tryptophan that can be readily incorporated into proteins by the cellular translational machinery of various organisms, from bacteria to mammalian cells.[2][3][4]

The key feature of 4F-Trp is the substitution of a hydrogen atom with a fluorine atom on the indole ring. The fluorine atom (¹⁹F) is an ideal probe for Nuclear Magnetic Resonance (NMR) spectroscopy due to its 100% natural abundance, spin ½ nucleus, and high gyromagnetic ratio, resulting in excellent sensitivity.[2][5] Since fluorine is virtually absent in biological systems, ¹⁹F NMR spectra of labeled proteins are free from background signals, allowing for clear observation of the labeled sites.[2][5][6] This makes 4F-Trp a valuable tool for investigating protein structure, conformational changes, ligand binding, and dynamics.[2][7][8]

These application notes provide an overview of the uses of 4F-Trp and detailed protocols for its incorporation into proteins for analysis.

Applications

The unique properties of 4F-Trp lend it to a variety of applications in research and drug development.

  • Protein Structure and Dynamics with ¹⁹F NMR Spectroscopy The ¹⁹F chemical shift is exquisitely sensitive to the local chemical environment.[5][6] This sensitivity allows researchers to monitor subtle changes in protein conformation, such as those induced by ligand binding, protein-protein interactions, or changes in experimental conditions (e.g., pH or temperature).[7][9] Because monofluorinated tryptophans can be incorporated into proteins without the need for specialized bacterial strains, they are an attractive tool for assessing protein structure and ligand binding.[2]

  • Drug Discovery and Development 4F-Trp serves as a building block in the synthesis of novel pharmaceuticals, particularly for neurological disorders.[10] In drug discovery, ¹⁹F NMR of 4F-Trp-labeled target proteins can be used in screening campaigns to identify small molecule binders and to characterize the binding site and affinity of lead compounds.

  • Fluorescence Quenching Studies Unlike natural tryptophan, 4-fluorotryptophan is non-fluorescent.[11][12] This property can be exploited to suppress the intrinsic fluorescence of tryptophan residues in a protein. This allows for the study of other fluorescent probes or chromophores on the protein or interacting molecules without interference from tryptophan fluorescence.[11][12]

  • Protein Engineering and Stability Analysis Incorporating 4F-Trp can provide insights into the role of specific tryptophan residues in protein stability and function.[10] While the substitution of hydrogen with fluorine is sterically minor, the high electronegativity of fluorine can alter local electronic properties and interactions, providing a means to probe structure-function relationships.[9][13]

Experimental Workflows and Protocols

General Workflow for Metabolic Labeling

The overall process involves growing cells in a specialized medium, inducing protein expression, and subsequently purifying the labeled protein for analysis.

G cluster_prep Preparation cluster_expression Protein Expression cluster_analysis Purification & Analysis Culture 1. Cell Culture (e.g., E. coli auxotroph) Media 2. Prepare Labeling Media (Minimal media + 4F-Trp) Labeling 3. Metabolic Labeling (Grow cells in labeling media) Induction 4. Induce Protein Expression (e.g., with IPTG) Labeling->Induction Harvest 5. Harvest Cells Purify 6. Lyse Cells & Purify Protein Harvest->Purify Analyze 7. Analysis (Mass Spec, 19F NMR) Purify->Analyze

Caption: General workflow for metabolic protein labeling with 4F-Trp.

Protocol 1: Uniform Labeling of Proteins in E. coli

This protocol is adapted for the uniform replacement of all tryptophan residues with 4F-Trp in proteins expressed in E. coli. It often utilizes tryptophan-auxotrophic strains or inhibitors of the tryptophan biosynthesis pathway.[2][14]

Materials:

  • E. coli expression strain (a tryptophan auxotroph is recommended).

  • Minimal media (e.g., M9) supplemented with necessary nutrients, glucose, and antibiotics.

  • This compound (or 4-Fluoro-L-Tryptophan).

  • L-Phenylalanine and L-Tyrosine.

  • Glyphosate (inhibitor of aromatic amino acid synthesis).[2][14]

  • IPTG (or other appropriate inducer).

  • Lysis Buffer (e.g., 25 mM sodium phosphate, pH 5.8, 5 mM DTT).[2]

Procedure:

  • Starter Culture: Inoculate 10-50 mL of rich medium (e.g., LB) with a single colony of the E. coli strain containing the expression plasmid. Grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of minimal media with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.7.[2]

  • Inhibition and Labeling:

    • Add glyphosate to the culture to a final concentration of 1 g/L to inhibit the endogenous synthesis of aromatic amino acids.[2][14]

    • Supplement the culture with 100 mg/L each of L-phenylalanine and L-tyrosine.[2]

    • Add 50 mg/L of 4-fluoro-tryptophan.[2]

  • Incubation: Incubate the culture for 45 minutes to allow the cells to uptake the amino acids.[2]

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.[2]

  • Expression: Reduce the temperature to 18°C and continue to grow the culture for an additional 16-20 hours.[2][14]

  • Harvesting: Harvest the cells by centrifugation at 3,500-4,000 x g for 30 minutes at 4°C.[2]

  • Cell Lysis and Purification: Resuspend the cell pellet in an appropriate lysis buffer and lyse the cells by sonication.[2] Purify the protein of interest using standard chromatography techniques optimized for the unlabeled protein.

  • Verification: Confirm the incorporation of 4F-Trp using mass spectrometry.[2][6]

Protocol 2: Site-Specific Labeling via Genetic Code Expansion

Site-specific incorporation allows for the insertion of a single 4F-Trp at a desired position, which is invaluable for NMR studies of large proteins. This is achieved by repurposing a stop codon (typically the amber codon, UAG) using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for 4F-Trp.[7][15][16]

G Synthetase Orthogonal Synthetase (RS) Charged_tRNA 4F-Trp-tRNA(CUA) Synthetase->Charged_tRNA Charges tRNA Orthogonal tRNA(CUA) tRNA->Synthetase FourFTrp 4F-Trp FourFTrp->Synthetase Ribosome Ribosome Charged_tRNA->Ribosome Protein Protein with Site-Specific 4F-Trp Ribosome->Protein Translation mRNA mRNA with Amber Codon (UAG) mRNA->Ribosome

Caption: Workflow for site-specific 4F-Trp incorporation.

General Procedure Outline:

  • Plasmid System: Co-transform an E. coli expression strain with two plasmids:

    • An expression plasmid for the gene of interest, engineered to contain an amber (UAG) stop codon at the desired labeling site.

    • A pEVOL-type plasmid that encodes the orthogonal 4F-Trp-specific aminoacyl-tRNA synthetase and its corresponding tRNA.[15][17]

  • Cell Culture and Labeling: Grow the co-transformed cells in a medium (e.g., LB or minimal media) supplemented with 1 mM 4-fluoro-L-tryptophan.[15]

  • Induction: When the culture reaches an OD₆₀₀ of 0.6-0.8, induce the expression of both the target protein (e.g., with IPTG) and the components of the orthogonal system (e.g., with L-arabinose).[17]

  • Expression and Purification: Allow the protein to express at a reduced temperature (e.g., 18-30°C) before harvesting and purifying as described in Protocol 1.

  • Verification: Use intact protein mass spectrometry to confirm the precise incorporation of a single 4F-Trp residue.[7][15]

Data Presentation

Quantitative data is crucial for planning and interpreting metabolic labeling experiments.

Table 1: Physicochemical Properties of 4-Fluoro-Tryptophan

Property Value Reference
Isomer DL-4-Fluorotryptophan
CAS Number 25631-05-4
Molecular Formula C₁₁H₁₁FN₂O₂ [18]
Molecular Weight 222.22 g/mol [18]
Isomer L-4-Fluorotryptophan
CAS Number 106034-22-4
Molecular Formula C₁₁H₁₁FN₂O₂ [19]

| Molecular Weight | 222.22 g/mol |[19] |

Table 2: Example Protein Yields from Site-Specific Incorporation This table presents typical purified protein yields per liter of E. coli culture using a genetic code expansion system. Data adapted from a study on the AncCDT-1 protein.[15]

Fluorinated TryptophanPurified Protein Yield (mg/L)
4F-Trp7.2
5F-Trp23.0
6F-Trp7.4
7F-Trp9.0

Table 3: Example ¹⁹F NMR Chemical Shifts for Fluorinated Tryptophans Chemical shifts are highly dependent on the protein and local environment. This data is from fluorinated Trp incorporated into the C-terminal domain of the HIV-1 capsid protein (CA-CTD).[2]

Fluorinated Trp IsomerProtein State¹⁹F Chemical Shift (ppm)
4F-TrpMonomer (M)~ -43.7
4F-TrpDimer (D1, D2)~ -43.7
6F-TrpMonomer (M)~ -41.7
6F-TrpDimer (D)~ -41.5
4,6-F₂-Trp(Unresolved)-41.5 and -43.5

Important Considerations and Troubleshooting

  • Toxicity: High concentrations of fluorinated amino acids can be toxic to cells.[4] It may be necessary to optimize the concentration of 4F-Trp to balance incorporation efficiency with cell viability. Some studies have shown that bacteria can adapt to high levels of 4F-Trp over time.[4]

  • Incorporation Efficiency: The efficiency of labeling can be affected by the expression level of the target protein, the stability of the 4F-Trp in the culture medium, and the competition with any residual endogenous tryptophan. Using tryptophan auxotrophs or synthesis inhibitors like glyphosate is highly recommended for uniform labeling.[2][14]

  • Mass Spectrometry Verification: Always verify the incorporation and its efficiency (uniform vs. partial labeling) using mass spectrometry.[6][20] A mass shift of +18 Da per incorporation (Fluorine atomic weight ~19 vs. Hydrogen ~1) is expected.

  • NMR Analysis: 5-fluorotryptophan may be an optimal choice for NMR on larger proteins as it often exhibits the lowest level of signal broadening from chemical shift anisotropy (CSA) compared to other isomers.[5]

References

Application Notes and Protocols: Genetic Encoding of 4-Fluoro-Tryptophan Variants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The site-specific incorporation of non-canonical amino acids into proteins offers a powerful tool for probing protein structure, function, and dynamics. 4-Fluoro-tryptophan (4-F-Trp), a fluorinated analog of tryptophan, is of particular interest due to its utility as a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The fluorine atom provides a unique spectroscopic window, as it is absent in biological systems, allowing for background-free observation of the labeled protein.[1][2][3] The substitution of a single hydrogen with a fluorine atom in the indole ring of tryptophan is a subtle modification that generally has a negligible effect on protein structure and function.[4] This enables the study of proteins in their near-native state.

This document provides detailed protocols for the genetic encoding of 4-F-Trp into a target protein at a specific site using the amber stop codon (TAG) suppression methodology in Escherichia coli. This technique relies on an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair, where an engineered synthetase specifically charges the 4-F-Trp onto an orthogonal tRNA that recognizes the amber codon.

Key Applications:

  • ¹⁹F NMR Spectroscopy: To study protein conformational changes, ligand binding, and protein dynamics.[1][2][5]

  • Protein Engineering: To introduce novel chemical functionality into proteins.

  • Drug Discovery: To investigate drug-target interactions and for the development of protein-based therapeutics.

Experimental Protocols

Preparation of Expression Plasmids

This protocol describes the creation of the necessary plasmids for protein expression: one for the target protein with an amber codon and another for the orthogonal aaRS/tRNA pair.

1.1. Site-Directed Mutagenesis of the Target Gene:

  • Template Plasmid: Use a plasmid containing the gene of interest (GOI) cloned into a suitable E. coli expression vector (e.g., pCDF, pET).

  • Primer Design: Design primers for site-directed mutagenesis to introduce a TAG amber stop codon at the desired tryptophan codon position in your GOI.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the desired mutation.

  • Template Digestion: Digest the parental, methylated template DNA with DpnI restriction enzyme.

  • Transformation: Transform the DpnI-treated PCR product into a competent E. coli strain for plasmid propagation (e.g., DH5α).

  • Sequence Verification: Isolate the plasmid DNA and verify the presence of the TAG codon by Sanger sequencing.

1.2. Preparation of the Aminoacyl-tRNA Synthetase and tRNA Plasmid:

  • Synthetase and tRNA Source: Obtain a plasmid encoding an engineered aminoacyl-tRNA synthetase specific for 4-F-Trp and its cognate orthogonal tRNA. A common system utilizes a pyrrolysyl-tRNA synthetase (PylRS) mutant.[5] For example, a plasmid like pRSF-G1F4W27 can be used.[5]

  • Plasmid Propagation: Transform the aaRS/tRNA plasmid into a competent E. coli strain and select for the appropriate antibiotic resistance.

  • Plasmid Isolation: Isolate and purify the plasmid DNA.

Protein Expression and 4-F-Trp Incorporation

This protocol details the co-transformation of the expression plasmids and the subsequent protein expression in the presence of 4-F-Trp.

  • Co-transformation: Co-transform the expression plasmid for the target protein (with the TAG codon) and the pRSF plasmid carrying the engineered 4-F-Trp-specific synthetase and tRNA into a suitable E. coli expression strain, such as B-95.ΔAΔfabR.[5] Plate the transformed cells on an agar plate containing the appropriate antibiotics for both plasmids.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate a larger volume of expression medium (e.g., Terrific Broth) with the overnight starter culture. Grow the cells at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.6.

  • Supplementation with 4-Fluoroindole: Add 4-fluoroindole to a final concentration of 1 mM.[5] The endogenous tryptophan synthase (TrpB) in E. coli will convert the 4-fluoroindole to 4-fluoro-tryptophan.[5]

  • Induction: After a 30-minute incubation with 4-fluoroindole, induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-20°C) overnight (16-18 hours).

  • Cell Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C until purification.

Protein Purification

This is a general protocol for the purification of a His-tagged protein. The specific purification strategy may need to be optimized for the target protein.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme) and incubate on ice for 30 minutes. Sonicate the cell suspension to further disrupt the cells and shear the DNA.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

  • Affinity Chromatography: Apply the clarified lysate to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elution: Elute the target protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange: Exchange the buffer of the purified protein into a suitable storage buffer using dialysis or a desalting column.

  • Purity Analysis: Assess the purity of the protein by SDS-PAGE.

Verification of 4-F-Trp Incorporation

4.1. Mass Spectrometry:

  • Sample Preparation: Prepare the purified protein sample for mass spectrometry analysis. This may involve buffer exchange into a volatile buffer (e.g., ammonium acetate).

  • Intact Protein Mass Analysis: Perform electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight of the intact protein. The incorporation of 4-F-Trp in place of tryptophan will result in a mass increase of 18 Da (the mass difference between fluorine and hydrogen).

  • Peptide Mass Fingerprinting (Optional): For more precise localization of the incorporated 4-F-Trp, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS.

4.2. ¹⁹F NMR Spectroscopy:

  • Sample Preparation: Prepare the protein sample in a suitable NMR buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl) in D₂O.[5]

  • Data Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. The chemical shift of the ¹⁹F signal is highly sensitive to the local environment of the 4-F-Trp residue within the protein.[4]

  • Data Analysis: The presence of a signal in the ¹⁹F NMR spectrum confirms the incorporation of 4-F-Trp. Changes in the chemical shift upon addition of a ligand can be used to monitor binding events.[5]

Data Presentation

Table 1: Quantitative Data on 4-F-Trp Incorporation and Protein Yield

ProteinExpression System4-F-Trp VariantYield (mg/L)Incorporation EfficiencyReference
AncCDT-1E. coli B-95.ΔAΔfabR4-F-Trp7.2High (verified by MS)[5]
AncCDT-1E. coli B-95.ΔAΔfabR5-F-Trp23High (verified by MS)[5]
AncCDT-1E. coli B-95.ΔAΔfabR6-F-Trp7.4High (verified by MS)[5]
AncCDT-1E. coli B-95.ΔAΔfabR7-F-Trp9High (verified by MS)[5]

Note: Yields and incorporation efficiency can vary significantly depending on the target protein, the expression host, and the specific experimental conditions.

Visualizations

Genetic_Encoding_Workflow cluster_plasmid_prep Plasmid Preparation cluster_expression Protein Expression cluster_downstream Downstream Processing & Analysis GOI_plasmid Target Gene Plasmid (pCDF) SDM Site-Directed Mutagenesis (Introduce TAG codon) GOI_plasmid->SDM Mutated_plasmid Mutated Target Plasmid SDM->Mutated_plasmid Co_transformation Co-transformation into E. coli Mutated_plasmid->Co_transformation aaRS_plasmid Synthetase/tRNA Plasmid (pRSF) aaRS_plasmid->Co_transformation Cell_growth Cell Growth (OD600 0.5-0.6) Supplementation Add 4-Fluoroindole Cell_growth->Supplementation Induction Induce with IPTG Supplementation->Induction Expression Overnight Expression at 18-20°C Induction->Expression Harvesting Harvest Cells Expression->Harvesting Purification Protein Purification (e.g., Ni-NTA) Harvesting->Purification Verification Verification Purification->Verification MS Mass Spectrometry Verification->MS Mass Shift NMR 19F NMR Verification->NMR 19F Signal

Caption: Workflow for the site-specific incorporation of 4-F-Trp.

Amber_Suppression_Mechanism cluster_cellular_machinery Cellular Machinery cluster_translation Protein Translation 4FTrp 4-Fluoro-tryptophan aaRS Engineered aaRS (4-F-Trp specific) 4FTrp->aaRS Charged_tRNA 4-F-Trp-tRNA(CUA) aaRS->Charged_tRNA Acylation tRNA Orthogonal tRNA(CUA) tRNA->aaRS Ribosome Ribosome Charged_tRNA->Ribosome Decoding Protein Target Protein with 4-F-Trp Ribosome->Protein Elongation mRNA mRNA with TAG codon mRNA->Ribosome

Caption: Mechanism of amber stop codon suppression for 4-F-Trp incorporation.

References

4-fluoro-DL-tryptophan in drug development and neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 4-Fluoro-DL-tryptophan

Introduction and Physicochemical Properties

This compound is a fluorinated derivative of the essential amino acid tryptophan. The strategic placement of a fluorine atom on the indole ring significantly alters its electronic properties without dramatically increasing its size, making it a valuable tool in drug development and neuroscience research.[1] The fluorine atom enhances stability and solubility, making it a suitable candidate for pharmaceutical formulations and a building block for novel compounds.[1] It serves as a probe for studying protein structure and function, particularly using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, due to the high sensitivity of the ¹⁹F nucleus and the absence of a natural fluorine background in biological systems.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 25631-05-4[3][4]
Molecular Formula C₁₁H₁₁FN₂O₂[3][4]
Molecular Weight 222.22 g/mol [3][4]
Appearance Crystalline powder[4]
Purity ≥97%[5]
Storage Store at <-15°C, protect from light[3]
Mechanism of Action and Biological Relevance

This compound acts as an analogue of tryptophan and can be utilized by cellular machinery. Its primary mechanisms of action include:

  • Protein Synthesis Inhibition: It can act as an antibiotic by inhibiting protein synthesis through binding to the 30S ribosomal subunit.[3] It also competitively inhibits aminoacyl tRNA synthetase, preventing the attachment of amino acids to tRNA molecules.[3]

  • Incorporation into Proteins: Tryptophanyl-tRNA synthetases in organisms like Escherichia coli can recognize and incorporate fluorotryptophans into proteins in place of natural tryptophan.[6][7] This substitution allows for the study of protein structure, folding, and ligand binding using ¹⁹F NMR.[8][9][10]

  • Neurotransmitter Pathway Modulation: Due to its structural similarity to tryptophan, a precursor to serotonin, this compound is used to study serotonin metabolism and receptor interactions.[1][11] Analogues like 6-fluoro-DL-tryptophan have been shown to be metabolized in the brain into fluorinated versions of serotonin (6-fluoro-5-HT), acting as tracers for serotoninergic pathways.[12]

Caption: Serotonin synthesis pathway showing 4-F-Trp as an analogue.

Applications in Drug Development and Neuroscience

The unique properties of this compound make it a versatile tool for researchers.

  • Drug Discovery and Development: It serves as a building block in the synthesis of novel pharmaceuticals, especially those targeting neurological disorders.[1] Its incorporation can enhance the stability and solubility of peptide-based drugs.[1]

  • Neuroscience Research: It is used to investigate serotonin pathways, which are implicated in mood disorders and depression.[1][11] By tracing the metabolism of fluorinated tryptophan, researchers can gain insights into the dynamics of neurotransmitter systems.[12]

  • Protein Engineering and Structural Biology: The primary application is the site-specific incorporation of a ¹⁹F NMR probe into proteins.[8] This allows for the sensitive detection of conformational changes, protein dynamics, and ligand binding events that are often invisible to other techniques.[13][14]

Table 2: Effects of Fluorotryptophan Incorporation on Protein Activity Data from a study on a tryptophan-requiring strain of E. coli.[6]

Protein/ActivityAnalog Used% of Control Specific Activity
β-Galactosidase 4-Fluorotryptophan60%
β-Galactosidase 5- or 6-Fluorotryptophan10%
Lactose Permease 4-Fluorotryptophan35%
Lactose Permease 6-Fluorotryptophan35%
Lactose Permease 5-Fluorotryptophan<10%
D-Lactate Dehydrogenase 4-Fluorotryptophan200%
D-Lactate Dehydrogenase 5- or 6-Fluorotryptophan50%

Protocols: Experimental Methodologies

Protocol for Incorporation of 4-Fluorotryptophan into Recombinant Proteins in E. coli

This protocol is adapted from methods developed for incorporating fluorinated aromatic amino acids into proteins expressed in E. coli.[8][9] It utilizes glyphosate to inhibit the endogenous synthesis of aromatic amino acids, forcing the cells to utilize the externally supplied 4-fluorotryptophan.

Materials:

  • E. coli BL21(DE3) cells harboring the expression plasmid for the protein of interest.

  • Minimal media (e.g., M9) with a suitable carbon source (e.g., glucose).

  • This compound (or 4-Fluoro-L-Tryptophan for higher efficiency).

  • L-Phenylalanine and L-Tyrosine.

  • Glyphosate solution.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer (e.g., 25 mM Sodium Phosphate, pH 5.8, 5 mM DTT).[8]

Procedure:

  • Starter Culture: Inoculate 50 mL of LB medium with a single colony of the expression strain. Grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of minimal media with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.7.

  • Inhibition and Supplementation:

    • Add glyphosate to a final concentration of 1 g/L.

    • Immediately supplement the culture with 100 mg/L L-Phenylalanine and 100 mg/L L-Tyrosine.

    • Add 50 mg/L of this compound.

  • Acclimatization: Incubate the culture for 45 minutes to 1 hour under the same conditions to allow for the uptake of the amino acids.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM.

  • Expression: Reduce the temperature to 18°C and continue to grow the culture for an additional 16-20 hours.

  • Harvesting: Harvest the cells by centrifugation at 4,000 x g for 30 minutes at 4°C.

  • Lysis and Purification: Resuspend the cell pellet in lysis buffer and proceed with cell lysis (e.g., sonication).[8] Purify the fluorinated protein using a standard protocol optimized for the unlabeled protein.

Caption: Workflow for recombinant protein labeling with 4-F-Trp.

Protocol for Analysis of Tryptophan Metabolites using HPLC

While direct analysis of this compound metabolism requires specific standards, this general protocol for tryptophan and its key metabolites can be adapted. It relies on the intrinsic fluorescence of the indole ring.[15]

Materials:

  • Tissue or fluid sample.

  • Perchloric acid (PCA) for protein precipitation.

  • HPLC system with a C18 reverse-phase column.

  • Fluorescence detector and a Photodiode Array (PDA) detector.

  • Mobile phase (e.g., phosphate buffer with an organic modifier like methanol).

  • Standards: Tryptophan, Serotonin (5-HT), 5-Hydroxyindoleacetic acid (5-HIAA), Kynurenine (KYN).

Procedure:

  • Sample Preparation:

    • Homogenize tissue samples in a solution of 0.2 M PCA.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to precipitate proteins.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Inject the filtered sample into the HPLC system.

    • Run a gradient elution program optimized to separate the metabolites.

    • Use a fluorescence detector with specific excitation/emission wavelengths for each compound.[15]

      • Tryptophan/5-HT/5-HIAA: Excitation ~297 nm, Emission ~347 nm.

      • Kynurenine: Excitation ~364 nm, Emission ~480 nm.

    • Use the PDA detector to confirm peak identity by comparing UV-Vis spectral patterns with known standards.[15]

  • Quantification:

    • Generate a standard curve for each metabolite using known concentrations.

    • Calculate the concentration of each metabolite in the sample by comparing its peak area to the standard curve.

Caption: Logical workflow for HPLC analysis of tryptophan metabolites.

References

Application Notes: Utilizing 4-fluoro-DL-tryptophan for Advanced Enzyme Activity Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-fluoro-DL-tryptophan is a fluorinated analog of the essential amino acid tryptophan, serving as a versatile tool in biochemical and pharmaceutical research.[1] The strategic placement of a fluorine atom on the indole ring grants this molecule unique properties that are highly valuable for investigating enzyme mechanisms, structure, and function.[1][2] Fluorine's high electronegativity, small van der Waals radius, and the 100% natural abundance of the 19F isotope make 4-fluorotryptophan an exceptional probe for 19F Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] Since 19F is virtually absent in biological systems, its incorporation into a protein provides a background-free signal for detailed structural and dynamic analysis.[2] Furthermore, its structural similarity to tryptophan allows it to be utilized by the cellular machinery for protein synthesis, enabling its site-specific or global incorporation into enzymes.[4][5] This analog also acts as a competitive inhibitor for certain enzymes and can serve as a substrate in specific enzymatic reactions, broadening its application in drug development and mechanistic enzymology.[6]

Key Applications

  • Probing Enzyme Structure and Conformation with 19F NMR: The primary application of 4-fluorotryptophan is its use as a reporter for 19F NMR studies.[7][8] After biosynthetic incorporation into a target enzyme, the 19F nucleus provides a sensitive probe of the local environment. Changes in the 19F chemical shift can indicate conformational changes upon ligand binding, substrate turnover, or protein-protein interactions, offering insights into enzyme dynamics and allostery.[3]

  • Investigating Enzyme-Substrate Interactions: As a close structural analog of tryptophan, this compound can act as a competitive inhibitor or an alternative substrate for tryptophan-utilizing enzymes, such as tryptophan synthase or indoleamine-2,3-dioxygenase (IDO1).[9] Studying the kinetics of these interactions helps to elucidate the binding requirements and catalytic mechanisms of the enzyme.[10]

  • Suppressing Protein Fluorescence: Natural tryptophan is a major contributor to intrinsic protein fluorescence. However, 4-fluorotryptophan is non-fluorescent.[11] By replacing native tryptophan residues with this analog, researchers can effectively quench the protein's intrinsic fluorescence. This technique is particularly useful for studies involving extrinsic fluorescent probes or cofactors, as it eliminates background signal and simplifies the interpretation of fluorescence data.[11]

  • Pharmaceutical and Drug Development: The compound serves as a building block in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders or pathways involving tryptophan metabolism.[1] Its use in enzyme inhibition assays is crucial for screening and characterizing potential drug candidates that target specific enzymes.[9][10]

Data Presentation

The incorporation of 4-fluorotryptophan can alter the activity of enzymes. The extent of this effect is enzyme-specific and provides insight into the role of the tryptophan residue in catalysis and protein folding.

EnzymeHost Organism4-F-Trp IncorporationResulting Specific Activity (% of Control)Reference
β-galactosidaseEscherichia coli~75% replacement of L-tryptophan60%[4]
Lactose PermeaseEscherichia coli~75% replacement of L-tryptophan35%[4]
D-Lactate DehydrogenaseEscherichia coli~75% replacement of L-tryptophan200%[4]

Experimental Protocols

Protocol 1: General Enzyme Inhibition Assay

This protocol describes a general method to assess the inhibitory potential of this compound against a target enzyme using an absorbance-based measurement.

Materials:

  • Purified target enzyme

  • Substrate for the target enzyme

  • This compound (inhibitor)

  • Assay Buffer (optimized for enzyme pH and stability)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or assay buffer).

    • Create a series of dilutions of the inhibitor stock solution to test a range of concentrations.

    • Prepare the enzyme at a working concentration in cold assay buffer. The concentration should be chosen to ensure a linear reaction rate during the measurement period.

    • Prepare the substrate at a concentration appropriate for the assay (e.g., at or near its Michaelis constant, Km).

  • Assay Setup:

    • In a 96-well plate, set up the following wells:

      • Blank: Assay buffer only (to measure background absorbance).

      • Control (No Inhibitor): Enzyme, assay buffer, and solvent vehicle (e.g., DMSO).

      • Test Wells: Enzyme, assay buffer, and varying concentrations of this compound.

    • Add the assay buffer, enzyme, and inhibitor (or vehicle) to the appropriate wells.

  • Pre-incubation:

    • Mix the contents of the wells gently.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 25°C or 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.[12]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at a specific wavelength over time (kinetic mode). The wavelength depends on the substrate or product being monitored.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: Biosynthetic Incorporation of 4-Fluorotryptophan into a Recombinant Protein

This protocol outlines the procedure for expressing a target protein in a tryptophan-auxotrophic E. coli strain, where native tryptophan is replaced by 4-fluorotryptophan. This method is essential for preparing proteins for 19F NMR studies.

Materials:

  • E. coli expression strain (preferably a tryptophan auxotroph) transformed with a plasmid containing the gene of interest.

  • Minimal media (M9 or similar)

  • Glucose (or other carbon source)

  • Complete amino acid supplement mix lacking tryptophan

  • This compound

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

  • Lysis Buffer (e.g., 25 mM sodium phosphate, 5 mM DTT, pH 5.8)

  • Standard protein purification equipment (e.g., sonicator, centrifuge, chromatography system)

Procedure:

  • Cell Culture:

    • Inoculate a starter culture of the transformed E. coli strain in rich media (e.g., LB) with the appropriate antibiotic and grow overnight at 37°C.

    • The next day, inoculate a larger volume of minimal media supplemented with all amino acids except tryptophan with the overnight culture.

    • Grow the cells at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6–0.8.

  • Induction of Tryptophan Starvation and Analog Addition:

    • Harvest the cells by centrifugation and wash them with minimal media lacking tryptophan to remove any residual tryptophan.

    • Resuspend the cell pellet in fresh minimal media containing all amino acids except tryptophan.

    • Add this compound to the culture at a final concentration of 50-100 mg/L.[2]

    • Incubate the culture for 30-60 minutes to allow the cells to begin incorporating the analog.[2]

  • Protein Expression:

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance proper protein folding.[2]

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation at 4°C.

    • Resuspend the cell pellet in ice-cold lysis buffer.

    • Lyse the cells using a sonicator or French press.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Protein Purification and Verification:

    • Purify the target protein from the supernatant using an appropriate chromatography method (e.g., affinity, ion exchange, size exclusion).

    • Verify the incorporation of 4-fluorotryptophan using mass spectrometry, which will show a mass shift corresponding to the replacement of tryptophan (C₁₁H₁₂N₂O₂) with 4-fluorotryptophan (C₁₁H₁₁FN₂O₂).

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_outcome Outcomes start Select Target Enzyme incorporation Protocol 2: Biosynthetic Incorporation of 4-F-Trp into Protein start->incorporation purification Purify 4-F-Trp Labeled Enzyme incorporation->purification verification Verify Incorporation (e.g., Mass Spectrometry) purification->verification analysis_choice Choose Analytical Approach verification->analysis_choice nmr_study Structural / Dynamic Analysis via 19F NMR analysis_choice->nmr_study Structural Question activity_assay Protocol 1: Enzyme Activity / Inhibition Assay analysis_choice->activity_assay Functional Question fluorescence_study Fluorescence Spectroscopy (as a non-fluorescent control) analysis_choice->fluorescence_study Spectroscopic Question outcome1 Structural Insights & Conformational Changes nmr_study->outcome1 outcome2 Kinetic Parameters (IC50, Ki) & Mechanistic Details activity_assay->outcome2 outcome3 Simplified Fluorescence Data fluorescence_study->outcome3

Caption: Experimental workflow for using 4-F-Trp to study enzyme properties.

mechanism_of_action cluster_cellular Cellular Machinery trp Tryptophan (Trp) trna_synthetase Tryptophanyl-tRNA Synthetase trp->trna_synthetase competes with f_trp 4-Fluoro-Tryptophan (4-F-Trp) (Analog) f_trp->trna_synthetase ribosome Ribosome trna_synthetase->ribosome Charges tRNA protein Nascent Polypeptide Chain ribosome->protein Translates mRNA folded_enzyme Folded Enzyme with 19F Probe protein->folded_enzyme Folds nmr 19F NMR Spectroscopy folded_enzyme->nmr Analyzed by data Data on: - Local Environment - Conformational Changes - Ligand Binding nmr->data Yields

Caption: Conceptual diagram of 4-F-Trp as a 19F NMR probe in enzymes.

tryptophan_catabolism cluster_effects Biological Effects Trp Tryptophan (or 4-F-Tryptophan) IDO1 IDO1 / TDO2 Trp->IDO1 Substrate NFK N-Formylkynurenine Formamidase Formamidase NFK->Formamidase Substrate Kyn Kynurenine Downstream Downstream Metabolites Kyn->Downstream ImmuneSuppression Immune Suppression Kyn->ImmuneSuppression CellGrowth Tumor Cell Growth Kyn->CellGrowth Downstream->ImmuneSuppression Downstream->CellGrowth IDO1->NFK Catalyzes Formamidase->Kyn

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-fluoro-DL-tryptophan Incorporation in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incorporation of 4-fluoro-DL-tryptophan into proteins expressed in Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective strategy for incorporating this compound into proteins in E. coli?

A1: The most widely used and effective method is the utilization of tryptophan-auxotrophic E. coli strains.[1][2][3] These strains are incapable of synthesizing their own tryptophan, making them reliant on the tryptophan supplied in the growth medium. By providing this compound in a minimal medium depleted of natural tryptophan, the cellular machinery is compelled to incorporate the analog into the expressed protein of interest.

Q2: What level of incorporation efficiency can I expect?

A2: The incorporation efficiency can vary depending on the specific experimental conditions, including the E. coli strain, expression vector, and the target protein. However, studies have shown that it is possible to achieve approximately 75% replacement of L-tryptophan with 4-fluorotryptophan in a tryptophan-requiring E. coli strain.[2] In some cases, particularly when using precursors like 5-fluoroindole for the in-situ synthesis of 5-fluorotryptophan, incorporation efficiencies of over 95% have been reported, with protein yields ranging from 60-90 mg/L.

Q3: Is this compound toxic to E. coli?

A3: Yes, fluorinated tryptophan analogs can exhibit toxicity towards E. coli. This can manifest as reduced cell growth or lower protein yields. To mitigate this, it is crucial to carefully control the concentration of this compound in the culture medium. Additionally, researchers have developed evolved E. coli strains that show increased tolerance to fluorinated tryptophans through adaptive laboratory evolution (ALE).

Q4: Can I use a non-auxotrophic E. coli strain for incorporation?

A4: While less common for global incorporation, it is possible. One strategy involves using glyphosate, an inhibitor of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids, including tryptophan. By adding glyphosate to the culture medium, you can effectively create a transient auxotrophic state in a prototrophic strain, forcing it to utilize the exogenously supplied this compound.

Troubleshooting Guides

This section addresses common problems encountered during the incorporation of this compound and provides actionable solutions.

Problem 1: Low Protein Yield

Possible Causes & Solutions

CauseRecommended Solution
Toxicity of this compound Titrate the concentration of this compound in the growth medium to find the optimal balance between incorporation and cell viability. Start with a lower concentration and gradually increase it.
Suboptimal Induction Conditions Optimize the concentration of the inducer (e.g., IPTG) and the post-induction temperature. Lowering the temperature (e.g., 18-25°C) and extending the induction time can sometimes improve the yield of properly folded protein.
Plasmid Instability Inoculate cultures from a fresh single colony rather than a glycerol stock to ensure plasmid integrity.
Codon Bias If the gene of interest contains codons that are rare in E. coli, this can limit translation efficiency. Consider using an E. coli strain that co-expresses tRNAs for rare codons (e.g., Rosetta™ strains).
Insufficient Nutrients in Minimal Medium Ensure the minimal medium is supplemented with all necessary salts, trace metals, and a suitable carbon source to support cell growth and protein expression.
Problem 2: Protein Insolubility and Inclusion Body Formation

Possible Causes & Solutions

CauseRecommended Solution
High Expression Rate Reduce the inducer concentration to slow down the rate of protein synthesis, allowing more time for proper folding.
High Induction Temperature Lower the induction temperature to 18-25°C. This is a very effective method for improving the solubility of many recombinant proteins.
Protein Folding Issues Co-express molecular chaperones (e.g., GroEL/GroES) to assist in the proper folding of the target protein.
Suboptimal Buffer Conditions During cell lysis and purification, use buffers with optimized pH, ionic strength, and additives (e.g., glycerol, non-detergent sulfobetaines) to maintain protein solubility.
Problem 3: Inefficient or No Incorporation of this compound

Possible Causes & Solutions

CauseRecommended Solution
Residual Tryptophan in the Medium Ensure thorough washing of the cell pellet after the initial growth phase in tryptophan-containing medium to remove all traces of natural tryptophan before resuspending in the induction medium with this compound.
Incorrect E. coli Strain Verify that you are using a tryptophan-auxotrophic strain. If not, consider the glyphosate-based method mentioned in the FAQs.
Degradation of this compound Prepare fresh solutions of this compound for each experiment.
Confirmation of Incorporation Use techniques like mass spectrometry to confirm the incorporation and determine the efficiency. The mass of the protein will increase by 18 Da for each incorporated 4-fluorotryptophan residue compared to the native protein.

Quantitative Data Summary

The following table summarizes reported incorporation efficiencies and protein yields for fluorinated tryptophan analogs in E. coli.

Fluorinated AnalogE. coli Strain TypeIncorporation EfficiencyProtein YieldReference
This compoundTryptophan-requiring~75%Not specified[2]
5-fluorotryptophan (from 5-fluoroindole)Not specified>95%60-90 mg/L

Experimental Protocols

Protocol 1: General Workflow for this compound Incorporation in a Tryptophan Auxotrophic E. coli Strain

This protocol outlines the key steps for expressing a protein with globally incorporated this compound.

experimental_workflow cluster_prep Day 1: Preparation cluster_growth Day 2: Growth and Induction cluster_harvest Day 3: Harvesting and Analysis prep1 Transform expression plasmid into Trp-auxotrophic E. coli prep2 Plate on selective LB agar and incubate overnight at 37°C prep1->prep2 growth1 Inoculate a single colony into minimal medium + Tryptophan growth2 Grow at 37°C to OD600 of 0.6-0.8 growth1->growth2 growth3 Harvest cells by centrifugation growth2->growth3 growth4 Wash cell pellet twice with Trp-free minimal medium growth3->growth4 growth5 Resuspend in minimal medium + This compound + Inducer (e.g., IPTG) growth4->growth5 growth6 Incubate at optimized temperature (e.g., 18-25°C) for 12-16 hours growth5->growth6 harvest1 Harvest cells by centrifugation harvest2 Lyse cells and purify the recombinant protein harvest1->harvest2 harvest3 Analyze incorporation by Mass Spectrometry harvest2->harvest3

General experimental workflow for this compound incorporation.

Detailed Steps:

  • Transformation: Transform the expression plasmid containing your gene of interest into a competent tryptophan-auxotrophic E. coli strain (e.g., a derivative of BL21(DE3)). Plate the transformed cells on Luria-Bertani (LB) agar plates containing the appropriate antibiotic for plasmid selection and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony from the plate into 5-10 mL of minimal medium (e.g., M9) supplemented with 20 µg/mL of L-tryptophan and the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Main Culture Growth: The next day, inoculate a larger volume of minimal medium containing L-tryptophan and antibiotic with the overnight starter culture (typically a 1:100 dilution). Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Tryptophan Depletion: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). Discard the supernatant and wash the cell pellet twice with an equal volume of pre-warmed, tryptophan-free minimal medium to remove any residual L-tryptophan.

  • Induction: Resuspend the washed cell pellet in the original volume of pre-warmed minimal medium containing the appropriate antibiotic, a specific concentration of this compound (e.g., 50-100 µg/mL), and the inducing agent (e.g., 0.1-1.0 mM IPTG).

  • Expression: Incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours with shaking to allow for protein expression and proper folding.

  • Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for protein purification.

  • Analysis: After purification, confirm the incorporation of this compound using mass spectrometry.

Protocol 2: Confirmation of this compound Incorporation by Mass Spectrometry

This protocol provides a general workflow for verifying the incorporation of the unnatural amino acid.

mass_spec_workflow start Purified Protein Sample step1 Intact Mass Analysis (LC-MS) start->step1 step2 Calculate Expected Mass Shift (+18 Da per incorporation) step1->step2 step3 Compare Observed vs. Expected Mass step2->step3 step4 Optional: Proteolytic Digestion (e.g., with Trypsin) step3->step4 For detailed analysis step5 Peptide Mapping (LC-MS/MS) step4->step5 step6 Identify Peptides Containing 4-fluorotryptophan step5->step6

Workflow for mass spectrometry analysis of this compound incorporation.

Detailed Steps:

  • Sample Preparation: Prepare a purified sample of the expressed protein in a buffer compatible with mass spectrometry (e.g., containing volatile salts like ammonium acetate).

  • Intact Mass Analysis: Perform liquid chromatography-mass spectrometry (LC-MS) on the intact protein to determine its molecular weight.

  • Mass Comparison: Compare the experimentally determined mass with the theoretical mass of the protein containing this compound at all tryptophan positions. The mass difference between a hydrogen atom and a fluorine atom is approximately 18 Da. Therefore, for each successful incorporation, the protein's mass will increase by 18 Da.

  • (Optional) Peptide Mapping: For more detailed analysis and to confirm the location of incorporation, digest the protein with a specific protease (e.g., trypsin).

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Search the MS/MS data against the protein sequence, including a modification of +18 Da on all tryptophan residues. This will identify the specific peptides containing the 4-fluorotryptophan modification.

Signaling Pathways and Logical Relationships

Logical Flow for Troubleshooting Low Protein Yield

This diagram illustrates a decision-making process for addressing issues of low protein yield.

troubleshooting_logic start Low Protein Yield Observed q1 Is there significant cell death or slow growth after induction? start->q1 a1_yes Reduce 4-F-Trp Concentration and/or Induction Temperature q1->a1_yes Yes q2 Is the protein found in the insoluble fraction? q1->q2 No a1_yes->q2 a2_yes Lower Induction Temperature and/or IPTG Concentration q2->a2_yes Yes q3 Is incorporation efficiency low? q2->q3 No a2_yes->q3 a3_yes Ensure complete Trp removal. Verify auxotrophic strain. q3->a3_yes Yes end Re-evaluate Protein Yield q3->end No a3_yes->end

Decision tree for troubleshooting low protein yield.

References

Technical Support Center: Synthesis of 4-Fluoro-DL-Tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-fluoro-DL-tryptophan. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of this important fluorinated amino acid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental workflow and achieve successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing this compound?

The synthesis of this compound typically involves the preparation of a 4-fluoroindole precursor followed by the introduction of the amino acid side chain. The primary challenges often arise during the synthesis of the 4-fluoroindole ring, most commonly via the Fischer indole synthesis. Key difficulties include:

  • Low yields: This is a frequent issue that can be attributed to several factors, including the quality of starting materials, suboptimal reaction conditions, and the stability of intermediates.[1][2]

  • Formation of isomeric byproducts: When using unsymmetrical ketones in the Fischer indole synthesis, there is a potential for the formation of regioisomers, which can complicate purification.[1][2]

  • Side reactions: The strongly acidic and often high-temperature conditions of the Fischer indole synthesis can lead to the formation of tars and other polymeric byproducts.[2]

  • Purification difficulties: The final product may be challenging to isolate due to the presence of closely related impurities or byproducts.

Q2: Why is protecting the indole nitrogen important during the synthesis of tryptophan derivatives?

While not always mandatory, protecting the indole nitrogen can significantly reduce the likelihood of side reactions, particularly during subsequent synthetic steps like peptide synthesis.[3] The indole ring is susceptible to oxidation and alkylation under acidic conditions used for deprotection of other functional groups.[4] Common protecting groups for the indole nitrogen in tryptophan synthesis include the formyl (-CHO) group and the tert-butyloxycarbonyl (Boc) group.[3][5][6] The formyl group, for instance, can be removed under mild basic conditions.[5]

Troubleshooting Guides

Low Yield in 4-Fluoroindole Synthesis via Fischer Indole Synthesis

Low yields in the Fischer indole synthesis of 4-fluoroindole are a common problem.[1] The following guide provides a systematic approach to troubleshooting this issue.

Potential Cause Troubleshooting Steps
Poor Quality of Starting Materials Ensure the (4-fluorophenyl)hydrazine and the corresponding ketone or aldehyde are of high purity. Impurities can lead to unwanted side reactions.
Inappropriate Acid Catalyst The choice and concentration of the acid catalyst are critical.[1] Experiment with different Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1][2] The optimal catalyst often needs to be determined empirically.
Suboptimal Reaction Temperature Elevated temperatures are often required, but excessive heat can cause decomposition of starting materials or the product.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to find the optimal temperature and reaction time.
Inefficient Cyclization The key[7][7]-sigmatropic rearrangement and subsequent cyclization can be inefficient.[1] Ensure the reaction is carried out under anhydrous conditions, as water can interfere with the acid catalyst.
Unstable Hydrazone Intermediate Some arylhydrazones are unstable and may decompose before cyclization. Consider a one-pot synthesis where the hydrazone is generated in situ and immediately cyclized without isolation.[2]
Formation of Multiple Products (Isomers and Byproducts)

The appearance of multiple spots on a TLC plate indicates the formation of byproducts.

Potential Cause Troubleshooting Steps
Formation of Regioisomers When using an unsymmetrical ketone, two different enamine intermediates can form, leading to a mixture of regioisomeric indoles.[1][2] The regioselectivity can be influenced by the steric bulk of the substituents on the ketone and the reaction conditions.[2] Consider using a symmetrical ketone if possible or optimize purification methods like column chromatography to separate the isomers.
Side Reactions from Harsh Conditions Strongly acidic and high-temperature conditions can lead to the formation of tars and other degradation products.[2] Use the mildest possible acid catalyst and the lowest effective temperature.[2]
Rearrangement and Dimerization Under strongly acidic conditions, the enamine intermediate or the final indole product can undergo further reactions.[8] Careful optimization of the acid catalyst is crucial.

Experimental Protocols

General Protocol for Fischer Indole Synthesis of 4-Fluoroindole

This is a generalized procedure and may require optimization for specific substrates.

  • Hydrazone Formation (Optional separate step):

    • Dissolve (4-fluorophenyl)hydrazine in a suitable solvent (e.g., ethanol).

    • Add the desired ketone or aldehyde and a catalytic amount of acid (e.g., acetic acid).

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

    • Isolate the hydrazone by filtration or extraction.

  • Indolization:

    • Add the prepared hydrazone (or generate it in situ) to a solution of the acid catalyst (e.g., polyphosphoric acid, zinc chloride in a high-boiling solvent).

    • Heat the reaction mixture to the optimal temperature (typically between 80°C and 200°C, requires optimization).

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice water.

    • Neutralize the solution with a base (e.g., NaOH, NaHCO₃).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield in Fischer Indole Synthesis

Low_Yield_Troubleshooting start Low Yield Observed check_sm Check Purity of Starting Materials start->check_sm sm_ok Purity OK check_sm->sm_ok purify_sm Purify Starting Materials sm_ok->purify_sm No optimize_catalyst Optimize Acid Catalyst (Type and Concentration) sm_ok->optimize_catalyst Yes purify_sm->check_sm catalyst_ok Catalyst Optimized optimize_catalyst->catalyst_ok catalyst_ok->optimize_catalyst No optimize_temp Optimize Reaction Temperature and Time catalyst_ok->optimize_temp Yes temp_ok Conditions Optimized optimize_temp->temp_ok temp_ok->optimize_temp No check_anhydrous Ensure Anhydrous Conditions temp_ok->check_anhydrous Yes anhydrous_ok Conditions Anhydrous check_anhydrous->anhydrous_ok one_pot Consider One-Pot Synthesis anhydrous_ok->one_pot No/Still low yield end_success Yield Improved anhydrous_ok->end_success Yes one_pot->end_success

Caption: Troubleshooting decision tree for addressing low yields in the Fischer indole synthesis.

General Synthetic Pathway to this compound

Synthesis_Pathway cluster_indole 4-Fluoroindole Synthesis cluster_tryptophan Amino Acid Side-Chain Introduction hydrazine 4-Fluorophenylhydrazine hydrazone Hydrazone Intermediate hydrazine->hydrazone carbonyl Ketone/Aldehyde carbonyl->hydrazone fluoroindole 4-Fluoroindole hydrazone->fluoroindole  Acid Catalyst (e.g., PPA, ZnCl₂) final_product This compound fluoroindole->final_product  Several Steps amino_acid_synthon Amino Acid Synthon (e.g., serine derivative) amino_acid_synthon->final_product

References

Technical Support Center: Minimizing Cytotoxicity of 4-Fluoro-DL-Tryptophan in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the cytotoxic effects of 4-fluoro-DL-tryptophan (4-F-Trp) during cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (4-F-Trp) and why is it used in cell culture?

This compound is a synthetic analog of the essential amino acid L-tryptophan. It is utilized in cell culture for various applications, primarily in the field of protein engineering and structural biology. By incorporating 4-F-Trp into proteins, researchers can introduce a fluorine atom as a probe for ¹⁹F nuclear magnetic resonance (NMR) spectroscopy, enabling the study of protein structure, dynamics, and interactions.

Q2: Is this compound toxic to cells?

Yes, the incorporation of this compound can be cytotoxic to cells. The extent of cytotoxicity can vary depending on the cell line, the concentration of 4-F-Trp used, and the duration of exposure. The toxicity is often attributed to the disruption of normal protein structure and function, leading to cellular stress.

Q3: What are the common signs of 4-F-Trp-induced cytotoxicity?

Common indicators of cytotoxicity include:

  • Reduced cell viability and proliferation.

  • Changes in cell morphology, such as rounding and detachment.

  • Induction of apoptosis (programmed cell death).

  • Increased expression of cellular stress markers.

Q4: At what concentration does 4-F-Trp become toxic?

The toxic concentration of 4-F-Trp is cell-line dependent and can vary significantly. While specific IC50 values for 4-F-Trp in many common mammalian cell lines like CHO, HEK293, and HeLa are not widely published, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental setup.

Troubleshooting Guides

Issue 1: High Cell Death or Low Viability After 4-F-Trp Treatment

Possible Cause 1: 4-F-Trp concentration is too high.

  • Solution: Perform a dose-response curve (e.g., using a range of concentrations from 0.1 mM to 5 mM) to determine the IC50 value for your specific cell line. Start with a low concentration and gradually increase it to find the optimal balance between incorporation efficiency and cell viability.

Possible Cause 2: Prolonged exposure to 4-F-Trp.

  • Solution: Optimize the incubation time. It may not be necessary to expose the cells to 4-F-Trp for the entire duration of the experiment. Consider adding 4-F-Trp only during the protein expression phase.

Possible Cause 3: Depletion of essential nutrients.

  • Solution: Supplement the culture medium with natural L-tryptophan. A small amount of L-tryptophan can sometimes help maintain cell viability without completely outcompeting the incorporation of 4-F-Trp. The optimal ratio of L-tryptophan to 4-F-Trp needs to be determined empirically. Additionally, ensure the basal medium is rich in other essential amino acids and nutrients.

Issue 2: Poor Protein Expression or Misfolded Protein

Possible Cause 1: 4-F-Trp incorporation is disrupting protein folding and leading to ER stress.

  • Solution 1: Lower the protein expression temperature. Reducing the culture temperature (e.g., from 37°C to 30-34°C) after transfection or induction can slow down protein synthesis, allowing more time for proper folding.

  • Solution 2: Co-express molecular chaperones. Overexpression of chaperones like BiP/GRP78 or HSP70 can assist in the proper folding of proteins containing 4-F-Trp and reduce the load on the endoplasmic reticulum (ER).

  • Solution 3: Use a weaker promoter or lower inducer concentration. This can reduce the rate of protein synthesis, preventing the accumulation of misfolded proteins.

Possible Cause 2: The position of 4-F-Trp incorporation is critical for protein function.

  • Solution: If possible, use site-specific incorporation methods to introduce 4-F-Trp at positions that are less likely to disrupt the protein's core structure or active site.

Issue 3: Inconsistent Results Between Experiments

Possible Cause 1: Variability in cell health and density at the start of the experiment.

  • Solution: Ensure that cells are in the mid-logarithmic growth phase and have high viability (>95%) before starting any experiment with 4-F-Trp. Maintain consistent seeding densities.

Possible Cause 2: Instability of 4-F-Trp in the culture medium.

  • Solution: Prepare fresh 4-F-Trp solutions for each experiment. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

Cell LineRecommended Starting Concentration Range for IC50 Determination
CHO0.1 mM - 2 mM
HEK2930.2 mM - 5 mM
HeLa0.2 mM - 5 mM

Experimental Protocols

Protocol: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed your cells of interest (e.g., CHO, HEK293, HeLa) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Preparation of 4-F-Trp Solutions: Prepare a series of dilutions of 4-F-Trp in your complete cell culture medium. A typical starting range might be 0, 0.1, 0.25, 0.5, 1, 2.5, and 5 mM.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of 4-F-Trp. Include a vehicle control (medium without 4-F-Trp).

  • Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a commercially available solubilizer) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the 4-F-Trp concentration and use a non-linear regression to determine the IC50 value.

Signaling Pathways and Visualizations

Incorporation of 4-F-Trp can lead to protein misfolding, which triggers the Unfolded Protein Response (UPR) . If the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic signal, leading to programmed cell death.

Unfolded Protein Response (UPR) Pathway

The UPR is mediated by three main ER-resident sensor proteins: IRE1α, PERK, and ATF6.

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus 4-F-Trp 4-F-Trp Misfolded Proteins Misfolded Proteins 4-F-Trp->Misfolded Proteins Incorporation BiP BiP Misfolded Proteins->BiP Sequesters IRE1 IRE1 BiP->IRE1 Inhibition PERK PERK BiP->PERK Inhibition ATF6 ATF6 BiP->ATF6 Inhibition XBP1s XBP1s IRE1->XBP1s Slices XBP1 mRNA eIF2a eIF2a PERK->eIF2a Phosphorylates ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved Translocates & Cleaved UPR Genes UPR Genes XBP1s->UPR Genes Activates Transcription ATF4 ATF4 eIF2a->ATF4 Promotes Translation Global Translation Global Translation eIF2a->Global Translation Inhibits CHOP CHOP ATF4->CHOP Induces Expression ATF6n ATF6n ATF6n->UPR Genes Activates Transcription ATF6_cleaved->ATF6n Releases N-terminus ER Chaperones ER Chaperones UPR Genes->ER Chaperones Increased Folding Capacity Apoptosis Apoptosis CHOP->Apoptosis

Caption: The Unfolded Protein Response (UPR) pathway activated by 4-F-Trp-induced protein misfolding.

Apoptosis Pathway (Intrinsic Pathway)

Prolonged ER stress and the upregulation of pro-apoptotic factors like CHOP can lead to the activation of the intrinsic apoptosis pathway.

Apoptosis_Pathway cluster_Bcl2 Bcl-2 Family Regulation cluster_Mitochondria Mitochondria cluster_Caspase_Cascade Caspase Cascade ER Stress (CHOP) ER Stress (CHOP) Bax_Bak Bax / Bak ER Stress (CHOP)->Bax_Bak Activates Bcl2_BclXL Bcl-2 / Bcl-XL ER Stress (CHOP)->Bcl2_BclXL Inhibits Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Promotes Release Bcl2_BclXL->Bax_Bak Inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway triggered by prolonged ER stress due to 4-F-Trp.

Experimental Workflow for Assessing Cytotoxicity

Cytotoxicity_Workflow cluster_Planning Phase 1: Planning cluster_Execution Phase 2: Execution cluster_Analysis Phase 3: Analysis Select Cell Line Select Cell Line Determine Concentration Range Determine Concentration Range Select Cell Line->Determine Concentration Range Choose Viability Assay Choose Viability Assay Determine Concentration Range->Choose Viability Assay Seed Cells Seed Cells Choose Viability Assay->Seed Cells Treat with 4-F-Trp Treat with 4-F-Trp Seed Cells->Treat with 4-F-Trp Incubate Incubate Treat with 4-F-Trp->Incubate Perform Assay Perform Assay Incubate->Perform Assay Measure Signal Measure Signal Perform Assay->Measure Signal Calculate Viability Calculate Viability Measure Signal->Calculate Viability Determine IC50 Determine IC50 Calculate Viability->Determine IC50

Caption: A streamlined workflow for determining the cytotoxicity of this compound.

improving the yield of proteins labeled with 4-fluoro-DL-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers incorporating 4-fluoro-DL-tryptophan into proteins. Our aim is to help you overcome common challenges and improve the yield and quality of your labeled proteins.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my 4-fluorotryptophan (4-F-Trp) labeled protein low?

Low protein yield is a common issue when working with non-canonical amino acids like 4-F-Trp. Several factors can contribute to this:

  • Toxicity of 4-F-Trp: 4-fluorotryptophan can be toxic to expression hosts like E. coli, inhibiting cell growth and, consequently, protein production.[1] Some studies have shown that evolving the expression strain to be tolerant to 4-F-Trp can improve growth and protein yields.[2]

  • Inefficient Incorporation: The cellular machinery, particularly the aminoacyl-tRNA synthetase (aaRS), may not efficiently charge the tRNA with 4-F-Trp, leading to poor incorporation into the growing polypeptide chain.

  • Metabolic Burden: Overexpression of the target protein, along with the stress of incorporating a non-canonical amino acid, can place a significant metabolic burden on the host cells.

  • Codon Usage: Non-optimal codon usage in your gene of interest can lead to translational pausing and reduced protein expression.

Q2: Can I use 4-fluoroindole as a cheaper alternative to this compound?

Yes, using 4-fluoroindole as a precursor for the in situ synthesis of 4-fluorotryptophan is a viable and more cost-effective strategy.[3][4] Tryptophan-auxotrophic E. coli strains can convert fluoroindoles into the corresponding fluorotryptophans, which are then incorporated into proteins.[2][4] While this method can reduce costs, it may also result in a slight decrease in protein yield compared to directly supplementing the media with 4-F-Trp.[1]

Q3: How can I confirm that 4-F-Trp has been successfully incorporated into my protein?

The most common and effective methods for confirming incorporation are:

  • Mass Spectrometry (MS): Intact protein mass spectrometry can precisely determine the molecular weight of your protein. A successful incorporation of 4-F-Trp will result in a predictable mass shift compared to the unlabeled protein.[5]

  • 19F Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is a powerful technique that directly detects the fluorine atoms incorporated into your protein. It provides a clean spectrum with minimal background, confirming the presence and often providing information about the local environment of the 4-F-Trp residues.[6][7]

Q4: Is it possible to incorporate 4-F-Trp at a specific site in my protein?

Yes, site-specific incorporation is achievable using amber stop codon suppression technology. This involves introducing an amber stop codon (TAG) at the desired location in your gene and co-expressing a specialized aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber codon and inserts 4-F-Trp.[5][8][9] This method is ideal for producing homogeneously labeled proteins with a single fluorine probe.[5]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments and offers potential solutions.

Problem Potential Cause Recommended Solution
Low Cell Density / Poor Growth Toxicity of this compound.- Optimize the concentration of 4-F-Trp in the growth media. Start with a lower concentration and titrate up.- Consider using a tryptophan-auxotrophic strain that is evolved for tolerance to 4-F-Trp.[2][10]- Switch to using 4-fluoroindole as a precursor, which may be less toxic.[4]
Low Protein Expression Yield Inefficient incorporation of 4-F-Trp.- Use an expression system with an evolved or engineered aminoacyl-tRNA synthetase that has improved specificity for 4-F-Trp.- Optimize induction conditions (e.g., lower temperature, shorter induction time).- Perform codon optimization of your target gene for the expression host.[11][12]
Inhibition of host cell aromatic amino acid synthesis.- When using minimal media, supplement with an inhibitor of aromatic amino acid biosynthesis, such as glyphosate, to increase the uptake and incorporation of the supplied 4-F-Trp.[3][6]
Incomplete or No Incorporation of 4-F-Trp Competition with endogenous tryptophan.- Use a tryptophan-auxotrophic host strain to prevent the synthesis of natural tryptophan.- If using a prototrophic strain, ensure complete depletion of tryptophan from the media before adding 4-F-Trp.
Degradation of 4-F-Trp.- Prepare fresh solutions of 4-F-Trp for each experiment. While generally stable, prolonged storage in solution can lead to degradation.
Protein Misfolding or Aggregation Perturbation of protein structure by 4-F-Trp.- The substitution of tryptophan with 4-F-Trp can sometimes affect protein folding and stability.[13]- Optimize purification protocols to include chaperones or refolding steps.- Test different positions for site-specific incorporation, as the local environment can influence the impact of the substitution.

Experimental Protocols

Protocol 1: Global Incorporation of 4-Fluorotryptophan in E. coli

This protocol is adapted for the general labeling of all tryptophan residues in a target protein expressed in E. coli.

Materials:

  • E. coli BL21(DE3) cells transformed with the expression plasmid for the protein of interest.

  • M9 minimal media.

  • Glucose (20% solution, sterile filtered).

  • MgSO4 (1 M solution, sterile filtered).

  • CaCl2 (1 M solution, sterile filtered).

  • Thiamine (1 mg/mL solution, sterile filtered).

  • This compound (4-F-Trp).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Glyphosate (optional).

  • L-phenylalanine and L-tyrosine (optional, if using glyphosate).

Procedure:

  • Starter Culture: Inoculate 50 mL of LB medium with a single colony of the transformed E. coli and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of M9 minimal media supplemented with glucose, MgSO4, CaCl2, and thiamine with the overnight starter culture.

  • Growth: Grow the main culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Inhibition of Aromatic Amino Acid Synthesis (Optional): If desired, add glyphosate to a final concentration of 1 g/L. Also, supplement the media with L-phenylalanine and L-tyrosine (100 mg/L each).[6] Incubate for 30-45 minutes.

  • Addition of 4-F-Trp: Add this compound to the culture to a final concentration of 50-100 mg/L.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Reduce the temperature to 18-25°C and continue to shake the culture for 16-20 hours.

  • Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

  • Purification: Proceed with your standard protein purification protocol.

Quantitative Data Summary
Labeling MethodHost StrainProteinYieldReference
Site-specific incorporation of 4F-TrpE. coliAncCDT-17.2 mg/L[5]
Global incorporation of 4,6-F2-TrpE. coli BL21(DE3)HIV-1 capsid protein (CA-CTD)Similar to monofluorinated Trp[6]
Site-specific incorporation of 7FTrpE. coli DH10BZiProReduced by ~25% when using 7-fluoroindole vs. 7FTrp[1]

Visualizations

Below are diagrams illustrating key workflows and concepts related to 4-F-Trp labeling.

experimental_workflow cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis start Starter Culture (LB) main_culture Main Culture (M9) start->main_culture growth Grow to OD600 0.6-0.8 main_culture->growth inhibition Add Glyphosate (optional) growth->inhibition add_4f_trp Add 4-F-Trp growth->add_4f_trp No Glyphosate inhibition->add_4f_trp induction Induce with IPTG add_4f_trp->induction expression Express at 18-25°C induction->expression harvest Harvest Cells expression->harvest purification Purify Protein harvest->purification analysis Confirm Incorporation (MS, NMR) purification->analysis

Caption: Workflow for global incorporation of 4-F-Trp in E. coli.

troubleshooting_logic cluster_growth Growth Issues cluster_expression_issues Expression & Incorporation start Low Protein Yield? cell_density Check Cell Density start->cell_density Yes check_incorporation Verify Incorporation (MS/NMR) start->check_incorporation No, growth is fine optimize_4f_trp Optimize 4-F-Trp Concentration cell_density->optimize_4f_trp evolved_strain Use Tolerant Strain cell_density->evolved_strain use_indole Use 4-Fluoroindole cell_density->use_indole no_incorporation No/Low Incorporation check_incorporation->no_incorporation codon_optimize Codon Optimize Gene check_incorporation->codon_optimize Incorporation OK, but low yield optimize_induction Optimize Induction Conditions check_incorporation->optimize_induction Incorporation OK, but low yield use_auxotroph Use Trp Auxotroph no_incorporation->use_auxotroph Yes

Caption: Troubleshooting logic for low protein yield with 4-F-Trp labeling.

References

Technical Support Center: Troubleshooting Poor Incorporation of 4-Fluoro-DL-Tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the site-specific incorporation of 4-fluoro-DL-tryptophan into recombinant proteins.

Frequently Asked Questions (FAQs)

Q1: Why is the incorporation efficiency of this compound low?

A1: Low incorporation efficiency can stem from several factors:

  • Toxicity of the unnatural amino acid: 4-fluorotryptophan has been reported to be toxic to host cells, particularly E. coli, which can impair cell growth and protein synthesis machinery, leading to partial incorporation and reduced viability over time.[1]

  • Suboptimal concentration: The concentration of this compound is critical. Too low a concentration may be insufficient for efficient charging of the orthogonal tRNA, while too high a concentration can exacerbate toxicity.

  • Inefficient orthogonal tRNA/synthetase pair: The activity and specificity of the aminoacyl-tRNA synthetase (aaRS) for 4-fluorotryptophan are paramount. An inefficient synthetase will result in poor tRNA acylation and consequently, low incorporation.

  • Competition with natural tryptophan: If the expression medium contains even trace amounts of natural L-tryptophan, it will outcompete the fluorinated analog for incorporation, as the endogenous protein synthesis machinery preferentially uses natural amino acids.

  • Use of a DL-racemic mixture: Protein synthesis is stereospecific for L-amino acids. The presence of the D-isomer in a this compound mixture can be inhibitory and reduces the effective concentration of the usable L-isomer.

Q2: Can this compound affect the structure and function of my protein?

A2: Yes. While the replacement of a hydrogen atom with a fluorine atom is a relatively conservative substitution, it can still impact protein structure and function.[1][2] The highly electronegative nature of fluorine can alter local electronic environments, potentially affecting hydrogen bonding, protein folding, and stability.[1] The effects are often site-specific and cannot always be predicted.[3] For instance, in one study, the incorporation of 6-fluorotryptophan into transthyretin resulted in more significant structural perturbations and a faster aggregation rate compared to 5-fluorotryptophan.[2]

Q3: Is it necessary to use a tryptophan auxotrophic host strain?

A3: While not always strictly necessary, using a tryptophan auxotrophic strain is highly recommended. These strains cannot synthesize their own tryptophan, which prevents competition between the natural amino acid and the fluorinated analog, thereby increasing the incorporation efficiency of 4-fluorotryptophan. Some protocols utilize chemical inhibition of the host's aromatic amino acid biosynthesis pathway (e.g., using glyphosate) as an alternative to using an auxotrophic strain.[4]

Q4: What is the difference between site-specific incorporation and global substitution of 4-fluorotryptophan?

A4: Site-specific incorporation, the more common goal in protein engineering, involves inserting the unnatural amino acid at a specific, predetermined position in the protein sequence. This is typically achieved using an orthogonal tRNA/synthetase pair that recognizes a unique codon, such as the amber stop codon (TAG).[5][6][7] In contrast, global substitution involves replacing all instances of a particular natural amino acid (in this case, tryptophan) with its fluorinated analog. This is often accomplished by growing an auxotrophic strain in a medium depleted of the natural amino acid and supplemented with the analog.[3]

Troubleshooting Guides

Problem 1: Low or No Protein Yield

This is one of the most common issues when working with unnatural amino acids. The following decision tree and table can help diagnose and resolve the problem.

G start Low/No Protein Yield check_toxicity Assess Cell Viability and Growth start->check_toxicity high_toxicity High Toxicity Observed check_toxicity->high_toxicity Yes low_toxicity Normal Growth Observed check_toxicity->low_toxicity No optimize_conc Optimize 4-F-Trp Concentration high_toxicity->optimize_conc change_strain Switch to a More Tolerant Host Strain high_toxicity->change_strain check_expression Verify Expression of Synthetase and Target Protein low_toxicity->check_expression western_blot Perform Western Blot for Synthetase and Protein of Interest check_expression->western_blot no_expression Expression Not Detected western_blot->no_expression Negative expression_ok Expression Confirmed western_blot->expression_ok Positive check_plasmid Verify Plasmid Integrity (Sequencing) no_expression->check_plasmid optimize_induction Optimize Induction Conditions (IPTG, Temperature) expression_ok->optimize_induction check_incorporation Analyze Protein for Incorporation (Mass Spectrometry) optimize_induction->check_incorporation no_incorporation No Incorporation Detected check_incorporation->no_incorporation Negative troubleshoot_synthetase Troubleshoot Synthetase Activity no_incorporation->troubleshoot_synthetase

Caption: Troubleshooting workflow for low or no protein yield.

Potential Cause Recommended Solution
Toxicity of this compound 1. Reduce the concentration of this compound in the growth medium. 2. Perform a dose-response curve to find the optimal balance between incorporation and toxicity. 3. Consider using an evolved or more robust host strain that shows higher tolerance to fluorinated compounds.[1]
Inefficient Protein Expression 1. Optimize the induction conditions (e.g., IPTG concentration, induction temperature, and duration). Lowering the temperature (e.g., 18-25°C) can sometimes improve protein folding and yield. 2. Verify the integrity of your expression plasmids by sequencing. 3. Confirm the expression of both the orthogonal aminoacyl-tRNA synthetase and the target protein via Western blot or a similar method.
Suboptimal Media Composition 1. Ensure the media is completely devoid of natural L-tryptophan, especially when using auxotrophic strains. 2. Supplement the media with all other necessary amino acids and nutrients to support healthy cell growth.
Use of DL-Isomer 1. If possible, switch to using pure L-4-fluorotryptophan. 2. If only the DL-racemic mixture is available, you may need to increase the concentration to ensure the L-isomer is not limiting, but be mindful of increased toxicity.
Problem 2: Partial Incorporation or Competition with Natural Tryptophan

Even with detectable protein yield, mass spectrometry analysis might reveal a mixed population of proteins with and without the unnatural amino acid.

G start Partial Incorporation Detected check_trp_source Investigate Source of Natural Tryptophan start->check_trp_source check_synthetase Evaluate Synthetase Efficiency start->check_synthetase No Trp Contamination media_contamination Media Contamination check_trp_source->media_contamination Yes endogenous_synthesis Endogenous Synthesis check_trp_source->endogenous_synthesis Yes use_defined_media Use Minimal/Defined Media media_contamination->use_defined_media use_auxotroph Use Tryptophan Auxotrophic Strain endogenous_synthesis->use_auxotroph low_activity Low Synthetase Activity check_synthetase->low_activity Yes optimize_expression Optimize Synthetase Expression low_activity->optimize_expression mutate_synthetase Consider a More Active Synthetase Mutant low_activity->mutate_synthetase G cluster_0 Tryptophan Metabolism in E. coli cluster_1 UAA Incorporation Pathway chorismate Chorismate anthranilate Anthranilate chorismate->anthranilate trpE, trpG trp L-Tryptophan anthranilate->trp trpD, trpC, trpA, trpB protein Protein Synthesis trp->protein tRNA Synthetase trp->protein Competition degradation Degradation Pathways trp->degradation tnaA four_f_trp 4-Fluoro-L-Tryptophan (in media) four_f_trp->protein charged_trna 4-F-Trp-tRNA four_f_trp->charged_trna Acylation ortho_synthetase Orthogonal aaRS ortho_synthetase->charged_trna ortho_trna Orthogonal tRNA ortho_trna->charged_trna ribosome Ribosome charged_trna->ribosome target_protein Fluorinated Target Protein ribosome->target_protein Translation (at TAG codon)

References

strategies to prevent misincorporation of 4-fluoro-DL-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 4-fluoro-DL-tryptophan in protein expression experiments. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and ensure the specific incorporation of this non-canonical amino acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in protein research?

This compound (4F-Trp) is a fluorinated analog of the essential amino acid tryptophan. The presence of the fluorine atom makes it a valuable tool for studying protein structure and function using techniques like 19F Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] Since fluorine is virtually absent in biological systems, it provides a unique signal without background interference.[4] Additionally, 4F-Trp is non-fluorescent, which can be useful for suppressing native tryptophan fluorescence to study other fluorescent probes on a protein.[5]

Q2: Can this compound be toxic to my cells?

Yes, this compound can exhibit toxicity in various cell types, including E. coli and CHO cells.[6][7] Long-term exposure can lead to significant rearrangements in cellular regulatory networks and affect membrane integrity.[6] It is crucial to optimize the concentration and exposure time to minimize cytotoxic effects while achieving desired incorporation levels.

Q3: Will the incorporation of 4-fluoro-tryptophan affect my protein's function?

The incorporation of 4F-Trp can alter the activity and stability of proteins, but the specific effects are not always predictable and vary between different enzymes and proteins.[8][9] While monofluorinated tryptophans are similar in size and chemical properties to native tryptophan, minimizing large structural perturbations, some level of functional impact should be anticipated and experimentally verified.[1][10]

Q4: What is the difference between site-specific and global incorporation of 4F-Trp?

  • Global incorporation aims to replace all tryptophan residues within a protein with 4F-Trp. This is often achieved using tryptophan auxotrophic host strains that cannot synthesize their own tryptophan.[1][11]

  • Site-specific incorporation involves replacing a single, specific tryptophan residue with 4F-Trp. This is typically accomplished using genetic encoding systems that utilize an orthogonal aminoacyl-tRNA synthetase/tRNA pair to recognize a stop codon (like the amber stop codon).[1][3][12] This method is preferred when studying a particular region of a protein as it minimizes potential global structural changes.[10]

Q5: I purchased this compound. Do I need to consider the D- and L-isomers?

Yes. Protein synthesis machinery exclusively uses the L-isomer of amino acids. Commercially available this compound is a racemic mixture, meaning it contains equal parts of the D- and L-isomers. Therefore, only 50% of the compound is available for incorporation into your protein.[2] This should be factored into your calculations for media supplementation.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving the incorporation of this compound.

Issue 1: Low or No Incorporation of 4F-Trp
Possible Cause Recommended Solution
Competition with native Tryptophan If using a non-auxotrophic strain, the endogenous synthesis of tryptophan will outcompete the incorporation of 4F-Trp. Solution: Use a tryptophan auxotrophic strain (trp-).[1] Alternatively, for E. coli, you can add glyphosate to the medium to inhibit the shikimate pathway, which is responsible for aromatic amino acid biosynthesis.[13]
Insufficient 4F-Trp Concentration The concentration of 4F-Trp in the culture medium may be too low to be efficiently utilized by the translational machinery. Solution: Increase the concentration of 4F-Trp in the medium. Refer to published protocols for recommended starting concentrations, typically in the range of 50-100 mg/L.[4]
Toxicity Leading to Poor Cell Growth/Protein Expression High concentrations of 4F-Trp can be toxic, leading to poor cell health and reduced protein synthesis.[6] Solution: Perform a dose-response experiment to determine the optimal concentration of 4F-Trp that allows for sufficient incorporation without significantly impacting cell viability and protein yield.
Inefficient Aminoacyl-tRNA Synthetase (for site-specific incorporation) The engineered aminoacyl-tRNA synthetase may not be efficiently charging the tRNA with 4F-Trp. Solution: Ensure you are using a validated and specific synthetase for 4F-Trp.[1] It may be necessary to screen different synthetase mutants to find one with optimal activity.
Issue 2: Misincorporation of 4F-Trp at Unintended Sites (Native Trp codons)
Possible Cause Recommended Solution
Recognition by Wild-Type Tryptophanyl-tRNA Synthetase The native tryptophanyl-tRNA synthetase can recognize and utilize 4F-Trp, leading to its incorporation at all tryptophan codons, not just the target site (e.g., an amber stop codon).[1]
High Concentration of 4F-Trp An excess of 4F-Trp in the medium can increase the likelihood of misincorporation at native tryptophan sites.
Issue 3: Misincorporation of Other Amino Acids at the Target Site (e.g., Amber Stop Codon)
Possible Cause Recommended Solution
Amber Stop Codon Suppression by Host Factors In E. coli, glutamyl-tRNA can sometimes recognize and suppress the amber stop codon, leading to the misincorporation of glutamine (Gln) instead of the desired 4F-Trp.[1]
Issue 4: Protein Precipitation or Aggregation
Possible Cause Recommended Solution
Structural Perturbation The fluorine atom, while small, can alter the local chemical environment and protein folding, potentially leading to instability and aggregation.[9][14]
High Degree of Labeling Global incorporation of 4F-Trp at multiple sites can significantly alter the protein's properties, increasing the risk of precipitation.[14]

Quantitative Data Summary

Table 1: Effects of Fluorotryptophan Incorporation on Enzyme Activity in E. coli

Fluorotryptophan AnalogEnzyme% of Control Specific Activity
4-fluorotryptophanβ-galactosidase60%
5-fluorotryptophanβ-galactosidase10%
6-fluorotryptophanβ-galactosidase10%
4-fluorotryptophanLactose permease35%
5-fluorotryptophanLactose permease<10%
6-fluorotryptophanLactose permease35%
4-fluorotryptophanD-Lactate dehydrogenase200%
5-fluorotryptophanD-Lactate dehydrogenase50%
6-fluorotryptophanD-Lactate dehydrogenase50%
Data adapted from Pratt & Ho, 1975.[8]

Experimental Protocols

Protocol 1: Global Incorporation of 4F-Trp in a Tryptophan Auxotrophic E. coli Strain
  • Strain Selection: Use a tryptophan auxotrophic (trp-) E. coli strain (e.g., derived from BL21(DE3)).

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium and grow overnight at 37°C.

  • Main Culture: Inoculate 1 L of M9 minimal medium (or other suitable minimal medium) supplemented with all essential amino acids except tryptophan with the overnight culture.

  • Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Supplementation: Add this compound to a final concentration of 50-100 mg/L.

  • Induction: After 15-30 minutes of incubation with 4F-Trp, induce protein expression with IPTG (or other appropriate inducer) at the optimal concentration for your protein.

  • Expression: Reduce the temperature to 18-25°C and continue to grow for an additional 12-16 hours.

  • Harvesting: Harvest the cells by centrifugation.

  • Verification: Verify incorporation using mass spectrometry.

Protocol 2: Site-Specific Incorporation of 4F-Trp using an Amber Stop Codon
  • Plasmids: Co-transform an E. coli expression strain with two plasmids:

    • A low-copy number plasmid (e.g., pCDF) containing the gene of interest with an in-frame amber stop codon (TAG) at the desired incorporation site.

    • A high-copy number plasmid (e.g., pRSF) containing the genes for the engineered 4F-Trp-specific aminoacyl-tRNA synthetase and its corresponding tRNA.[1]

  • Culture and Growth: Follow steps 2-4 from Protocol 1, using a minimal medium supplemented with the appropriate antibiotics for both plasmids.

  • Supplementation: Add this compound to the desired final concentration. To reduce misincorporation at native Trp sites, a low concentration of L-tryptophan (e.g., 4 mM) can also be added.[1]

  • Induction and Expression: Follow steps 6-7 from Protocol 1.

  • Harvesting and Verification: Harvest the cells and verify site-specific incorporation and protein purity using mass spectrometry and SDS-PAGE.

Visualizations

Misincorporation_Prevention_Workflow cluster_prep Experimental Setup cluster_global Global Incorporation Path cluster_sitespecific Site-Specific Path cluster_expression Expression & Analysis start Start: Choose Incorporation Strategy global Global Incorporation start->global All Trp sites sitespecific Site-Specific Incorporation start->sitespecific Single Trp site auxotroph Use Trp Auxotroph Strain global->auxotroph plasmids Co-transform Plasmids: 1. Gene of Interest (TAG codon) 2. Orthogonal Synthetase/tRNA sitespecific->plasmids add_4f_trp Add 4F-Trp to Medium auxotroph->add_4f_trp induce Induce Protein Expression add_4f_trp->induce add_4f_trp_supp Add 4F-Trp + Low [Trp] plasmids->add_4f_trp_supp Suppresses misincorporation at native Trp sites add_4f_trp_supp->induce harvest Harvest Cells induce->harvest analyze Analyze Protein: - Mass Spectrometry - 19F NMR harvest->analyze Troubleshooting_Logic start Problem Detected low_incorp Low/No Incorporation? start->low_incorp misincorp Misincorporation at Native Trp Sites? start->misincorp precip Protein Precipitation? start->precip sol_auxotroph Use Trp Auxotroph or Inhibit Biosynthesis low_incorp->sol_auxotroph Yes sol_conc Optimize 4F-Trp Concentration low_incorp->sol_conc Yes sol_supp Add Low [Trp] to Medium misincorp->sol_supp Yes sol_temp Lower Expression Temp & Optimize Buffers precip->sol_temp Yes

References

Technical Support Center: Managing Aggregation of Proteins Containing 4-Fluoro-DL-Tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing aggregation issues associated with proteins containing the non-canonical amino acid 4-fluoro-DL-tryptophan.

Troubleshooting Guides

This section offers step-by-step guidance to diagnose and resolve common aggregation problems encountered during the expression, purification, and handling of proteins containing this compound.

Issue 1: Protein Precipitates During Expression and Lysis

Symptoms:

  • Visible pellet after cell lysis and centrifugation.

  • Low yield of soluble protein in the supernatant.

  • Smearing or high molecular weight bands on a non-reducing SDS-PAGE of the total cell lysate.

Troubleshooting Workflow:

cluster_expression Optimize Expression Conditions cluster_lysis Optimize Lysis Buffer start Low Soluble Protein Yield After Lysis lower_temp Lower Expression Temperature (e.g., 18-25°C) start->lower_temp reduce_inducer Reduce Inducer Concentration (e.g., lower IPTG) start->reduce_inducer additives Add Solubility-Enhancing Additives: - L-Arginine (0.5-1 M) - Glycerol (5-10%) - Non-detergent sulfobetaines start->additives ph_salt Adjust pH and Salt Concentration - pH away from pI - Increase ionic strength (e.g., >150 mM NaCl) start->ph_salt check_solubility Re-assess Solubility lower_temp->check_solubility reduce_inducer->check_solubility additives->check_solubility ph_salt->check_solubility proceed Proceed to Purification check_solubility->proceed Solubility Improved refold Consider On-Column or Dilution Refolding check_solubility->refold Still Insoluble

Caption: Troubleshooting workflow for low soluble protein yield after lysis.

Detailed Steps:

  • Optimize Expression Conditions:

    • Lower Temperature: Reducing the expression temperature (e.g., to 18-25°C) can slow down protein synthesis, allowing more time for proper folding.

    • Reduce Inducer Concentration: A lower concentration of the inducer (e.g., IPTG) can also reduce the rate of protein expression, preventing the accumulation of misfolded protein.

  • Modify Lysis Buffer:

    • Additives: Supplement the lysis buffer with additives known to enhance protein solubility. L-Arginine and L-glutamate mixtures can suppress aggregation by binding to charged and hydrophobic patches on the protein surface.[1] Glycerol acts as an osmolyte, stabilizing the native protein structure.

    • pH and Salt Concentration: Ensure the buffer pH is at least one unit away from the protein's isoelectric point (pI) to increase net charge and electrostatic repulsion between molecules.[1] Increasing the ionic strength (e.g., with 150-500 mM NaCl) can also help to mitigate unwanted electrostatic interactions.

  • Assess Solubility: After implementing the above changes, re-evaluate the amount of soluble protein. If solubility has improved, proceed to purification. If the protein remains largely insoluble, consider purification under denaturing conditions followed by refolding.

Issue 2: Purified Protein Aggregates Over Time or During Concentration

Symptoms:

  • The appearance of turbidity or precipitate in the purified protein solution upon storage.

  • Loss of protein concentration during ultrafiltration.

  • Presence of high molecular weight species in size-exclusion chromatography (SEC).

Troubleshooting Workflow:

cluster_buffer Screen Buffer Conditions cluster_handling Optimize Handling and Storage start Purified Protein is Unstable buffer_screen Systematically Vary: - pH - Salt concentration and type - Additives (Glycerol, Arginine, Sugars) start->buffer_screen reducing_agent Add Reducing Agent (e.g., DTT, TCEP) for cysteine-containing proteins start->reducing_agent concentration Maintain Low Protein Concentration start->concentration storage Flash-freeze in small aliquots with cryoprotectant (e.g., 20% glycerol) Store at -80°C start->storage stability_assay Assess Stability (e.g., DSF, DLS) buffer_screen->stability_assay reducing_agent->stability_assay concentration->stability_assay storage->stability_assay stable_protein Stable Protein Formulation stability_assay->stable_protein Optimal Conditions Found cluster_stability Thermal Stability Analysis cluster_aggregation Aggregation Analysis start Express and Purify Wild-Type (WT) and 4-F-Trp Variant Proteins dsf Differential Scanning Fluorimetry (DSF) - Determine melting temperature (Tm) start->dsf sec Size-Exclusion Chromatography (SEC) - Quantify monomer, dimer, and higher-order aggregates start->sec dls Dynamic Light Scattering (DLS) - Measure particle size distribution and aggregation onset start->dls data_table Compile Data into Comparative Table dsf->data_table sec->data_table dls->data_table conclusion Draw Conclusions on Relative Stability and Aggregation Propensity data_table->conclusion

References

Validation & Comparative

A Comparative Guide to 4-Fluoro-DL-Tryptophan and Other Tryptophan Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of protein engineering, neuroscience, and drug discovery, the use of non-canonical amino acids offers a powerful tool to probe and manipulate biological systems. Among these, tryptophan analogs have garnered significant attention due to the unique photophysical properties and biological activities of the indole side chain. This guide provides an objective comparison of 4-fluoro-DL-tryptophan with other commonly used tryptophan analogs, supported by experimental data and detailed methodologies to assist researchers in selecting the optimal analog for their specific applications.

Overview of Tryptophan Analogs

Tryptophan analogs are structurally similar to the natural amino acid L-tryptophan but possess modifications to the indole ring. These modifications can alter the analog's electronic properties, hydrophobicity, and hydrogen bonding capabilities, thereby influencing protein structure, function, and interactions. This comparison focuses on fluorinated analogs (4-fluorotryptophan, 5-fluorotryptophan, 6-fluorotryptophan), an aza-analog (7-azatryptophan), and a methylated analog (1-methyltryptophan).

Comparative Data

The following tables summarize key quantitative data comparing the performance of this compound and other tryptophan analogs in various experimental contexts.

Table 1: Protein Incorporation Efficiency in E. coli
Tryptophan AnalogIncorporation Efficiency (%)Protein/SystemReference
4-Fluorotryptophan ~75%Total cell protein in a Trp-requiring strain[1]
5-Fluorotryptophan50-60%Total cell protein in a Trp-requiring strain[1]
6-Fluorotryptophan50-60%Total cell protein in a Trp-requiring strain[1]
7-Azatryptophan>95%Mannitol transporter (EIImtl)[2]
5-Hydroxytryptophan>95%Mannitol transporter (EIImtl)[2]
Table 2: Effects on Enzyme Activity
Tryptophan AnalogEnzymeEffect on Specific ActivityReference
4-Fluorotryptophan β-Galactosidase60% of control[1]
D-Lactate Dehydrogenase200% of control[1]
5-Fluorotryptophanβ-Galactosidase10% of normal[1]
D-Lactate Dehydrogenase50% of control[1]
6-Fluorotryptophanβ-Galactosidase10% of normal[1]
D-Lactate Dehydrogenase50% of control[1]
Table 3: Photophysical Properties
Tryptophan AnalogExcitation Max (nm)Emission Max (nm)Quantum YieldReference
L-Tryptophan280~350 (in water)0.13-0.20[3],
4-Fluorotryptophan ----
5-Hydroxytryptophan295334-[4]
7-Azatryptophan290396 (in water)0.01 (in water)[5]

Experimental Protocols

Protocol 1: Biosynthetic Incorporation of Tryptophan Analogs in E. coli

This protocol describes a general method for incorporating tryptophan analogs into a target protein using a tryptophan-auxotrophic E. coli strain.[2][6]

Materials:

  • E. coli tryptophan auxotroph strain (e.g., M5219) transformed with a plasmid encoding the target protein under an inducible promoter.

  • Minimal medium (e.g., M9 medium) supplemented with L-tryptophan.

  • Minimal medium lacking L-tryptophan.

  • Tryptophan analog (e.g., this compound).

  • Inducing agent (e.g., IPTG).

Procedure:

  • Growth of Starter Culture: Inoculate a starter culture of the transformed E. coli in minimal medium supplemented with L-tryptophan and the appropriate antibiotic. Grow at 37°C with shaking until the mid-exponential phase (OD600 ≈ 0.6-0.8).

  • Cell Harvest and Washing: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). To remove all traces of L-tryptophan, wash the cell pellet multiple times with pre-warmed, tryptophan-free minimal medium.

  • Tryptophan Starvation: Resuspend the washed cell pellet in tryptophan-free minimal medium and incubate for approximately 30-60 minutes at 37°C with shaking to deplete the intracellular pool of tryptophan.

  • Analog Addition and Induction: Add the desired tryptophan analog to the culture medium at a final concentration typically ranging from 50 to 100 mg/L.[2] After a brief incubation period (e.g., 15 minutes) to allow for analog uptake, induce protein expression by adding the appropriate inducer (e.g., 1 mM IPTG).

  • Protein Expression: Continue to incubate the culture at a suitable temperature (e.g., 18-37°C) for a period optimal for the expression of the target protein (typically 4-16 hours).

  • Cell Harvest and Protein Purification: Harvest the cells by centrifugation and purify the target protein using standard chromatography techniques.

Protocol 2: Quantification of Tryptophan Analog Incorporation by Mass Spectrometry

This protocol outlines a method to determine the efficiency of analog incorporation using mass spectrometry.[7]

Materials:

  • Purified protein containing the tryptophan analog.

  • Protease (e.g., trypsin).

  • HPLC system.

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF).

Procedure:

  • Proteolytic Digestion: Digest the purified protein with a suitable protease to generate a mixture of peptides.

  • Peptide Separation: Separate the resulting peptides using reverse-phase HPLC.

  • Mass Spectrometry Analysis: Analyze the eluted peptides by mass spectrometry.

  • Data Analysis: Identify the peptide(s) that originally contained the tryptophan residue. The mass spectrum will show two peaks for this peptide: one corresponding to the peptide with natural tryptophan and another corresponding to the peptide with the tryptophan analog. The mass difference will be due to the modification on the analog (e.g., the addition of fluorine). The relative intensities of these two peaks can be used to calculate the percentage of incorporation.

Visualizations

Serotonin Synthesis Pathway

The following diagram illustrates the metabolic pathway for serotonin synthesis from tryptophan. Fluorinated analogs like 6-fluorotryptophan can be metabolized through this pathway, leading to the formation of fluorinated serotonin derivatives.[8]

Serotonin_Pathway Trp Tryptophan / 6-Fluorotryptophan 5-HTP 5-Hydroxytryptophan / 6-Fluoro-5-hydroxytryptophan Trp->5-HTP  Tryptophan  hydroxylase Serotonin Serotonin / 6-Fluoro-5-hydroxytryptamine 5-HTP->Serotonin  Aromatic L-amino acid  decarboxylase Melatonin Melatonin Serotonin->Melatonin  Multiple  steps 5-HIAA 5-Hydroxyindoleacetic acid / 6-Fluoro-5-HIAA Serotonin->5-HIAA  Monoamine  oxidase

Caption: Serotonin synthesis from tryptophan and its fluorinated analog.

Experimental Workflow for Protein Incorporation

The following diagram outlines the general workflow for the biosynthetic incorporation of tryptophan analogs into a recombinant protein.

Protein_Incorporation_Workflow cluster_growth Cell Growth & Preparation cluster_expression Protein Expression cluster_analysis Analysis Start Inoculate Trp-auxotroph E. coli culture Growth Grow in Trp-containing minimal medium Start->Growth Harvest Harvest & Wash Cells Growth->Harvest Starve Resuspend in Trp-free medium Harvest->Starve AddAnalog Add Tryptophan Analog Starve->AddAnalog Induce Induce Protein Expression AddAnalog->Induce Express Incubate for Expression Induce->Express Purify Purify Target Protein Express->Purify Quantify Quantify Incorporation (e.g., Mass Spec) Purify->Quantify

Caption: Workflow for incorporating tryptophan analogs into proteins.

Concluding Remarks

The choice of a tryptophan analog is highly dependent on the specific research goals. 4-Fluorotryptophan demonstrates high incorporation efficiency and can be a valuable tool for studying protein structure and function with minimal perturbation.[1] Other analogs, such as 7-azatryptophan, may offer even higher incorporation rates and unique spectroscopic properties for fluorescence-based assays.[2][5] Conversely, analogs like 5- and 6-fluorotryptophan show lower incorporation efficiencies and can have more pronounced effects on protein activity.[1] This guide provides a foundational dataset and standardized protocols to aid researchers in making informed decisions for their experimental designs. It is crucial to empirically validate the chosen analog's impact on the specific protein of interest to ensure the integrity of the experimental findings.

References

A Comparative Guide to Protein Structure Validation: 4-Fluoro-DL-Tryptophan NMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of protein three-dimensional structures is paramount for understanding biological function and accelerating therapeutic design. This guide provides an objective comparison of protein structure validation using 4-fluoro-DL-tryptophan Nuclear Magnetic Resonance (NMR) with other established techniques, supported by experimental data and detailed protocols.

The incorporation of fluorine-labeled amino acids, such as this compound, into proteins for ¹⁹F NMR studies offers a powerful and sensitive tool for elucidating protein structure, dynamics, and interactions. The unique properties of the fluorine-19 nucleus, including its 100% natural abundance and high gyromagnetic ratio, provide a strong NMR signal with a wide chemical shift range that is exquisitely sensitive to the local chemical environment.[1] This sensitivity allows for the direct observation of the incorporated probe and provides valuable insights into the protein's conformation.[1]

Comparative Analysis of Validation Methods

While ¹⁹F NMR is a potent tool, a comprehensive understanding of its advantages and limitations requires comparison with other widely used methods for protein structure determination and validation, namely X-ray crystallography, cryo-electron microscopy (cryo-EM), and computational validation tools. Each method presents a unique set of capabilities, and the optimal choice depends on the specific research question and the nature of the protein being studied.

Quantitative Data Summary
Parameter This compound NMR X-ray Crystallography Cryo-Electron Microscopy (Cryo-EM) Computational Validation (e.g., MolProbity, Ramachandran Plot)
Principle Detects the ¹⁹F nucleus, providing a direct signal from the incorporated 4-fluorotryptophan.[1]Analyzes the diffraction pattern of X-rays passed through a protein crystal.[2]Reconstructs a 3D model from 2D projection images of vitrified protein particles.[3][4]Assesses the stereochemical quality of a given protein model based on known chemical and physical principles.[5][6]
Typical Resolution Provides residue-specific information, but does not yield a global resolution in the traditional sense. Precision is often described by the root-mean-square deviation (RMSD) of the NMR ensemble.[7]Routinely achieves atomic resolution (<1.5 Å).[8] Can be lower for challenging proteins.[9]Near-atomic resolution (2-4 Å) is increasingly common.[8] Can reach sub-2 Å in ideal cases.[3]Does not determine resolution but provides scores and visual feedback on the quality of a structure at any resolution.
Protein Size Limitations Most suitable for proteins with molecular weights below 30-40 kDa.[10] Larger proteins can be studied with advanced techniques.No strict upper limit, but obtaining high-quality crystals can be challenging for very large or flexible proteins.Ideal for large protein complexes (>100 kDa).[1] Smaller proteins are more challenging.Applicable to any protein structure model, regardless of size.
Sample Requirements Requires isotopically labeled protein (e.g., ¹⁵N, ¹³C) for resonance assignment.[10] Sample must be soluble and stable at high concentrations (0.1-3 mM).[11]Requires highly pure, well-ordered protein crystals.[12] This can be a major bottleneck.[2]Requires a pure, homogeneous sample in solution.[13] Does not require crystallization.[3]Requires a PDB file of the protein structure model.[5]
Time to Result (after sample prep) Days to weeks, depending on the complexity of the protein and the experiments required.Days to weeks for data collection and structure solution, assuming good crystals are available.Days to weeks for data collection and processing.Minutes to hours.
Cost High (spectrometer purchase and maintenance).High (crystallization robotics, X-ray source/synchrotron access).Very High (electron microscope purchase and maintenance).[14]Low (many tools are web-based and free).
Information Provided - Site-specific conformational changes[15]- Protein dynamics over a wide range of timescales[10]- Ligand binding and interactions[16]- High-resolution static 3D structure- Precise atomic coordinates- Structure of large, flexible, or heterogeneous complexes- Can capture different conformational states- Stereochemical quality (bond lengths, angles)- Ramachandran plot analysis[6]- Clash scores and rotamer analysis[17]

Experimental Protocols

Protocol 1: Protein Expression and Labeling with this compound

This protocol describes a general method for expressing a protein with site-specific incorporation of this compound in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the gene of interest with an amber stop codon (UAG) at the desired labeling site

  • Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA(CUA) pair for 4-fluorotryptophan (e.g., pDule-tfmF)[18]

  • Minimal media (e.g., M9)

  • This compound

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Appropriate antibiotics

Procedure:

  • Co-transform the E. coli expression strain with the expression vector containing your gene of interest and the plasmid for the orthogonal synthetase/tRNA pair.[18]

  • Select a single colony and grow an overnight culture in LB medium with appropriate antibiotics.

  • Inoculate a larger volume of minimal media with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Add this compound to the culture to a final concentration of 1 mM.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Incubate the culture at a lower temperature (e.g., 18-25°C) overnight to enhance protein folding and solubility.

  • Harvest the cells by centrifugation and purify the labeled protein using standard chromatography techniques.

Protocol 2: ¹⁹F NMR Data Acquisition and Analysis

This protocol outlines the basic steps for acquiring a 1D ¹⁹F NMR spectrum to validate the incorporation of 4-fluorotryptophan.

Materials:

  • Purified 4-fluorotryptophan-labeled protein in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 7.0)

  • D₂O for locking the magnetic field

  • NMR spectrometer equipped with a fluorine probe

Procedure:

  • Prepare the NMR sample by adding ~5-10% D₂O to the purified protein solution. The final protein concentration should be in the range of 10 µM to 1 mM.[1]

  • Transfer the sample to a clean NMR tube.

  • Place the NMR tube in the spectrometer and lock the magnetic field on the D₂O signal.

  • Tune and match the fluorine probe to the correct frequency.

  • Acquire a 1D ¹⁹F NMR spectrum. A simple pulse-acquire sequence is usually sufficient.

  • Process the spectrum by applying a Fourier transform, phasing, and baseline correction.

  • The presence of a signal in the ¹⁹F spectrum confirms the successful incorporation of 4-fluorotryptophan. The chemical shift of the signal can provide information about the local environment of the probe.

Protocol 3: X-ray Crystallography

This protocol provides a general overview of the steps involved in determining a protein structure by X-ray crystallography.

Materials:

  • Highly purified and concentrated protein solution (>95% purity, 5-10 mg/mL)[12]

  • Crystallization screens (sparse matrix or grid screens)

  • Crystallization plates (e.g., hanging drop or sitting drop)[19]

  • Cryoprotectant

  • X-ray source (in-house or synchrotron)

Procedure:

  • Crystallization Screening: Set up crystallization trials by mixing the protein solution with a variety of precipitant solutions from the crystallization screens.[19] The hanging drop or sitting drop vapor diffusion method is commonly used.[12]

  • Crystal Optimization: If initial screening yields small or poorly diffracting crystals, optimize the crystallization conditions by varying the precipitant concentration, pH, temperature, and protein concentration.

  • Crystal Harvesting and Cryo-cooling: Carefully harvest a single crystal and transfer it to a cryoprotectant solution to prevent ice formation during X-ray data collection. Flash-cool the crystal in liquid nitrogen.

  • Data Collection: Mount the cryo-cooled crystal on the X-ray diffractometer and collect diffraction data.

  • Structure Determination: Process the diffraction data and determine the protein structure using methods such as molecular replacement or experimental phasing.

  • Model Building and Refinement: Build an atomic model into the electron density map and refine it to improve its agreement with the experimental data.

Protocol 4: Cryo-Electron Microscopy

This protocol outlines the general workflow for single-particle cryo-EM.

Materials:

  • Purified and homogeneous protein sample (0.5-5 mg/mL)[1]

  • EM grids (e.g., carbon-coated copper grids)

  • Plunge-freezing apparatus (e.g., Vitrobot)

  • Transmission electron microscope (TEM) equipped with a cryo-stage and a direct electron detector

Procedure:

  • Grid Preparation: Apply a small volume (3-4 µL) of the protein sample to a glow-discharged EM grid.[1]

  • Vitrification: Blot away excess liquid to create a thin film of the sample and then rapidly plunge-freeze the grid in liquid ethane.[1] This traps the protein particles in a layer of vitreous (non-crystalline) ice.

  • Data Collection: Load the vitrified grid into the cryo-TEM and collect a large number of 2D projection images of the protein particles.

  • Image Processing:

    • Particle Picking: Identify and select individual protein particles from the micrographs.

    • 2D Classification: Align and classify the particle images to identify different views of the protein and to remove bad particles.

    • 3D Reconstruction: Generate an initial 3D model and then refine it by iteratively aligning the 2D particle images to the 3D model.

  • Model Building and Refinement: Build an atomic model into the 3D density map and refine it.

Protocol 5: Computational Validation using MolProbity

This protocol describes how to use the MolProbity web server to validate a protein structure.[5]

Procedure:

  • Navigate to the MolProbity web server (2021]

  • Upload the PDB file of the protein structure you want to validate.

  • The server will automatically add and optimize hydrogen atoms.

  • Run the "All-atom contacts and geometry" analysis.[21]

  • Review the results, which will include:

    • Clashscore: A measure of steric clashes between atoms.

    • Ramachandran Plot: A plot of the backbone dihedral angles (phi and psi), indicating whether they fall in allowed or disallowed regions.[5][6]

    • Rotamer Outliers: Identifies side chains with unusual conformations.

  • Use the provided visualization tools to inspect the problem areas in the 3D structure.

Visualization of Workflows

The following diagrams illustrate the experimental workflows for protein structure validation using this compound NMR and a comparison of the general workflows for the different validation methods.

experimental_workflow cluster_expression Protein Expression & Labeling cluster_nmr NMR Analysis cluster_validation Structure Validation exp_start Co-transform E. coli exp_growth Grow Culture exp_start->exp_growth exp_add_f_trp Add 4-F-Trp exp_growth->exp_add_f_trp exp_induce Induce Expression (IPTG) exp_add_f_trp->exp_induce exp_harvest Harvest & Purify Protein exp_induce->exp_harvest nmr_sample Prepare NMR Sample exp_harvest->nmr_sample nmr_acquire Acquire 19F NMR Data nmr_sample->nmr_acquire nmr_process Process Spectrum nmr_acquire->nmr_process nmr_analyze Analyze Chemical Shifts nmr_process->nmr_analyze val_info Site-specific Conformational Information nmr_analyze->val_info val_dynamics Protein Dynamics nmr_analyze->val_dynamics val_binding Ligand Binding nmr_analyze->val_binding comparison_workflow cluster_nmr NMR cluster_xray X-ray Crystallography cluster_cryoem Cryo-EM cluster_computational Computational Validation start Purified Protein nmr_label Isotope Labeling (optional: 4-F-Trp) start->nmr_label xray_crystal Crystallization start->xray_crystal cryoem_grid Grid Preparation & Vitrification start->cryoem_grid nmr_data Data Acquisition nmr_label->nmr_data nmr_structure Structure Calculation nmr_data->nmr_structure comp_input Input PDB File nmr_structure->comp_input xray_data Data Collection xray_crystal->xray_data xray_structure Structure Determination xray_data->xray_structure xray_structure->comp_input cryoem_data Data Collection cryoem_grid->cryoem_data cryoem_structure 3D Reconstruction cryoem_data->cryoem_structure cryoem_structure->comp_input comp_analysis Stereochemical Analysis comp_input->comp_analysis comp_output Validation Report comp_analysis->comp_output

References

A Comparative Guide to 4-Fluoro-DL-Tryptophan and 5-Fluorotryptophan in Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids into proteins has become a powerful tool for elucidating protein structure, function, and dynamics. Among these, fluorinated tryptophan analogs, particularly 4-fluoro-DL-tryptophan (4-F-Trp) and 5-fluorotryptophan (5-F-Trp), have emerged as invaluable probes for a variety of biophysical studies. Their minimal steric perturbation, coupled with the unique spectroscopic properties of the fluorine atom, allows for high-sensitivity analysis of proteins in their native-like state.

This guide provides an objective comparison of 4-F-Trp and 5-F-Trp, highlighting their distinct advantages and applications in protein science. We present a summary of their physicochemical properties, a comparison of their effects on protein stability and function supported by experimental data, and detailed methodologies for their incorporation and analysis.

At a Glance: Key Differences and Applications

FeatureThis compound (4-F-Trp)5-Fluorotryptophan (5-F-Trp)
Primary Application 19F NMR Spectroscopy, Quenching of native fluorescence19F NMR Spectroscopy, Fluorescence Resonance Energy Transfer (FRET)
Fluorescence Negligible / Non-fluorescentFluorescent, with reduced lifetime heterogeneity compared to Tryptophan
Structural Perturbation MinimalMinimal
Key Advantage Eliminates background tryptophan fluorescence, simplifying spectroscopic analysis of other fluorophores.Serves as an effective FRET donor and a sensitive 19F NMR probe.

Physicochemical and Spectroscopic Properties

The substitution of a hydrogen atom with a fluorine atom on the indole ring of tryptophan results in subtle yet significant changes in the amino acid's properties. These differences are key to their distinct applications in protein studies.

PropertyThis compound5-FluorotryptophanNatural L-Tryptophan
Molecular Weight ( g/mol ) 222.22[1]222.22204.23
Fluorescence Quantum Yield ~0 (Essentially non-fluorescent)[2]~0.11 (in some protein contexts)~0.13 (in water)[3]
Fluorescence Lifetime Not ApplicableReduced heterogeneity, often a major decay component >80%[4]Multi-exponential decay, highly sensitive to environment[5][6]
19F NMR Chemical Shift Range in Proteins (ppm) Can span a remarkable range, e.g., 14.6 ppm in lysozyme[7]Broad and sensitive to local environmentNot Applicable

Impact on Protein Structure and Stability

A primary concern when introducing non-canonical amino acids is their potential to perturb the native structure and stability of the protein. Both 4-F-Trp and 5-F-Trp are generally considered to be minimally perturbing, though their effects can be context-dependent.

A study on the cold shock protein B (BsCspB) provides a direct comparison of the thermodynamic stability of variants containing these fluorinated tryptophans.

Protein VariantMelting Temperature (TM) by NMR (°C)Change in TM vs. Wild Type (°C)
Wild Type BsCspB53.6 ± 0.2-
4-19F-Trp-BsCspB57.7 ± 0.1+4.1
5-19F-Trp-BsCspB53.7 ± 0.1+0.1

Data sourced from a study on BsCspB, which demonstrated that 4-F-Trp can lead to a small increase in thermal stability, while 5-F-Trp has a negligible effect in this specific protein context.[2]

Effects on Enzyme Function

The incorporation of fluorinated tryptophans can subtly influence enzyme activity. While comprehensive side-by-side comparisons across multiple enzymes are limited, individual studies provide insights into their potential effects on kinetic parameters. The impact is highly dependent on the specific role of the tryptophan residue being replaced (e.g., whether it is in the active site, involved in substrate binding, or distal to the active center). Generally, substitutions at positions not critical for catalysis result in minimal changes to enzyme kinetics.

Quantitative data on the effects of 4-F-Trp and 5-F-Trp on the Km and kcat of specific enzymes is sparse in the literature and often context-dependent. Researchers should empirically determine these parameters for their protein of interest.

Experimental Protocols

Site-Specific Incorporation of Fluorinated Tryptophans in E. coli

This protocol describes a common method for incorporating non-canonical amino acids at a specific site using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber codon, UAG).

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector for the protein of interest with an amber (UAG) codon at the desired incorporation site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for the desired fluorinated tryptophan.

  • This compound or 5-fluorotryptophan.

  • Luria-Bertani (LB) medium and M9 minimal medium.

  • Appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Methodology:

  • Co-transform the E. coli expression strain with the plasmid for the protein of interest and the plasmid for the orthogonal synthetase/tRNA pair.

  • Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

  • Inoculate a single colony into LB medium with antibiotics and grow overnight at 37°C.

  • Inoculate M9 minimal medium (supplemented with antibiotics) with the overnight culture to an OD600 of ~0.05-0.1.

  • Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

  • Add the desired fluorinated tryptophan (typically to a final concentration of 1 mM).

  • Induce protein expression by adding IPTG (typically to a final concentration of 0.5-1 mM).

  • Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvest the cells by centrifugation.

  • Purify the fluorinated protein using standard chromatography techniques.

experimental_workflow cluster_cloning Plasmid Preparation cluster_expression Protein Expression cluster_purification Purification & Analysis pTarget Target Protein Plasmid (with UAG codon) Transformation Co-transformation into E. coli pTarget->Transformation pOrtho Orthogonal Synthetase/tRNA Plasmid pOrtho->Transformation Growth1 Overnight Culture (LB Medium) Transformation->Growth1 Growth2 Growth in M9 Minimal Medium Growth1->Growth2 Induction Add Fluoro-Trp & Induce with IPTG Growth2->Induction Incubation Incubate at Reduced Temperature Induction->Incubation Harvest Harvest Cells Incubation->Harvest Purify Protein Purification (e.g., Chromatography) Harvest->Purify Analysis Spectroscopic Analysis (NMR, Fluorescence) Purify->Analysis

Workflow for site-specific incorporation of fluorinated tryptophans.
19F NMR Spectroscopy of Fluorinated Proteins

Materials:

  • Purified protein containing 4-F-Trp or 5-F-Trp at a concentration of 50-500 µM.

  • NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 7.0) with 10% D2O.

  • NMR spectrometer equipped with a fluorine probe.

  • NMR tubes.

Methodology:

  • Prepare the protein sample in the NMR buffer.

  • Transfer the sample to an NMR tube.

  • Tune and match the fluorine probe on the NMR spectrometer.

  • Acquire a one-dimensional 19F NMR spectrum. Typical parameters include a spectral width of ~50-100 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • Process the data using appropriate software (e.g., applying a baseline correction and Fourier transformation).

  • For ligand binding studies, acquire a spectrum of the apo-protein, then titrate in the ligand and acquire spectra at various ligand concentrations to observe changes in the 19F chemical shifts.

nmr_principle cluster_protein Protein with 19F Probe P_apo Apo Protein P_bound Ligand-Bound Protein Spec_apo Apo Spectrum: Single Peak P_apo->Spec_apo Measure Spec_bound Bound Spectrum: Shifted Peak P_bound->Spec_bound Measure Spec_apo->Spec_bound Chemical Shift Change (Indicates conformational change) ligand Ligand ligand->P_bound Binds

Principle of 19F NMR for detecting ligand-induced conformational changes.
Thermal Shift Assay (Differential Scanning Fluorimetry)

This protocol is for assessing the effect of fluorinated tryptophan incorporation on protein thermal stability.

Materials:

  • Purified protein (wild-type, 4-F-Trp, and 5-F-Trp variants) at a concentration of ~0.1-0.2 mg/mL.

  • SYPRO Orange dye (5000x stock in DMSO).

  • Assay buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.5).

  • Real-time PCR instrument capable of monitoring fluorescence during a thermal ramp.

  • 96-well PCR plates.

Methodology:

  • Prepare a master mix for each protein variant containing the protein and assay buffer.

  • In a 96-well PCR plate, add the protein solution to each well.

  • Add SYPRO Orange dye to each well to a final concentration of 5x.

  • Seal the plate.

  • Place the plate in the real-time PCR instrument.

  • Set up a thermal melting protocol: typically a ramp from 25°C to 95°C with a ramp rate of 1°C/minute, with fluorescence readings taken at each temperature increment.

  • Analyze the resulting fluorescence curves. The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined from the peak of the first derivative of the melting curve.[4][8]

Logical Comparison of 4-F-Trp and 5-F-Trp

logical_comparison cluster_4FTrp This compound cluster_5FTrp 5-Fluorotryptophan FTrp Fluorinated Tryptophan Analogs Prop_4F Properties: - Non-fluorescent - Minimal structural perturbation Prop_5F Properties: - Fluorescent - Reduced lifetime heterogeneity App_4F Applications: - 19F NMR probe - Quenching native fluorescence Prop_4F->App_4F Adv_4F Advantage: Eliminates background from Trp fluorescence App_4F->Adv_4F App_5F Applications: - 19F NMR probe - FRET donor Prop_5F->App_5F Adv_5F Advantage: Excellent probe for both NMR and fluorescence studies App_5F->Adv_5F

Comparison of 4-F-Trp and 5-F-Trp properties and applications.

Conclusion

Both this compound and 5-fluorotryptophan are powerful tools for protein research, each with a distinct set of advantages. The choice between them depends on the specific experimental question. For studies requiring a sensitive 19F NMR probe without interference from tryptophan fluorescence, 4-F-Trp is an excellent choice. Conversely, when both fluorescence and 19F NMR are desired, particularly for FRET-based distance measurements, 5-F-Trp is the superior probe. The minimal structural and stability perturbations caused by these analogs make them reliable reporters of the native-like behavior of proteins. Careful consideration of their properties will enable researchers to design more insightful experiments to unravel the complexities of protein science.

References

Assessing Structural Perturbation by 4-fluoro-DL-tryptophan: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of non-canonical amino acids like 4-fluoro-DL-tryptophan into proteins is a powerful technique to probe structure, function, and dynamics. This guide provides a comprehensive comparison of this compound with other tryptophan analogs, supported by experimental data and detailed protocols, to aid in the objective assessment of its impact on protein integrity.

The substitution of a single hydrogen atom with fluorine in the indole ring of tryptophan creates a minimally perturbing probe that is readily detectable by 19F Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This approach is particularly valuable as the absence of a natural fluorine background in proteins allows for the sensitive detection of minor conformational species.[1][2] While monofluorinated tryptophans can be incorporated into proteins without the need for specialized bacterial strains, it is crucial to understand the potential structural perturbations they may introduce.[3]

Comparative Analysis of Fluorinated Tryptophan Analogs

The choice of fluorinated tryptophan analog can significantly influence protein structure and stability. The position of the fluorine atom on the indole ring dictates its electronic properties and potential interactions within the protein environment.

Impact on Protein Stability and Aggregation

Studies on human transthyretin (TTR), a protein associated with amyloidosis, have demonstrated that the site of fluorine substitution on the tryptophan ring can have differential effects on protein stability and aggregation. While the incorporation of 5-fluorotryptophan (5FW) resulted in a kinetically more stable protein, 6-fluorotryptophan (6FW) led to more extensive structural perturbations and faster aggregation rates.[4]

Tryptophan AnalogProtein SystemKey FindingsReference
5-Fluorotryptophan (5FW)Wild-Type Transthyretin (WT-TTR)Kinetically more stable than WT-TTR and WT-6FW. Localized chemical shift perturbations.[4]
6-Fluorotryptophan (6FW)Wild-Type Transthyretin (WT-TTR)Aggregates more rapidly than WT-TTR and WT-5FW. More widespread structural perturbations affecting dimer interfaces.[4]
4-Fluorotryptophan (4F-Trp)Cyclophilin AExhibits a larger R1 relaxation rate in 19F NMR compared to 5F, 6F, and 7F-Trp, suggesting different local dynamics.[5]
7-Fluorotryptophan (7F-Trp)Cyclophilin AShows a high R2 relaxation rate, similar to 4F-Trp.[5]
Spectroscopic Properties and Their Application

The introduction of a fluorine atom alters the photophysical properties of the tryptophan residue. This can be exploited to gain site-specific information that is often lost in conventional tryptophan fluorescence measurements due to overlapping emission spectra from multiple tryptophans.[4]

Spectroscopic TechniqueFluorinated AnalogObserved EffectApplication
Fluorescence Spectroscopy5FW and 6FW in TTRRed-shifted emission (~15 nm) for the solvent-exposed W41, indicating increased stabilization of the 1La excited state.[4]Probing site-specific solvation and local environment of tryptophan residues.
19F NMR Spectroscopy4,6-difluoro-tryptophan in HIV-1 CA-CTDDistinct 19F chemical shifts for the 4-F and 6-F positions, different from the singly fluorinated analogs.[3]Provides more than one probe to assess the behavior of the fluorinated protein.
19F NMR Spectroscopy4F, 5F, 6F, 7F-TrpThe position of the fluorine atom on the indole ring influences the 19F NMR relaxation rates (R1 and R2).[5]Assessing local protein dynamics.
Fluorescence Spectroscopy4-fluorotryptophanNon-fluorescent, allowing for the suppression of tryptophan fluorescence to investigate other chromophores.[6][7]Facilitating the study of other fluorescent probes on or interacting with the protein.

Experimental Protocols

Incorporation of this compound into Proteins

A common method for incorporating fluorinated amino acids into proteins involves using an E. coli expression system.

Workflow for Protein Expression with this compound:

experimental_workflow cluster_growth Cell Growth cluster_supplementation Amino Acid Supplementation cluster_expression Protein Expression cluster_harvest Harvesting and Lysis Start Start Culture Culture E. coli in M9 minimal medium Start->Culture Inoculate Induction Grow to OD600 of 0.6-0.7 Culture->Induction Supplement Add glyphosate, phenylalanine, and tyrosine Induction->Supplement Add_4F_Trp Add this compound (50 mg/L) Supplement->Add_4F_Trp Induce_Expression Induce with 1 mM IPTG (after 45 min) Add_4F_Trp->Induce_Expression Grow_Overnight Grow at 18°C for 16h Induce_Expression->Grow_Overnight Harvest Harvest cells by centrifugation Grow_Overnight->Harvest Lyse Resuspend and lyse cells by sonication Harvest->Lyse End Purification Lyse->End

Caption: Workflow for incorporating this compound into proteins.

Detailed Protocol:

  • Culture Preparation: Grow E. coli cells at 37°C in M9 modified minimal medium containing necessary antibiotics, 1 g/L ¹⁵NH₄Cl, and 2 g/L of glucose as the sole nitrogen and carbon sources, respectively.[3]

  • Induction: When the optical density at 600 nm (OD600) reaches 0.6–0.7, supplement the culture with 1 g/L of glyphosate and 100 mg/L each of phenylalanine and tyrosine.[3]

  • Fluorinated Amino Acid Addition: Add 50 mg/L of this compound.[3]

  • Protein Expression: After 45 minutes, induce protein expression with 1 mM IPTG and continue to grow the culture at 18°C for an additional 16 hours.[3]

  • Harvesting: Harvest the cells by centrifugation.

  • Lysis: Resuspend the cell pellets in a suitable lysis buffer and lyse the cells, for example, by sonication.[3]

  • Purification: Purify the protein of interest using standard chromatography techniques.

19F NMR Spectroscopy

19F NMR is a highly sensitive technique for probing the local environment of the fluorine label.

Logical Flow for 19F NMR Data Acquisition and Analysis:

nmr_workflow Sample_Prep Prepare purified protein (e.g., 10 µM in buffer) NMR_Acquisition Acquire 1D 19F NMR spectra on a suitable spectrometer Sample_Prep->NMR_Acquisition Data_Processing Process data (e.g., Fourier transform, phasing, baseline correction) NMR_Acquisition->Data_Processing Chemical_Shift_Analysis Analyze 19F chemical shifts to probe local environment Data_Processing->Chemical_Shift_Analysis Relaxation_Studies Measure R1 and R2 relaxation rates to assess dynamics Chemical_Shift_Analysis->Relaxation_Studies Ligand_Titration Perform ligand titrations and monitor chemical shift perturbations Chemical_Shift_Analysis->Ligand_Titration Structural_Interpretation Interpret data in the context of protein structure and function Relaxation_Studies->Structural_Interpretation Ligand_Titration->Structural_Interpretation

Caption: Workflow for 19F NMR analysis of fluorinated proteins.

Fluorescence Spectroscopy

Fluorescence spectroscopy can be used to monitor changes in the local environment of the tryptophan analog.

Experimental Setup for Fluorescence Spectroscopy:

  • Sample Preparation: Prepare samples of the wild-type and fluorinated proteins in a suitable buffer.

  • Excitation and Emission Spectra: Record the fluorescence emission spectra upon excitation at an appropriate wavelength (e.g., 295 nm for tryptophan).

  • Data Analysis: Compare the emission maxima, quantum yields, and fluorescence lifetimes between the wild-type and fluorinated proteins to assess changes in the local environment of the tryptophan residue.

Alternatives to this compound

While this compound is a valuable tool, other tryptophan analogs and labeling strategies can provide complementary information.

  • Other Monofluorinated Tryptophans (5F, 6F, 7F-Trp): As demonstrated with TTR, the position of the fluorine atom can have a significant impact on protein stability and dynamics.[4] The choice of isomer should be guided by the specific research question.

  • Difluorinated Tryptophans (e.g., 4,6-difluoro-Trp): These analogs provide multiple 19F NMR probes within a single residue, offering more detailed information about the local environment.[3]

  • Tetrafluorinated Tryptophans (e.g., 4,5,6,7-tetrafluoro-L-tryptophan): The highly electron-deficient indole ring of this analog is useful for investigating π-π and cation-π interactions. The four fluorine atoms provide a strong 19F NMR signal.[8]

  • Bicyclic and Tricyclic Tryptophan Analogs: These can serve as fluorescence donors in Förster Resonance Energy Transfer (FRET) studies to measure intramolecular distances and monitor conformational changes.[9]

Conclusion

The incorporation of this compound is a minimally perturbative method for introducing a sensitive 19F NMR probe into proteins. However, the potential for structural perturbation, though often minor, should be carefully assessed. This guide provides a framework for comparing the effects of this compound with other tryptophan analogs, enabling researchers to make informed decisions about the most appropriate tool for their specific biological questions. By combining careful experimental design with a multi-pronged analytical approach, the structural and functional consequences of incorporating fluorinated tryptophan analogs can be thoroughly evaluated.

References

Comparative Analysis of 4-Fluoro-DL-Tryptophan for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to the Performance and Applications of 4-Fluoro-DL-Tryptophan Compared to Alternative Tryptophan Analogs, Supported by Experimental Data.

This guide provides a comprehensive comparison of this compound with other tryptophan analogs, focusing on its incorporation into proteins and its effects on metabolic pathways. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design and therapeutic development.

Data Presentation: Quantitative Comparison of Tryptophan Analogs

The following tables summarize key quantitative data comparing the experimental performance of this compound with its 5- and 6-fluoro counterparts, as well as the native L-tryptophan.

ParameterThis compound5-Fluoro-DL-Tryptophan6-Fluoro-DL-TryptophanL-Tryptophan (Control)
Protein Incorporation Efficiency in E. coli (% replacement of L-tryptophan) ~75%50-60%50-60%100%
Resulting β-Galactosidase Activity (% of control) 60%10%10%100%
Resulting Lactose Permease Activity (% of control) 35%<10%35%100%

Table 1: Comparison of Protein Incorporation and Resulting Enzyme Activity of Fluorinated Tryptophan Analogs in E. coli.

Parameter6-Fluoro-DL-Tryptophan
Maximum Serotonin (5-HT) Depletion in Rat Brain ~60-65%
Reduction in 5-Hydroxyindoleacetic Acid (5-HIAA) Levels in Rat Brain ~40-60%

Experimental Protocols

Detailed methodologies for key experiments involving fluorinated tryptophan analogs are provided below.

Protocol 1: Incorporation of this compound into Proteins in E. coli

This protocol is adapted from a general method for labeling proteins with fluorinated aromatic amino acids.

Objective: To biosynthetically incorporate this compound into a target protein expressed in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the target protein.

  • Minimal media (e.g., M9) supplemented with necessary nutrients and antibiotics.

  • This compound.

  • L-phenylalanine and L-tyrosine.

  • Glyphosate.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 25 mM sodium phosphate, pH 7.4, 150 mM NaCl, 1 mM DTT).

Procedure:

  • Inoculate a starter culture of the E. coli expression strain in rich media (e.g., LB) and grow overnight at 37°C.

  • The next day, inoculate the minimal media with the starter culture to an initial OD600 of ~0.05-0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Add glyphosate to a final concentration of 1 mM to inhibit the endogenous synthesis of aromatic amino acids.

  • Supplement the culture with L-phenylalanine and L-tyrosine (final concentration ~0.5 mM each) and this compound (final concentration ~0.5 mM).

  • Incubate for 30-60 minutes to allow for the uptake of the amino acids.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

  • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and proceed with standard protein purification protocols.

Protocol 2: Analysis of Serotonin and Metabolites in Brain Tissue

This protocol outlines a general method for the quantitative analysis of serotonin and its primary metabolite, 5-HIAA, in brain tissue samples following the administration of a tryptophan analog.

Objective: To measure the levels of serotonin and 5-HIAA in brain tissue.

Materials:

  • Brain tissue samples from experimental and control animals.

  • Homogenization buffer (e.g., 0.1 M perchloric acid).

  • High-Performance Liquid Chromatography (HPLC) system with electrochemical or fluorescence detection.

  • C18 reverse-phase HPLC column.

  • Mobile phase (e.g., a mixture of aqueous buffer and organic solvent like methanol or acetonitrile, with an ion-pairing agent).

  • Standards for serotonin and 5-HIAA.

Procedure:

  • Dissect and immediately freeze the brain tissue samples in liquid nitrogen.

  • Homogenize the frozen tissue in ice-cold homogenization buffer.

  • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Inject a known volume of the filtered supernatant into the HPLC system.

  • Separate the analytes on the C18 column using an appropriate mobile phase gradient.

  • Detect and quantify serotonin and 5-HIAA by comparing the peak areas to those of the known standards.

  • Normalize the results to the weight of the tissue sample.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows related to the experimental use of this compound.

Serotonin_Biosynthesis_Pathway cluster_precursors Precursors Tryptophan L-Tryptophan TPH Tryptophan Hydroxylase (TPH) (Rate-Limiting Step) Tryptophan->TPH Substrate Four_F_Tryptophan This compound Four_F_Tryptophan->TPH Potential Competitive Inhibitor/Substrate Five_HTP 5-Hydroxytryptophan (5-HTP) AADC Aromatic L-Amino Acid Decarboxylase (AADC) Five_HTP->AADC Serotonin Serotonin (5-HT) MAO Monoamine Oxidase (MAO) Serotonin->MAO Five_HIAA 5-Hydroxyindoleacetic Acid (5-HIAA) TPH->Five_HTP AADC->Serotonin MAO->Five_HIAA

Caption: Serotonin biosynthesis pathway and the potential interaction of this compound.

Protein_Incorporation_Workflow start Start: E. coli Culture (with target protein plasmid) growth1 Grow culture in minimal media to OD600 0.6-0.8 start->growth1 inhibit Inhibit endogenous aromatic amino acid synthesis (add Glyphosate) growth1->inhibit supplement Supplement with This compound, Phe, and Tyr inhibit->supplement induce Induce protein expression (add IPTG) supplement->induce growth2 Incubate at reduced temperature for protein expression induce->growth2 harvest Harvest cells by centrifugation growth2->harvest purify Lyse cells and purify the target protein harvest->purify end End: Purified protein with incorporated 4-F-Trp purify->end

Caption: Experimental workflow for the biosynthetic incorporation of this compound into proteins.

References

A Comparative Guide to Fluorinated Tryptophan Isomers in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into tryptophan offers a powerful tool for nuclear magnetic resonance (NMR) studies of protein structure, dynamics, and ligand interactions. The unique properties of the ¹⁹F nucleus—100% natural abundance, high sensitivity, and a wide chemical shift range—provide a clear window into the local environment of the labeled tryptophan residue, free from the background signals that can complicate proton NMR. This guide provides a comparative analysis of four commonly used fluorinated tryptophan isomers: 4-fluorotryptophan (4-F-Trp), 5-fluorotryptophan (5-F-Trp), 6-fluorotryptophan (6-F-Trp), and 7-fluorotryptophan (7-F-Trp), supported by experimental data and detailed protocols.

Quantitative NMR Data Comparison

The following table summarizes key ¹⁹F NMR spectroscopic data for the four fluorinated tryptophan isomers. These values, extracted from published literature, provide a basis for selecting the appropriate isomer for specific research questions. The chemical shift is particularly sensitive to the local electronic environment, while relaxation rates offer insights into molecular motion.

Isomer¹⁹F Chemical Shift (ppm) vs. TFALongitudinal Relaxation Rate (R₁) (s⁻¹)Transverse Relaxation Rate (R₂) (s⁻¹)
4-F-Trp ~ -41.5 to -43.7[1]~ 0.99 (free amino acid)[2], ~ 2.0 (in protein)[2]Not consistently reported
5-F-Trp ~ -46.4[3]~ 0.75 (free amino acid)[2], ~ 1.2 (in protein)[2]Not consistently reported
6-F-Trp ~ -43.5 to -43.7[1]~ 0.67 (free amino acid)[2], ~ 1.2 (in protein)[2]Not consistently reported
7-F-Trp ~ -58.8 to -59.6[3]~ 0.87 (free amino acid)[2], ~ 1.2 (in protein)[2]Not consistently reported

Note: Chemical shifts and relaxation rates are highly dependent on the specific chemical environment, including solvent, pH, temperature, and protein context. The values presented here are approximate and intended for comparative purposes. TFA (trifluoroacetic acid) is a common reference standard for ¹⁹F NMR.[2]

Experimental Protocols

A generalized workflow for the comparative NMR analysis of fluorinated tryptophan isomers incorporated into a protein is outlined below.

Protein Expression and Labeling
  • Host Strain Selection: Utilize an E. coli tryptophan auxotroph strain (a strain that cannot synthesize its own tryptophan).

  • Growth Medium: Grow the cells in a minimal medium.

  • Induction and Labeling: At a suitable optical density (e.g., OD₆₀₀ of 0.6-0.8), induce protein expression and supplement the medium with the desired fluorinated tryptophan isomer (e.g., 50-100 mg/L). It is also recommended to add the other aromatic amino acids (phenylalanine and tyrosine) to the medium to prevent their metabolic pathways from being affected.[1]

  • Harvesting and Purification: After a period of expression (e.g., 16-24 hours at a reduced temperature), harvest the cells and purify the labeled protein using standard chromatographic techniques.

NMR Spectroscopy
  • Sample Preparation: Prepare the protein samples in a suitable NMR buffer (e.g., 25 mM sodium phosphate, pH 6.5, 1 mM TCEP, 0.02% NaN₃, 7% D₂O).[2]

  • Spectrometer Setup:

    • Instrument: A high-field NMR spectrometer (e.g., 14.1 T or higher) equipped with a fluorine-observe probe is recommended.[1][2]

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).[1][2]

    • Referencing: Use an external reference standard such as trifluoroacetic acid (TFA).[1][2]

  • Data Acquisition:

    • 1D ¹⁹F NMR: Acquire one-dimensional ¹⁹F spectra to observe the chemical shifts of the fluorinated tryptophan residues. A recycle delay of 5-10 seconds is typically used.[1][2]

    • Relaxation Measurements:

      • Longitudinal (T₁): Use an inversion-recovery pulse sequence to measure T₁ relaxation times.

      • Transverse (T₂): Use a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence to measure T₂ relaxation times.

  • Data Processing: Process the acquired data using appropriate software (e.g., Bruker Topspin). Apply Fourier transformation, phasing, and baseline correction. Relaxation rates (R₁ = 1/T₁ and R₂ = 1/T₂) can be determined by fitting the signal intensities to exponential decay functions.[2]

Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_prep Protein Preparation cluster_nmr NMR Analysis cluster_output Comparative Data strain Tryptophan Auxotroph E. coli growth Growth in Minimal Medium strain->growth induction Induction & Fluorinated Trp Addition growth->induction purification Harvesting & Purification induction->purification sample_prep Sample Preparation purification->sample_prep data_acq Data Acquisition (1D, T1, T2) sample_prep->data_acq data_proc Data Processing & Analysis data_acq->data_proc chem_shift Chemical Shifts data_proc->chem_shift relax_rates Relaxation Rates data_proc->relax_rates

Caption: Experimental workflow for comparative NMR analysis.

Tryptophan Signaling Pathways

Tryptophan is a precursor to several important signaling molecules. The two primary metabolic routes are the serotonin and kynurenine pathways.[4][5] Understanding these pathways is crucial as fluorinated tryptophan analogs can potentially be metabolized and influence these signaling cascades.

TryptophanSignaling cluster_serotonin Serotonin Pathway cluster_kynurenine Kynurenine Pathway (>95%) tryptophan Tryptophan htp 5-Hydroxytryptophan (5-HTP) tryptophan->htp TPH kynurenine Kynurenine tryptophan->kynurenine IDO/TDO protein Protein Synthesis tryptophan->protein Protein Synthesis serotonin Serotonin (5-HT) htp->serotonin AADC kynurenic_acid Kynurenic Acid kynurenine->kynurenic_acid quinolinic_acid Quinolinic Acid kynurenine->quinolinic_acid

Caption: Major metabolic pathways of tryptophan.

References

A Comparative Guide to 4-Fluoro-DL-Tryptophan and 6-Fluorotryptophan for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of molecular biology and drug development, fluorinated amino acids have emerged as indispensable tools for probing protein structure, function, and metabolism. Among these, 4-fluoro-DL-tryptophan and 6-fluorotryptophan are two commonly utilized analogs of tryptophan, each with distinct properties and applications. This guide provides an objective comparison of these two compounds, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific needs.

Physicochemical and Spectroscopic Properties

The introduction of a fluorine atom into the indole ring of tryptophan minimally perturbs its size and shape, yet significantly alters its electronic properties. This makes fluorinated tryptophans valuable probes for techniques like ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and fluorescence spectroscopy.[1][2] The position of the fluorine atom—at the 4- or 6-position—subtly influences these properties.

PropertyThis compound6-FluorotryptophanReference(s)
Molecular Formula C₁₁H₁₁FN₂O₂C₁₁H₁₁FN₂O₂[3][4]
Molecular Weight 222.22 g/mol 222.22 g/mol [3][4]
CAS Number 25631-05-47730-20-3[3][4]
¹⁹F NMR Relaxation (R₁) 0.99 s⁻¹0.67 s⁻¹[5]
¹⁹F NMR Relaxation (R₂) 1.80 s⁻¹1.25 s⁻¹[5]

*Note: Relaxation rates were measured for the L-enantiomers in solution at 14.1 T.[5]

Applications in Research and Drug Development

Both this compound and 6-fluorotryptophan are extensively used as spectroscopic probes in protein studies and as building blocks in medicinal chemistry.

¹⁹F NMR Spectroscopy: The primary application of both compounds lies in ¹⁹F NMR studies of proteins.[1] Since fluorine is absent in biological systems, the ¹⁹F nucleus provides a background-free signal that is highly sensitive to the local chemical environment. This allows for the site-specific investigation of protein structure, dynamics, and ligand binding.[1][6] While both are effective, the differences in their NMR relaxation properties may influence the choice for specific experimental setups.[5]

Fluorescence Spectroscopy: Fluorination can alter the fluorescence properties of tryptophan, making these analogs useful for studying protein folding and conformational changes.[7] The fluorescence emission of fluorinated tryptophans is sensitive to the polarity of their local environment, providing insights into a residue's solvent accessibility.[7]

Metabolic Probes: Both 4- and 6-fluorotryptophan have been used to study tryptophan metabolism. However, studies using ¹⁸F-labeled isomers have shown that both compounds undergo rapid in vivo defluorination.[8] This metabolic instability should be a consideration for in vivo studies.

Serotonin Synthesis Inhibition: 6-Fluorotryptophan is a known competitive inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis.[9][10] This property makes it a valuable tool for studying the serotonergic system and for developing potential therapeutics targeting this pathway.[10]

Experimental Protocols

Biosynthetic Incorporation of Fluorotryptophan into Proteins for ¹⁹F NMR

A common method for incorporating fluorinated tryptophan analogs into proteins involves using an E. coli expression system. The following is a generalized protocol.

G cluster_prep Preparation cluster_expression Expression and Labeling cluster_purification Purification and Analysis start Transform E. coli BL21(DE3) with expression plasmid culture Grow starter culture in LB medium start->culture min_media Inoculate minimal medium with starter culture culture->min_media growth Grow cells at 37°C to OD600 ~0.6-0.8 min_media->growth induction_prep Cool culture to 18°C growth->induction_prep addition Add 4-F-Trp or 6-F-Trp induction_prep->addition induction Induce protein expression with IPTG addition->induction expression Express protein overnight at 18°C induction->expression harvest Harvest cells by centrifugation expression->harvest lysis Lyse cells harvest->lysis purify Purify protein (e.g., affinity chromatography) lysis->purify analysis Analyze by SDS-PAGE and Mass Spectrometry purify->analysis nmr ¹⁹F NMR analysis analysis->nmr

Fig. 1: Workflow for biosynthetic incorporation of fluorotryptophan.

Methodology:

  • Transformation and Culture: Transform an appropriate E. coli strain (e.g., BL21(DE3)) with the plasmid encoding the protein of interest. Grow a starter culture in a rich medium (e.g., LB) and then use it to inoculate a minimal medium.

  • Growth and Induction: Grow the cells at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Cool the culture to 18°C before adding the desired fluorotryptophan analog (e.g., to a final concentration of 50-100 mg/L). Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.5-1 mM final concentration).[11][12]

  • Expression and Harvest: Allow the protein to express overnight at 18°C. Harvest the cells by centrifugation.

  • Purification and Analysis: Lyse the cells and purify the protein using standard chromatography techniques. Confirm the incorporation of the fluorinated tryptophan via mass spectrometry and assess purity by SDS-PAGE.[13]

  • ¹⁹F NMR Spectroscopy: Acquire ¹⁹F NMR spectra of the purified, labeled protein. The chemical shifts of the fluorine atoms will provide information about their local environment within the protein.[13]

Inhibition of Serotonin Synthesis by 6-Fluorotryptophan

6-Fluorotryptophan acts as a competitive inhibitor of tryptophan hydroxylase (TPH), the enzyme that catalyzes the first and rate-limiting step in serotonin synthesis.

Trp L-Tryptophan TPH Tryptophan Hydroxylase (TPH) Trp->TPH Substrate SixFTrp 6-Fluorotryptophan SixFTrp->TPH Inhibitor FiveHTP 5-Hydroxytryptophan TPH->FiveHTP Product AADC Aromatic L-Amino Acid Decarboxylase (AADC) FiveHTP->AADC Substrate Serotonin Serotonin (5-Hydroxytryptamine) AADC->Serotonin Product

Fig. 2: Inhibition of the serotonin synthesis pathway by 6-fluorotryptophan.

Experimental Approach to Determine Inhibition Constant (Kᵢ):

To quantify the inhibitory potency of 6-fluorotryptophan on tryptophan hydroxylase, an enzyme inhibition assay can be performed.

  • Enzyme and Substrate Preparation: Prepare purified tryptophan hydroxylase and a stock solution of L-tryptophan.

  • Inhibitor Preparation: Prepare a series of dilutions of 6-fluorotryptophan.

  • Assay: Set up reactions containing the enzyme, a fixed concentration of L-tryptophan, and varying concentrations of 6-fluorotryptophan.

  • Measurement: Measure the rate of product formation (5-hydroxytryptophan) over time, for example, using HPLC or a coupled spectrophotometric assay.

  • Data Analysis: Plot the reaction rate as a function of the inhibitor concentration. The data can be fitted to the Michaelis-Menten equation for competitive inhibition to determine the inhibition constant (Kᵢ).[14]

Summary

Both this compound and 6-fluorotryptophan are powerful tools for researchers. The choice between them depends on the specific application.

  • This compound is an excellent probe for ¹⁹F NMR studies, offering distinct relaxation properties that may be advantageous in certain contexts.

  • 6-Fluorotryptophan is also a valuable ¹⁹F NMR probe and has the added utility of being a competitive inhibitor of serotonin synthesis, making it ideal for studies of the serotonergic pathway.

Researchers should consider the specific requirements of their experiments, including the desired spectroscopic properties and any potential metabolic effects, when selecting between these two important fluorinated amino acids.

References

A Researcher's Guide to Quantifying Protein Dynamics: 4-Fluoro-DL-tryptophan and a Comparison of Leading Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of protein dynamics is paramount to unraveling biological mechanisms and designing effective therapeutics. This guide provides a comprehensive comparison of quantitative methods for analyzing protein dynamics, with a focus on the use of the fluorescent amino acid analogue, 4-fluoro-DL-tryptophan, alongside established techniques such as Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), Förster Resonance Energy Transfer (FRET), and Molecular Dynamics (MD) Simulations.

This guide offers a side-by-side examination of these powerful techniques, presenting their core principles, experimental workflows, and key quantitative parameters in clearly structured tables. Detailed experimental protocols for each method are provided to facilitate practical implementation in the laboratory. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide intuitive and clear representations of complex processes.

Probing Protein Dynamics with this compound via ¹⁹F NMR

The incorporation of this compound into a protein of interest allows for the use of fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy to study protein dynamics. The fluorine atom serves as a sensitive, non-native probe. The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, making it an excellent reporter of conformational changes in the protein.[1][2] The absence of a natural fluorine background in biological systems provides a clear window for observation without interfering signals.[3]

Key Advantages:
  • Site-Specific Information: By incorporating the fluorinated tryptophan at a specific site, researchers can probe the dynamics of a particular region of the protein.

  • High Sensitivity to Environment: The ¹⁹F chemical shift is very sensitive to changes in protein conformation, ligand binding, and post-translational modifications.[1][2]

  • No Biological Background: The lack of natural fluorine in most biological systems results in background-free spectra.[3]

Comparative Analysis of Protein Dynamics Techniques

To aid in the selection of the most appropriate technique for a specific research question, the following table summarizes the key quantitative parameters of this compound with ¹⁹F NMR, HDX-MS, FRET, and MD simulations.

FeatureThis compound (¹⁹F NMR)Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)Förster Resonance Energy Transfer (FRET)Molecular Dynamics (MD) Simulations
Temporal Resolution Microseconds to secondsMilliseconds to hours[4][5]Nanoseconds to milliseconds[6]Femtoseconds to milliseconds[7][8]
Spatial Resolution Residue-level (at the site of incorporation)Peptide-level (typically 5-15 residues), can approach residue-level with optimization.[9]Distance between two specific labeled sites (1-10 nm)Atomic-level[10]
Sensitivity Micromolar to millimolar protein concentrationsPicomolar to micromolar protein concentrationsSingle-molecule level to micromolar concentrationsNot applicable (computational method)
Structural Information Local conformational changes and dynamicsSolvent accessibility and conformational dynamicsDistance changes between two pointsAtomic coordinates and their fluctuations over time
Limitations Requires incorporation of a non-natural amino acid, potential for structural perturbation, limited to sites where tryptophan can be incorporated.Limited by peptide fragmentation, back-exchange can be an issue, interpretation can be complex.[11]Requires labeling with two fluorophores, distance range is limited, orientation of fluorophores can affect results.Computationally expensive, accuracy depends on the force field used, limited by the accessible timescale.[10]

Experimental Protocols

Site-Specific Incorporation of this compound and ¹⁹F NMR Analysis

This protocol outlines the general steps for incorporating this compound into a protein using an amber stop codon suppression system and subsequent analysis by ¹⁹F NMR.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the protein of interest with an amber stop codon (TAG) at the desired incorporation site

  • Plasmid encoding an evolved aminoacyl-tRNA synthetase/tRNA pair for 4-fluorotryptophan

  • This compound

  • Minimal media and supplements

  • Standard protein purification reagents and equipment (e.g., Ni-NTA resin for His-tagged proteins)

  • NMR spectrometer with a fluorine probe

Procedure:

  • Co-transformation: Transform the E. coli expression strain with both the protein expression plasmid and the synthetase/tRNA plasmid.

  • Culture Growth: Grow the transformed cells in minimal media supplemented with glucose and necessary antibiotics at 37°C with shaking.

  • Induction: When the cell culture reaches an OD₆₀₀ of 0.6-0.8, add this compound to the media (final concentration typically 1 mM). Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

  • Cell Harvesting and Lysis: Harvest the cells by centrifugation and resuspend the pellet in a suitable lysis buffer. Lyse the cells by sonication or other appropriate methods.

  • Protein Purification: Purify the protein using standard chromatography techniques (e.g., affinity chromatography followed by size-exclusion chromatography).

  • NMR Sample Preparation: Exchange the purified protein into an NMR buffer (e.g., phosphate buffer in D₂O). Concentrate the protein to the desired concentration for NMR analysis.

  • ¹⁹F NMR Data Acquisition: Acquire one-dimensional ¹⁹F NMR spectra on a spectrometer equipped with a fluorine probe. The chemical shifts will provide information on the local environment of the incorporated 4-fluorotryptophan. Changes in chemical shift upon addition of a ligand or other perturbations can be monitored to study protein dynamics.[1][2]

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

This protocol provides a general workflow for performing a bottom-up HDX-MS experiment to probe protein conformational dynamics.[12][13][14]

Materials:

  • Purified protein of interest

  • Deuterium oxide (D₂O)

  • Quench buffer (e.g., low pH and low temperature, containing a denaturant like guanidine hydrochloride)

  • Protease (e.g., pepsin) immobilized on a column

  • LC-MS system (UPLC-Q-TOF or similar)

Procedure:

  • Deuterium Labeling: Dilute the protein sample into a D₂O-based buffer to initiate the hydrogen-deuterium exchange. Incubate the sample for various time points (e.g., 10s, 1min, 10min, 1h).

  • Quenching: At each time point, quench the exchange reaction by adding an equal volume of ice-cold quench buffer. This rapidly lowers the pH and temperature, effectively stopping the exchange.[12]

  • Proteolytic Digestion: Immediately inject the quenched sample onto an online pepsin column to digest the protein into peptides. The digestion is performed at low pH and low temperature to minimize back-exchange.[15]

  • Peptide Separation: Separate the resulting peptides using a C18 column on a UPLC system.

  • Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer to determine the mass of each peptide.

  • Data Analysis: Compare the mass of the peptides from the deuterated samples to the non-deuterated control to determine the amount of deuterium uptake for each peptide. This information reveals the solvent accessibility of different regions of the protein, providing insights into its conformation and dynamics.[12]

Förster Resonance Energy Transfer (FRET)

This protocol describes a general approach for using single-molecule FRET (smFRET) to measure conformational changes in a protein.

Materials:

  • Purified protein with two cysteine residues engineered at specific locations for labeling

  • Donor and acceptor fluorescent dyes with maleimide chemistry (e.g., Cy3 and Cy5)

  • Reducing agent (e.g., DTT)

  • Size-exclusion chromatography column

  • Total internal reflection fluorescence (TIRF) microscope or a confocal microscope capable of single-molecule detection

Procedure:

  • Protein Labeling: Reduce the cysteine residues in the protein with DTT and then remove the DTT. Incubate the protein with a mixture of the donor and acceptor maleimide dyes.

  • Purification of Labeled Protein: Remove the unreacted dyes and separate the doubly labeled protein from singly labeled and unlabeled protein using size-exclusion chromatography.

  • Immobilization (for TIRF): Immobilize the labeled protein on a passivated glass surface for single-molecule imaging.

  • Single-Molecule Imaging: Excite the donor fluorophore with a laser and simultaneously detect the emission from both the donor and acceptor fluorophores.

  • Data Analysis: Calculate the FRET efficiency for each single molecule. Changes in FRET efficiency over time reflect conformational changes in the protein that alter the distance between the donor and acceptor dyes.[16]

Molecular Dynamics (MD) Simulations

This protocol provides a general workflow for setting up and running a conventional MD simulation of a protein in a water box using GROMACS.[17][18][19][20]

Software:

  • GROMACS simulation package

  • A molecular visualization program (e.g., VMD or PyMOL)

Procedure:

  • Prepare the Protein Structure: Start with a high-resolution protein structure from the Protein Data Bank (PDB). Clean the PDB file by removing any unwanted molecules (e.g., ligands, ions) and adding missing atoms.

  • Choose a Force Field: Select an appropriate force field (e.g., AMBER, CHARMM, OPLS) that is well-parameterized for proteins.

  • Generate the Topology: Use the GROMACS pdb2gmx tool to generate the topology file for the protein, which describes the atom types, charges, and bonded interactions.

  • Create a Simulation Box and Solvate: Define a simulation box around the protein and fill it with water molecules using editconf and solvate.

  • Add Ions: Add ions to the system to neutralize the net charge of the protein and to mimic a specific salt concentration using grompp and genion.

  • Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration: Perform a two-step equilibration process. First, equilibrate the system in the NVT ensemble (constant number of particles, volume, and temperature) to stabilize the temperature. Second, equilibrate in the NPT ensemble (constant number of particles, pressure, and temperature) to stabilize the pressure and density.

  • Production Run: Run the production MD simulation for the desired length of time to generate the trajectory of the protein's motion.

  • Analysis: Analyze the trajectory to study various aspects of protein dynamics, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration, and specific conformational changes.[17]

Visualizing Workflows and Pathways

To further clarify the experimental processes and the biological context, the following diagrams have been generated using the DOT language.

experimental_workflow_4F_Trp cluster_cloning Cloning & Transformation cluster_expression Protein Expression cluster_purification Purification & Analysis start Protein Gene with Amber Stop Codon transform Co-transform E. coli start->transform synthetase Synthetase/tRNA Plasmid synthetase->transform growth Cell Growth in Minimal Media transform->growth induction Add 4-F-Trp & Induce with IPTG growth->induction expression Overnight Expression induction->expression harvest Harvest & Lyse Cells expression->harvest purify Protein Purification harvest->purify nmr 19F NMR Analysis purify->nmr hdx_ms_workflow start Protein Sample labeling Deuterium Labeling (Time Course) start->labeling quench Quench Reaction (Low pH, Low Temp) labeling->quench digest Online Pepsin Digestion quench->digest separate UPLC Peptide Separation digest->separate ms Mass Spectrometry Analysis separate->ms data Data Analysis (Deuterium Uptake) ms->data fret_workflow start Engineered Protein (with Cys residues) labeling Labeling with Donor & Acceptor Dyes start->labeling purification Purification of Doubly Labeled Protein labeling->purification immobilization Immobilization on Surface (for TIRF) purification->immobilization imaging Single-Molecule Fluorescence Imaging immobilization->imaging analysis FRET Efficiency Calculation imaging->analysis md_simulation_workflow start Protein Structure (PDB) topology Generate Topology & Choose Force Field start->topology solvation Create Box & Solvate topology->solvation ions Add Ions solvation->ions minimization Energy Minimization ions->minimization equilibration NVT & NPT Equilibration minimization->equilibration production Production MD Run equilibration->production analysis Trajectory Analysis production->analysis

References

Unveiling Protein Alliances: A Comparative Guide to Confirmation Techniques, Featuring 4-fluoro-DL-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of protein-protein interactions (PPIs), the validation of these connections is a critical step. This guide provides an objective comparison of methodologies for confirming PPIs, with a special focus on the emerging role of 4-fluoro-DL-tryptophan in conjunction with 19F NMR spectroscopy. We delve into the experimental data, detailed protocols, and the unique advantages and limitations of each technique to empower informed decisions in your research.

The incorporation of fluorinated amino acids, such as this compound, into proteins offers a powerful tool for studying their structure, dynamics, and interactions.[1][2] The fluorine atom serves as a sensitive probe for nuclear magnetic resonance (NMR) spectroscopy, as the 19F nucleus has a high gyromagnetic ratio and its signal is exquisitely responsive to changes in the local chemical environment.[1] When a protein labeled with 4-fluorotryptophan engages in an interaction, the change in the environment of the tryptophan residue can be detected as a shift in the 19F NMR signal, providing evidence of the binding event.[3][4] This method is particularly valuable for gaining site-specific information about the interaction interface.

While 19F NMR with 4-fluorotryptophan provides high-resolution insights, a variety of other well-established methods are available for confirming PPIs, each with its own set of strengths and weaknesses.[5] These techniques can be broadly categorized as in vivo (occurring within a living cell) and in vitro (occurring in a controlled environment outside of a living organism).

Comparative Analysis of Protein-Protein Interaction Confirmation Methods

To facilitate a clear understanding of the landscape of PPI confirmation techniques, the following table summarizes the key characteristics of this compound with 19F NMR and several widely used alternative methods.

Method Principle Data Output Interaction Type Advantages Disadvantages
This compound w/ 19F NMR Site-specific incorporation of a fluorine-labeled amino acid to detect environmental changes upon interaction via NMR.[6]Binding affinity (Kd), kinetics (on/off rates), structural changes at the labeled site.[3]Both stable and transient interactions.Provides site-specific information, no size limitation for the protein, can detect weak interactions.[1][7]Requires specialized NMR equipment, protein expression and purification with the labeled amino acid.
Co-Immunoprecipitation (Co-IP) An antibody targets a known protein ("bait"), pulling it down from a cell lysate along with any interacting partners ("prey").[8][9]Qualitative (yes/no interaction), relative abundance of interacting partners.Primarily stable interactions.[8]In vivo detection of interactions in a near-native state, can identify unknown interaction partners.[9]Prone to false positives and negatives, may not detect transient or weak interactions.[8]
Yeast Two-Hybrid (Y2H) Interaction between two proteins in yeast activates a reporter gene, allowing for cell growth on selective media.[10][11]Qualitative (yes/no interaction), can be used for large-scale screening.Both stable and transient interactions.High-throughput screening capabilities, relatively simple and cost-effective.[12]High rate of false positives, interactions occur in the yeast nucleus which is not the native environment for all proteins.[10]
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as one protein (analyte) flows over its immobilized binding partner (ligand).[13][14]Binding affinity (Kd), kinetics (kon, koff), stoichiometry.Both stable and transient interactions.Real-time, label-free detection, provides quantitative kinetic data.[14][15]Requires specialized equipment, one protein must be immobilized which can affect its conformation.[15]
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs when two molecules interact.[16][17]Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[17]Both stable and transient interactions.Label-free, in-solution measurement, provides a complete thermodynamic profile of the interaction.[16][18]Requires large amounts of pure protein, sensitive to buffer conditions.[18]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any PPI confirmation technique. Below are outlines of the key experimental protocols.

Protocol 1: Protein Labeling with this compound and 19F NMR Analysis

This protocol describes the in vivo incorporation of this compound into a target protein expressed in E. coli and subsequent analysis by 19F NMR.

1. Protein Expression and Labeling:

  • Transform a suitable E. coli expression strain (e.g., a tryptophan auxotroph) with a plasmid encoding the protein of interest.
  • Grow the cells in a minimal medium containing all essential amino acids except tryptophan.
  • Induce protein expression and supplement the culture with this compound. The bacterial machinery will incorporate the analog in place of tryptophan.
  • Harvest the cells and purify the labeled protein using standard chromatography techniques.

2. 19F NMR Spectroscopy:

  • Prepare the labeled protein sample in a suitable NMR buffer.
  • Acquire a one-dimensional 19F NMR spectrum of the labeled protein alone to establish the chemical shift of the fluorine probe in the unbound state.
  • Titrate the unlabeled interacting partner into the NMR tube containing the labeled protein.
  • Acquire a series of 19F NMR spectra at different concentrations of the binding partner.
  • Analyze the changes in the 19F chemical shift and line broadening to determine the binding affinity and kinetics of the interaction.[4]

Protocol 2: Co-Immunoprecipitation (Co-IP)

This protocol outlines the general steps for performing a Co-IP experiment to identify protein interactions from a cell lysate.[19]

1. Cell Lysis:

  • Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors to release cellular proteins while maintaining protein complexes.[8]
  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.

2. Immunoprecipitation:

  • Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
  • Incubate the pre-cleared lysate with an antibody specific to the "bait" protein.
  • Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complex.
  • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

3. Elution and Analysis:

  • Elute the bound proteins from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).
  • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the suspected "prey" protein.

Protocol 3: Yeast Two-Hybrid (Y2H) Assay

This protocol provides a simplified workflow for a Y2H screen to identify novel protein interactions.[20][21]

1. Plasmid Construction:

  • Clone the cDNA of the "bait" protein into a plasmid containing a DNA-binding domain (DBD).
  • Clone a cDNA library (representing potential "prey" proteins) into a plasmid containing a transcriptional activation domain (AD).

2. Yeast Transformation and Mating:

  • Transform a yeast strain with the bait plasmid and another yeast strain of the opposite mating type with the prey library.
  • Mate the two yeast strains to allow for the combination of the bait and prey plasmids in diploid yeast cells.

3. Selection and Reporter Gene Assay:

  • Plate the diploid yeast on selective media lacking specific nutrients (e.g., tryptophan, leucine, and histidine) to select for cells containing both plasmids and an interacting bait-prey pair that activates the HIS3 reporter gene.[11]
  • Perform a secondary screen, such as a β-galactosidase assay (using the lacZ reporter gene), to confirm the interactions.[21]

Protocol 4: Surface Plasmon Resonance (SPR)

This protocol describes the basic steps for analyzing a PPI using SPR.[13][22]

1. Chip Preparation and Ligand Immobilization:

  • Select an appropriate sensor chip and activate its surface.
  • Immobilize the "ligand" protein onto the sensor chip surface using a suitable coupling chemistry (e.g., amine coupling).
  • Deactivate any remaining active groups on the surface.

2. Analyte Binding Measurement:

  • Inject a continuous flow of running buffer over the sensor surface to establish a stable baseline.
  • Inject the "analyte" protein at various concentrations over the ligand-immobilized surface.
  • Monitor the change in the SPR signal in real-time as the analyte binds to and dissociates from the ligand.

3. Data Analysis:

  • After each analyte injection, inject running buffer to monitor the dissociation phase.
  • Regenerate the sensor surface to remove the bound analyte for subsequent injections.
  • Fit the binding data to a suitable model to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (Kd).[14]

Protocol 5: Isothermal Titration Calorimetry (ITC)

This protocol outlines the procedure for characterizing a PPI using ITC.[16][18]

1. Sample Preparation:

  • Dialyze both protein samples extensively against the same buffer to minimize buffer mismatch effects.
  • Determine the accurate concentrations of both protein solutions.
  • Degas the solutions to prevent air bubbles in the calorimeter.

2. Titration:

  • Load one protein solution (the "ligand") into the injection syringe and the other protein solution (the "macromolecule") into the sample cell of the calorimeter.
  • Perform a series of small, sequential injections of the ligand into the macromolecule solution.
  • Measure the heat released or absorbed after each injection.

3. Data Analysis:

  • Integrate the heat flow peaks to obtain the heat change per injection.
  • Plot the heat change against the molar ratio of the ligand to the macromolecule.
  • Fit the resulting binding isotherm to a suitable model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams created using the DOT language depict the workflows for 19F NMR-based PPI confirmation and the Co-Immunoprecipitation method.

experimental_workflow_19F_NMR cluster_expression Protein Expression & Labeling cluster_nmr 19F NMR Analysis expr Express Protein in E. coli labeling Incorporate 4-F-Trp expr->labeling purify Purify Labeled Protein labeling->purify nmr_unbound Acquire Spectrum (Unbound) purify->nmr_unbound titrate Titrate with Partner Protein nmr_unbound->titrate nmr_bound Acquire Spectra (Bound States) titrate->nmr_bound analyze Analyze Chemical Shifts nmr_bound->analyze result Determine Binding Affinity & Kinetics analyze->result

Caption: Workflow for PPI confirmation using this compound and 19F NMR.

experimental_workflow_CoIP start Cell Lysate Preparation preclear Pre-clear Lysate start->preclear ip Immunoprecipitation with Bait Antibody preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Bound Proteins wash->elute analysis Analyze by Western Blot elute->analysis

Caption: General workflow for Co-Immunoprecipitation (Co-IP).

Conclusion

The confirmation of protein-protein interactions is a cornerstone of modern biological research. While traditional methods like Co-Immunoprecipitation and Yeast Two-Hybrid remain valuable for initial screening and validation of stable interactions, techniques such as Surface Plasmon Resonance and Isothermal Titration Calorimetry provide crucial quantitative data on binding affinity and kinetics. The use of this compound in conjunction with 19F NMR spectroscopy is emerging as a powerful tool for obtaining site-specific information about the interaction interface and for studying both stable and transient interactions with high sensitivity. The choice of method will ultimately depend on the specific research question, the nature of the proteins involved, and the available resources. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate approach to confidently unveil the intricate networks of protein alliances within the cell.

References

Safety Operating Guide

Proper Disposal of 4-Fluoro-DL-tryptophan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemicals like 4-Fluoro-DL-tryptophan is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the proper management of this compound.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards and to use appropriate personal protective equipment (PPE). The compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

HazardRecommended Personal Protective Equipment (PPE)
Skin Irritation Protective gloves (e.g., nitrile rubber), lab coat.
Serious Eye Irritation Chemical safety goggles or glasses. A face shield may be necessary for larger quantities.
Respiratory Irritation Use in a well-ventilated area. If dust is generated, a dust respirator is recommended.
Ingestion Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

Step-by-Step Disposal Procedures

All waste disposal of this compound must be handled in accordance with local, state, and federal regulations.

1. Small Spills (Solid)

For minor spills, follow these dry clean-up procedures to avoid generating dust:

  • Isolate the Area: Alert personnel in the immediate vicinity.

  • Wear Appropriate PPE: Don protective clothing, gloves, safety glasses, and a dust respirator.[2]

  • Contain the Spill: Use a dry method to clean up the spill. Sweep or shovel the material into a clean, dry, sealable, and properly labeled container for disposal.[2][3]

  • Decontaminate: Thoroughly decontaminate the area and any equipment used in the cleanup.

2. Large Spills (Solid)

For more significant spills, the following steps should be taken:

  • Evacuate and Alert: Evacuate unnecessary personnel from the area and alert emergency services, providing them with the location and nature of the hazard.[2]

  • Control Personal Contact: Only trained personnel wearing appropriate protective clothing should control the spill.[2]

  • Prevent Environmental Contamination: Take measures to prevent the spillage from entering drains or water courses.[2]

  • Clean-up: Use dry clean-up procedures to avoid generating dust. Collect the spilled material and place it in sealed plastic bags or other suitable containers for disposal.[2]

3. Disposal of Unused Product and Contaminated Waste

  • Consult Regulations: Always consult with your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service to ensure compliance with all applicable regulations.

  • Packaging: Place the waste material in a suitable, labeled container. Do not dispose of it with normal laboratory trash.

  • Recycling and Reuse: Recycle wherever possible. However, note that the properties of the material may change in use, and recycling or reuse may not always be appropriate.[4]

  • Landfill Disposal: If no other suitable treatment or disposal facility can be identified, the waste may need to be disposed of at an authorized landfill. Puncture containers to prevent re-use.[4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_start cluster_assessment cluster_small_spill cluster_large_spill cluster_disposal start Disposal or Spill of This compound assess_spill Assess Spill Size start->assess_spill small_spill Small Spill Procedure assess_spill->small_spill Minor large_spill Large Spill Procedure assess_spill->large_spill Major ppe_small Wear PPE: - Gloves - Safety Glasses - Dust Respirator small_spill->ppe_small cleanup_small Dry Clean-up: - Sweep/Shovel - Avoid Dust ppe_small->cleanup_small container_small Place in Labeled, Sealable Container cleanup_small->container_small consult_ehs Consult EHS/ Waste Disposal Service container_small->consult_ehs evacuate Evacuate Area & Alert Emergency Services large_spill->evacuate ppe_large Wear Full Protective Clothing evacuate->ppe_large contain_large Prevent Entry to Drains/Waterways ppe_large->contain_large cleanup_large Dry Clean-up contain_large->cleanup_large container_large Place in Sealed Bags/Containers cleanup_large->container_large container_large->consult_ehs dispose Dispose According to Regulations consult_ehs->dispose

Caption: Workflow for this compound Disposal.

References

Personal protective equipment for handling 4-Fluoro-DL-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 4-Fluoro-DL-tryptophan, a fluorinated derivative of the amino acid tryptophan. Adherence to these procedural steps is critical for ensuring laboratory safety and proper disposal.

Hazard Identification and Key Data

This compound is a hazardous substance that requires careful handling to avoid adverse health effects. The primary hazards include skin irritation, serious eye irritation, and respiratory irritation.

Identifier Information Source
Chemical Name This compound[1]
CAS Number 25631-05-4
Molecular Formula C11H11FN2O2
Molecular Weight 222.22 g/mol [1]
Appearance Off-white solid
GHS Hazard Codes H315, H319, H335[1]
Hazard Statements Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[1]
Storage Conditions Store at < -15°C, protect from light, and keep container well closed.

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls and Preparation:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of the powdered substance.[2]

  • Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate vicinity of the handling area.[2]

  • Before starting, clear the workspace of any unnecessary items to prevent contamination and facilitate cleanup in case of a spill.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against dust particles and potential splashes.[2]

  • Skin Protection: A lab coat or chemical-resistant apron should be worn to protect clothing and skin.[2]

  • Hand Protection: Use nitrile gloves. Inspect gloves for any tears or punctures before use. Change gloves immediately if they become contaminated.[2]

  • Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 respirator or higher is recommended to prevent respiratory tract irritation.[3]

3. Weighing and Aliquoting:

  • Handle this compound as a solid powder.

  • To minimize dust generation, weigh the compound on a tared weigh boat or paper within the fume hood.

  • Use a spatula to carefully transfer the desired amount of the compound. Avoid scooping in a manner that creates airborne dust.

  • If preparing a stock solution, add the solvent to the pre-weighed compound slowly to avoid splashing.

4. Post-Handling Procedures:

  • Thoroughly clean all equipment and the work surface after handling.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it require specific disposal procedures.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) should be collected in a designated, clearly labeled hazardous waste container for halogenated organic compounds.

  • Unused or excess this compound must be disposed of as hazardous chemical waste.

  • Do not mix with non-halogenated waste streams.

2. Container Management:

  • The waste container must be kept closed except when adding waste.

  • Store the waste container in a designated satellite accumulation area away from incompatible materials.

3. Final Disposal:

  • Arrange for the disposal of the halogenated organic waste through your institution's environmental health and safety (EHS) office.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

  • Spill: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container. Clean the spill area with an appropriate solvent and then wash with soap and water. For major spills, evacuate the area and contact your EHS office.[4]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_fume_hood Work in Fume Hood prep_ppe Don Personal Protective Equipment (PPE) (Goggles, Lab Coat, Gloves, Respirator) prep_fume_hood->prep_ppe prep_workspace Prepare Clean Workspace prep_ppe->prep_workspace weigh Weigh Compound prep_workspace->weigh dissolve Prepare Solution (if applicable) weigh->dissolve experiment Perform Experimental Procedure dissolve->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate dispose_solid Dispose of Solid Waste in Halogenated Organics Container decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste in Halogenated Organics Container decontaminate->dispose_liquid remove_ppe Remove PPE dispose_solid->remove_ppe dispose_liquid->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.